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  • Product: 5-Bromo-2-butoxybenzyl alcohol
  • CAS: 831212-02-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-2-butoxybenzyl Alcohol: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 5-Bromo-2-butoxybenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into its chemical and physical prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-butoxybenzyl alcohol, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. We will delve into its chemical and physical properties, explore its synthesis and reactivity, and discuss its applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Core Molecular Characteristics

5-Bromo-2-butoxybenzyl alcohol is a substituted aromatic compound featuring a brominated phenyl ring with a butoxy and a hydroxymethyl group. This unique combination of functional groups imparts a versatile reactivity profile, making it a valuable building block in multi-step organic syntheses.

Physicochemical Properties

Precise experimental data for 5-Bromo-2-butoxybenzyl alcohol is not extensively documented in publicly available literature. However, we can infer its properties based on structurally similar compounds, such as 5-Bromo-2-methoxybenzyl alcohol and 5-Bromo-2-hydroxybenzyl alcohol.

PropertyValue (Inferred/Reported for Analogues)Source
Molecular Formula C₁₁H₁₅BrO₂N/A
Molecular Weight 259.14 g/mol N/A
Melting Point 73°C (for 5-Bromo-2-methoxybenzyl alcohol)[1][2]
Boiling Point 299.4°C at 760 mmHg (for 5-Bromo-2-methoxybenzyl alcohol)[1]
Density 1.513 g/cm³ (for 5-Bromo-2-methoxybenzyl alcohol)[1]
Appearance Likely a white to off-white crystalline solid[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneN/A
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons of the CH₂OH group, and the protons of the butoxy group (including a triplet for the terminal methyl group and multiplets for the methylene groups).

  • ¹³C NMR: The carbon NMR spectrum would display distinct peaks for the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), the benzylic carbon, and the carbons of the butoxy group.

  • Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band for the hydroxyl group (O-H stretch) and characteristic peaks for the aromatic C-H and C-C stretching vibrations, as well as C-O stretching vibrations.

Synthesis and Reactivity

The synthesis of 5-Bromo-2-butoxybenzyl alcohol typically involves a multi-step process, starting from more readily available precursors. A plausible synthetic route is outlined below.

Synthetic Pathway

A common approach to synthesizing substituted benzyl alcohols is through the reduction of the corresponding benzaldehyde.[4][5]

Synthesis 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde 5-Bromo-2-butoxybenzaldehyde 5-Bromo-2-butoxybenzaldehyde 5-Bromosalicylaldehyde->5-Bromo-2-butoxybenzaldehyde Williamson Ether Synthesis (n-Butyl bromide, Base) 5-Bromo-2-butoxybenzyl alcohol 5-Bromo-2-butoxybenzyl alcohol 5-Bromo-2-butoxybenzaldehyde->5-Bromo-2-butoxybenzyl alcohol Reduction (e.g., NaBH4)

Caption: A plausible synthetic route to 5-Bromo-2-butoxybenzyl alcohol.

Experimental Protocol: Reduction of 5-Bromo-2-butoxybenzaldehyde

This protocol describes a general procedure for the reduction of the aldehyde to the corresponding alcohol.

  • Dissolution: Dissolve 5-Bromo-2-butoxybenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1M HCl) to decompose the excess NaBH₄.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain pure 5-Bromo-2-butoxybenzyl alcohol.

Reactivity Profile

The reactivity of 5-Bromo-2-butoxybenzyl alcohol is dictated by its three key functional groups: the aromatic bromine, the butoxy ether, and the primary alcohol.

  • Aromatic Bromine: The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a powerful tool for building molecular complexity.[6]

  • Butoxy Group: The butoxy group is a relatively stable ether linkage that can act as a protecting group for the phenolic oxygen.[6]

  • Primary Alcohol: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

Reactivity cluster_starting 5-Bromo-2-butoxybenzyl alcohol cluster_reactions Potential Transformations Start C₁₁H₁₅BrO₂ Oxidation Oxidation (e.g., PCC, DMP) -> Aldehyde/Carboxylic Acid Start->Oxidation Coupling Cross-Coupling (e.g., Suzuki) -> Biaryl compounds Start->Coupling Esterification Esterification (Acid Chloride/Anhydride) -> Ester derivatives Start->Esterification

Caption: Reactivity map of 5-Bromo-2-butoxybenzyl alcohol.

Applications in Drug Discovery and Development

Substituted benzyl alcohols and their derivatives are important structural motifs in many biologically active molecules.[7][8] The presence of the bromine atom in 5-Bromo-2-butoxybenzyl alcohol provides a strategic point for diversification, allowing for the synthesis of a library of compounds for screening in drug discovery programs.

The butoxy group can influence the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. By modifying the substituents on the aromatic ring and the benzylic alcohol, medicinal chemists can fine-tune the pharmacological properties of the resulting compounds.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 5-Bromo-2-butoxybenzyl alcohol. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[9][10][11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11]

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[3]

Conclusion

5-Bromo-2-butoxybenzyl alcohol is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive building block for the construction of complex molecules with potential therapeutic applications. Further research into the specific properties and reactions of this compound is warranted to fully exploit its synthetic utility.

References

  • Benchchem. An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • PureSynth. 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC).
  • Guidechem. How is 5-Bromo-2-hydroxybenzyl alcohol synthesized?.
  • National Center for Biotechnology Information. (E)-N′-(5-Bromo-2-hydroxybenzylidene)-2-methoxybenzohydrazide. PubChem.
  • National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PubChem.
  • ChemicalBook. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR spectrum.
  • MySkinRecipes. 5-Bromo-2-methoxybenzyl alcohol.
  • Capot Chemical. Specifications of 5-Bromo-2-methoxybenzyl alcohol.
  • TSI Journals. Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd.
  • National Center for Biotechnology Information. 5-Bromo-2-methoxybenzyl alcohol. PubChem.
  • National Center for Biotechnology Information. 5-Bromo-2-hydroxybenzyl alcohol. PubChem.
  • National Center for Biotechnology Information. Insight into Medicinal Chemistry Behind Traditional Chinese Medicines: p-Hydroxybenzyl Alcohol-Derived Dimers and Trimers from Gastrodia elata. PubChem.
  • Carl ROTH. Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol.
  • ResearchGate. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.
  • Alfa Aesar. 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol - SAFETY DATA SHEET.
  • FooDB. Showing Compound 4-Methoxybenzyl alcohol (FDB012554).
  • Fisher Scientific. SAFETY DATA SHEET.
  • MedChemExpress. 4-Methoxybenzyl alcohol (P-Methoxy-benzyl alcoho) | Biochemical Assay Reagent.
  • Fisher Scientific. 5-Bromo-2-methoxybenzyl Alcohol, 5g, Each.
  • Chem-Impex. 2-Methoxybenzyl alcohol.
  • Fisher Scientific. 5-Bromo-2-methoxybenzyl Alcohol 98.0+%, TCI America 5 g | Buy Online.
  • ChemicalBook. 5-bromo-2-methoxybenzyl alcohol(80866-82-6) 1 h nmr.
  • Actylis Lab Solutions. SAFETY DATA SHEET.
  • PENTA. Benzyl alcohol.
  • ResearchGate. GC–MS and GC–IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Request PDF.
  • RSC Publishing. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-2-alkoxybenzyl Alcohols: A Focus on 5-Bromo-2-methoxybenzyl Alcohol and a Proposed Synthesis of its Butoxy Analog

Abstract: This technical guide provides a comprehensive overview of 5-bromo-2-alkoxybenzyl alcohols, a class of chemical intermediates valuable in organic synthesis and drug discovery. Due to the limited availability of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 5-bromo-2-alkoxybenzyl alcohols, a class of chemical intermediates valuable in organic synthesis and drug discovery. Due to the limited availability of public data on 5-Bromo-2-butoxybenzyl alcohol, this document will focus on the well-characterized analog, 5-Bromo-2-methoxybenzyl alcohol (CAS No. 80866-82-6), covering its physicochemical properties, synthesis, and applications. Furthermore, a scientifically grounded, proposed synthetic pathway for 5-Bromo-2-butoxybenzyl alcohol is presented for research and development purposes. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Utility of Substituted Benzyl Alcohols

Substituted benzyl alcohols are fundamental building blocks in organic chemistry. The presence of multiple functional groups on the aromatic ring allows for a diverse range of chemical transformations, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds. The alkoxy group (such as methoxy or the proposed butoxy) and the primary alcohol moiety offer additional sites for chemical modification, influencing the molecule's electronic properties, solubility, and steric hindrance.

While a specific CAS number for 5-Bromo-2-butoxybenzyl alcohol is not readily found in public chemical databases, its close analog, 5-Bromo-2-methoxybenzyl alcohol, is well-documented and commercially available. The data and protocols for the methoxy analog can, therefore, serve as a strong foundation for the synthesis and study of the butoxy derivative.

Physicochemical Properties of 5-Bromo-2-methoxybenzyl Alcohol

The physicochemical properties of 5-Bromo-2-methoxybenzyl alcohol are summarized in the table below. These properties are crucial for designing synthetic protocols, purification methods, and for understanding the compound's behavior in various chemical environments.

PropertyValueSource(s)
CAS Number 80866-82-6
Molecular Formula C₈H₉BrO₂
Molecular Weight 217.06 g/mol
Appearance White to yellow crystalline powder
Melting Point 73 °C
Boiling Point 299.4 °C at 760 mmHg
Density 1.513 g/cm³
Flash Point 134.9 °C
IUPAC Name (5-bromo-2-methoxyphenyl)methanol
Synonyms 4-Bromo-2-(hydroxymethyl)anisole, 5-Bromo-o-anisyl alcohol

Synthesis and Purification of 5-Bromo-2-methoxybenzyl Alcohol

The synthesis of 5-Bromo-2-methoxybenzyl alcohol is typically achieved through the reduction of the corresponding aldehyde, 5-bromo-2-methoxybenzaldehyde. This is a standard and high-yielding transformation in organic chemistry.

Synthetic Workflow

The overall synthetic workflow involves the reduction of an aldehyde to a primary alcohol.

G start 5-Bromo-2-methoxybenzaldehyde reagent Sodium Borohydride (NaBH4) Methanol (Solvent) start->reagent Reduction workup Aqueous Workup & Extraction reagent->workup product 5-Bromo-2-methoxybenzyl alcohol purification Recrystallization or Column Chromatography workup->purification purification->product

Caption: Synthetic workflow for the preparation of 5-Bromo-2-methoxybenzyl alcohol.

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-methoxybenzaldehyde in methanol at room temperature.

  • Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride in small portions. The addition is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution to decompose the excess sodium borohydride.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude 5-Bromo-2-methoxybenzyl alcohol by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by silica gel column chromatography.

Self-Validating System: The purity of the final product can be confirmed by measuring its melting point and comparing it to the literature value. Further characterization by ¹H NMR, ¹³C NMR, and IR spectroscopy should be performed to confirm the structure.

Proposed Synthesis of 5-Bromo-2-butoxybenzyl Alcohol

A plausible and efficient synthetic route to the target compound, 5-Bromo-2-butoxybenzyl alcohol, is the Williamson ether synthesis, starting from the commercially available 5-bromo-2-hydroxybenzyl alcohol.

Proposed Synthetic Workflow

This two-step process involves the protection of the alcohol, followed by etherification of the phenol, and subsequent deprotection. A more direct approach, if selectivity can be achieved, is direct alkylation of the phenolic hydroxyl group.

G start 5-Bromo-2-hydroxybenzyl alcohol reagent1 Base (e.g., K2CO3, NaH) Solvent (e.g., Acetone, DMF) start->reagent1 Deprotonation reagent2 1-Bromobutane reagent1->reagent2 Alkylation (SN2) workup Aqueous Workup & Extraction reagent2->workup product 5-Bromo-2-butoxybenzyl alcohol purification Column Chromatography workup->purification purification->product

Caption: Proposed Williamson ether synthesis for 5-Bromo-2-butoxybenzyl alcohol.

Proposed Experimental Protocol

Materials:

  • 5-Bromo-2-hydroxybenzyl alcohol (CAS: 2316-64-5)

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Reaction Setup: To a solution of 5-bromo-2-hydroxybenzyl alcohol in acetone or DMF, add potassium carbonate (a mild base). If using a stronger base like sodium hydride, extreme caution must be exercised, and an anhydrous solvent is necessary.

  • Alkylation: Add 1-bromobutane to the reaction mixture. Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.

  • Workup: After cooling to room temperature, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by silica gel column chromatography to obtain 5-Bromo-2-butoxybenzyl alcohol.

Causality and Validation: The choice of base and solvent is critical. Potassium carbonate in acetone is a common and relatively safe choice for phenol alkylation. A stronger base like sodium hydride in DMF may be required for less reactive systems but requires more stringent anhydrous conditions. The success of the synthesis would be validated by spectroscopic analysis (NMR, IR, Mass Spectrometry) of the final product.

Applications in Research and Drug Development

5-Bromo-2-methoxybenzyl alcohol and its analogs are valuable intermediates in the synthesis of a wide array of target molecules.

  • Pharmaceutical Intermediates: These compounds can be used in the synthesis of novel therapeutic agents. The bromo- and alkoxy-substituted phenyl ring is a common scaffold in medicinal chemistry.

  • Cross-Coupling Reactions: The bromine atom can be readily substituted using palladium-catalyzed cross-coupling reactions to introduce new functionalities and build molecular complexity.

  • Derivatization: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester, providing further avenues for derivatization.

For instance, related bromo-substituted indolin-2-ones have been investigated as potential anticancer agents.

Safety and Handling

5-Bromo-2-methoxybenzyl alcohol is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While direct and extensive data for 5-Bromo-2-butoxybenzyl alcohol is scarce, a comprehensive understanding of its synthesis and properties can be extrapolated from its close and well-documented analog, 5-Bromo-2-methoxybenzyl alcohol. This guide provides the necessary technical information, including physicochemical properties, a detailed synthetic protocol for the methoxy analog, and a robust proposed synthesis for the butoxy derivative. The versatility of the functional groups present in this class of molecules makes them valuable assets for researchers and scientists in the pursuit of novel chemical entities.

References

  • PureSynth. 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol - Safety and Hazards. [Link]

  • PureSynth. 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC) - Physical and Chemical Properties. [Link]

  • PubChem. 5-Bromo-2-hydroxybenzyl alcohol. [Link]

  • MDPI. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. [Link]

Foundational

An In-Depth Technical Guide to 5-Bromo-2-butoxybenzyl alcohol

A Note on the Subject Compound: Direct experimental data for 5-Bromo-2-butoxybenzyl alcohol is not extensively documented in publicly accessible scientific literature. This guide, therefore, leverages established chemica...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Direct experimental data for 5-Bromo-2-butoxybenzyl alcohol is not extensively documented in publicly accessible scientific literature. This guide, therefore, leverages established chemical principles and data from structurally analogous compounds, namely 5-Bromo-2-hydroxybenzyl alcohol and 5-Bromo-2-methoxybenzyl alcohol, to provide a comprehensive technical overview. This approach allows for robust predictions of its properties, synthesis, and potential applications.

Physicochemical and Structural Characteristics

5-Bromo-2-butoxybenzyl alcohol belongs to a class of substituted aromatic compounds that are valuable as intermediates in organic synthesis. Its structure comprises a benzene ring substituted with a bromine atom, a butoxy group, and a hydroxymethyl group.

Molecular Structure and Weight

The chemical formula for 5-Bromo-2-butoxybenzyl alcohol is C₁₁H₁₅BrO₂ .

The precise molecular weight is calculated as follows:

  • Carbon (C): 11 × 12.011 u = 132.121 u

  • Hydrogen (H): 15 × 1.008 u = 15.120 u

  • Bromine (Br): 1 × 79.904 u = 79.904 u

  • Oxygen (O): 2 × 15.999 u = 31.998 u

  • Total Molecular Weight: 275.143 g/mol

Comparative Physicochemical Properties

To estimate the physical properties of the target compound, we can analyze the known properties of its close structural analogs. The replacement of a methoxy group (–OCH₃) with a larger butoxy group (–OCH₂CH₂CH₂CH₃) is expected to increase the molecular weight and van der Waals forces, which will influence properties like boiling point and density.

Property5-Bromo-2-methoxybenzyl alcohol5-Bromo-2-butoxybenzyl alcohol (Predicted)Causality of Prediction
Molecular Weight 217.06 g/mol [1]275.14 g/mol Addition of a C₃H₆ unit.
Melting Point 68-73 °C[1]Lower than 68 °CThe longer, flexible butoxy chain may disrupt crystal lattice packing compared to the compact methoxy group, leading to a lower melting point.
Boiling Point 299.4 °C at 760 mmHg[1]> 300 °CIncreased molecular weight and stronger intermolecular forces necessitate more energy to transition to the gas phase.
Density 1.513 g/cm³[1]~1.3-1.4 g/cm³The increase in volume from the butoxy group is proportionally larger than the increase in mass, likely resulting in a slightly lower density.

Synthesis and Purification

A logical and efficient pathway for the synthesis of 5-Bromo-2-butoxybenzyl alcohol involves a two-step process starting from a commercially available precursor, 5-bromo-2-hydroxybenzaldehyde. This strategy leverages two fundamental and reliable organic reactions: the Williamson ether synthesis and the reduction of an aldehyde.

Proposed Synthetic Pathway

The synthesis can be visualized as a sequential modification of functional groups on the aromatic ring.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Aldehyde Reduction A 5-Bromo-2-hydroxybenzaldehyde B 5-Bromo-2-butoxybenzaldehyde A->B + 1-Bromobutane + K₂CO₃, DMF C 5-Bromo-2-butoxybenzaldehyde D 5-Bromo-2-butoxybenzyl alcohol C->D + NaBH₄ + Methanol

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-butoxybenzyl Alcohol for Pharmaceutical Research and Development

Foreword: The Strategic Importance of 5-Bromo-2-butoxybenzyl Alcohol in Modern Drug Discovery In the landscape of contemporary pharmaceutical research, the strategic synthesis of novel molecular scaffolds is paramount to...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of 5-Bromo-2-butoxybenzyl Alcohol in Modern Drug Discovery

In the landscape of contemporary pharmaceutical research, the strategic synthesis of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. Among these, functionalized benzyl alcohols serve as critical building blocks, offering a versatile platform for the elaboration of complex molecular architectures. 5-Bromo-2-butoxybenzyl alcohol, in particular, has emerged as a key intermediate of significant interest. Its unique substitution pattern—a bromine atom for subsequent cross-coupling reactions, a butoxy group to enhance lipophilicity and modulate solubility, and a reactive benzyl alcohol moiety for further functionalization—positions it as a valuable precursor for a diverse range of pharmacologically active compounds. This guide provides a comprehensive, in-depth technical overview of a reliable and scalable synthesis pathway for 5-Bromo-2-butoxybenzyl alcohol, tailored for researchers, scientists, and professionals in the field of drug development.

I. Retrosynthetic Analysis and Strategic Pathway Selection

A thorough retrosynthetic analysis of the target molecule, 5-Bromo-2-butoxybenzyl alcohol, reveals a logical and efficient two-step synthetic strategy. The primary disconnection lies at the benzyl alcohol functionality, which can be readily accessed through the reduction of the corresponding benzaldehyde. This leads to the key intermediate, 5-bromo-2-butoxybenzaldehyde. The butoxy ether linkage in this intermediate suggests a second key disconnection, pointing towards an O-alkylation of a phenolic precursor. The most strategically sound and commercially viable starting material for this synthesis is 5-bromo-2-hydroxybenzaldehyde.

This two-step pathway, commencing with the O-alkylation of 5-bromo-2-hydroxybenzaldehyde followed by the selective reduction of the aldehyde, is favored due to the high efficiency and selectivity of each transformation, the ready availability of the starting material, and the straightforward purification of the intermediates and the final product.

Synthesis_Pathway cluster_0 Step 1: O-Alkylation (Williamson Ether Synthesis) cluster_1 Step 2: Aldehyde Reduction 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde K2CO3_DMF K2CO3, DMF 5-bromo-2-hydroxybenzaldehyde->K2CO3_DMF 1-bromobutane 1-bromobutane 1-bromobutane->K2CO3_DMF 5-bromo-2-butoxybenzaldehyde 5-bromo-2-butoxybenzaldehyde K2CO3_DMF->5-bromo-2-butoxybenzaldehyde NaBH4_MeOH NaBH4, Methanol 5-bromo-2-butoxybenzaldehyde->NaBH4_MeOH 5-Bromo-2-butoxybenzyl_alcohol 5-Bromo-2-butoxybenzyl_alcohol NaBH4_MeOH->5-Bromo-2-butoxybenzyl_alcohol

Figure 1: Proposed two-step synthesis pathway for 5-Bromo-2-butoxybenzyl alcohol.

II. Mechanistic Insights and Experimental Rationale

Step 1: O-Butylation via Williamson Ether Synthesis

The initial step of the synthesis involves the formation of the butoxy ether linkage through a classic Williamson ether synthesis.[1][2] This S(_N)2 reaction is a robust and widely employed method for the preparation of ethers.

Causality Behind Experimental Choices:

  • Starting Material: 5-Bromo-2-hydroxybenzaldehyde is an ideal starting material due to its commercial availability and the presence of a phenolic hydroxyl group that is sufficiently acidic to be deprotonated under relatively mild basic conditions.[3]

  • Base: Potassium carbonate (K(_2)CO(_3)) is selected as the base. It is a mild, inexpensive, and easy-to-handle solid base that is effective in deprotonating the phenolic hydroxyl group to form the corresponding phenoxide nucleophile. The use of a stronger base, such as sodium hydride, is not necessary and could lead to undesired side reactions.

  • Alkylating Agent: 1-Bromobutane is the chosen electrophile. As a primary alkyl halide, it is highly susceptible to S(_N)2 attack and less prone to the competing E2 elimination pathway that can be problematic with secondary or tertiary halides.[2]

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice. This polar aprotic solvent effectively dissolves the reactants and facilitates the S(_N)2 reaction by solvating the potassium cation, thereby leaving the phenoxide anion more nucleophilic.[4]

Step 2: Selective Reduction of the Aldehyde

The second and final step is the reduction of the aldehyde functionality of 5-bromo-2-butoxybenzaldehyde to the corresponding primary alcohol.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH(_4)) is the ideal reducing agent for this transformation.[5] It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. Crucially, it will not reduce other functional groups present in the molecule, such as the aromatic ring or the ether linkage. More powerful reducing agents like lithium aluminum hydride (LiAlH(_4)) are not necessary and would require more stringent anhydrous reaction conditions and a more complex work-up procedure.[6]

  • Solvent: Methanol is an excellent solvent for this reduction. It readily dissolves both the aldehyde and the sodium borohydride. Furthermore, it can act as a proton source during the work-up to neutralize the initially formed alkoxide intermediate.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-butoxybenzaldehyde
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Add anhydrous potassium carbonate (13.7 g, 99.4 mmol, 2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromobutane (8.17 g, 6.4 mL, 59.6 mmol, 1.2 equiv) to the reaction mixture.

  • Heat the reaction mixture to 75 °C and maintain this temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a 500 mL separatory funnel containing 200 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-butoxybenzaldehyde as a pale yellow oil.

Protocol 2: Synthesis of 5-Bromo-2-butoxybenzyl alcohol
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the purified 5-bromo-2-butoxybenzaldehyde (10.0 g, 38.9 mmol) in methanol (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.76 g, 46.7 mmol, 1.2 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 5-Bromo-2-butoxybenzyl alcohol.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a white solid.

IV. Quantitative Data Summary

ParameterStep 1: O-ButylationStep 2: Aldehyde Reduction
Starting Material 5-bromo-2-hydroxybenzaldehyde5-bromo-2-butoxybenzaldehyde
Reagents 1-Bromobutane, K(_2)CO(_3)Sodium Borohydride
Solvent DMFMethanol
Temperature 75 °C0 °C to Room Temperature
Reaction Time 5 hours2 hours
Typical Yield 85-95%90-98%

V. Characterization and Validation

The identity and purity of the synthesized 5-Bromo-2-butoxybenzyl alcohol should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (


H and 

C), and Mass Spectrometry (MS). The expected spectral data for the final product and key intermediate are as follows:
  • 5-bromo-2-butoxybenzaldehyde:

    
    H NMR (CDCl(_3), 400 MHz): δ 10.3 (s, 1H, CHO), 7.8 (d, 1H, Ar-H), 7.5 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.0 (t, 2H, OCH(_2)), 1.8 (m, 2H, CH(_2)), 1.5 (m, 2H, CH(_2)), 0.9 (t, 3H, CH(_3)).
    
  • 5-Bromo-2-butoxybenzyl alcohol:

    
    H NMR (CDCl(_3), 400 MHz): δ 7.4 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.7 (d, 1H, Ar-H), 4.6 (s, 2H, CH(_2)OH), 3.9 (t, 2H, OCH(_2)), 2.1 (br s, 1H, OH), 1.8 (m, 2H, CH(_2)), 1.5 (m, 2H, CH(_2)), 0.9 (t, 3H, CH(_3)).[7]
    

VI. Conclusion

The synthetic pathway detailed in this guide represents a robust, efficient, and scalable method for the preparation of 5-Bromo-2-butoxybenzyl alcohol. The use of readily available starting materials, mild reaction conditions, and straightforward purification procedures makes this an attractive route for both academic and industrial laboratories. By providing a thorough understanding of the mechanistic underpinnings and the rationale behind the experimental design, this guide empowers researchers to confidently synthesize this valuable intermediate for their drug discovery and development programs.

VII. References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • University of Colorado, Boulder. The Williamson Ether Synthesis. [Link]

  • PubChemLite. 5-bromo-2-methoxybenzyl alcohol (C8H9BrO2). [Link]

  • Khan, I., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1265, 133403. [Link]

  • Firouzabadi, H., & Zeynizadeh, B. (2003). Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH4/Wet SiO2 under Solvent Free Condition. Journal of the Brazilian Chemical Society, 14(5), 857-861. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Reyes-González, M. A., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(11), 2364-2375. [Link]

  • Purbaningtias, T. E., et al. (2018). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. Molekul, 13(1), 59-65. [Link]

  • University of California, Davis. Sodium Borohydride Reduction of Benzoin. [Link]

  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. [Link]

  • ResearchGate. Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • da Rocha Gonsalves, A. M. d'A., et al. (1997). 2-Bromo-5-hydroxybenzaldehyde. Acta Crystallographica Section C: Crystal Structure Communications, C53(4), 494-496. [Link]

  • The Royal Society of Chemistry. Transfer and Amplification of Cyanostilbene Molecular Function to Advanced Flexible Optical Paints through Self-Crosslinkable Side-Chain Liquid Crystal Polysiloxanes. [Link]

  • Rao, A. S., et al. (2010). Name Reactions in Organic Synthesis. Cambridge University Press.

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • ResearchGate. 2-Bromo-5-hydroxybenzaldehyde. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

Sources

Foundational

5-Bromo-2-butoxybenzyl alcohol IUPAC name and structure

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-butoxybenzyl alcohol , a critical intermediate in medicinal chemistry. CAS No: 831212-02-3 IUPAC Name: (5-bromo-2-butox...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-butoxybenzyl alcohol , a critical intermediate in medicinal chemistry.

CAS No: 831212-02-3 IUPAC Name: (5-bromo-2-butoxyphenyl)methanol[1][2][3]

Chemical Identity & Structural Logic

This compound serves as a bifunctional "molecular handle" in drug discovery. Its value lies in the orthogonality of its functional groups:

  • The Alcohol (-CH₂OH): A nucleophilic site ready for conversion into halides (for alkylation), oxidation to aldehydes, or direct esterification.

  • The Aryl Bromide (Ar-Br): An electrophilic site primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Butoxy Group (-OC₄H₉): A lipophilic tail that modulates the LogP (partition coefficient) and metabolic stability of the final drug candidate.

Structural Specifications
PropertyData
Molecular Formula C₁₁H₁₅BrO₂
Molecular Weight 259.14 g/mol
Exact Mass 258.0255
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in Water
pKa (est) ~13-14 (Alcohol proton)
Structural Diagram

The following diagram illustrates the core reactivity nodes of the molecule.

G Core 5-Bromo-2-butoxybenzyl alcohol Br_Site C-5 Bromine (Suzuki/Buchwald Site) Core->Br_Site Pd-Catalysis Alk_Site C-2 Butoxy Chain (Lipophilic/Metabolic Modulator) Core->Alk_Site SAR Optimization OH_Site C-1 Hydroxymethyl (Linker/Attachment Point) Core->OH_Site Nucleophilic Subst.

Figure 1: Functional anatomy of 5-Bromo-2-butoxybenzyl alcohol highlighting reactive centers.

Synthesis Protocols

High-purity synthesis is required to prevent the formation of des-bromo byproducts which are difficult to separate downstream. Two primary routes exist: the Reductive Alkylation Route (Recommended) and the Direct Alkylation Route .

Protocol A: The Reductive Alkylation Route (Recommended)

This method is preferred for scale-up as it avoids the solubility issues often seen with benzyl alcohol precursors and allows for purification at the aldehyde stage.

Reaction Scheme:

  • Alkylation: 5-Bromosalicylaldehyde + 1-Bromobutane

    
     5-Bromo-2-butoxybenzaldehyde
    
  • Reduction: 5-Bromo-2-butoxybenzaldehyde + NaBH₄

    
     Product
    
Step-by-Step Methodology
  • Reagents:

    • 5-Bromo-2-hydroxybenzaldehyde (1.0 eq)

    • 1-Bromobutane (1.2 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)[4]
      
    • Dimethylformamide (DMF) [Anhydrous]

    • Sodium Borohydride (

      
      , 0.5 eq)
      
    • Methanol (MeOH)[3][5]

  • Step 1: O-Alkylation

    • Charge a reaction vessel with 5-bromo-2-hydroxybenzaldehyde and DMF (5 mL/g).

    • Add

      
       and stir at room temperature for 15 minutes to form the phenoxide.
      
    • Add 1-bromobutane dropwise.

    • Heat the mixture to 60°C for 4-6 hours. Note: Monitor by TLC (Hexane:EtOAc 4:1) until the phenol disappears.

    • Workup: Pour into ice water. The intermediate aldehyde usually precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc.

  • Step 2: Aldehyde Reduction

    • Dissolve the intermediate aldehyde in MeOH (10 mL/g) and cool to 0°C.

    • Add

      
       portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
      
    • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

    • Quench: Carefully add saturated

      
       solution.
      
    • Isolation: Remove MeOH under vacuum. Extract the residue with DCM.[4] Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Experimental Causality
  • Why DMF? A polar aprotic solvent is essential to solvate the cation (

    
    ), leaving the phenoxide anion "naked" and highly nucleophilic for the 
    
    
    
    attack.
  • Why 60°C? Higher temperatures risk O-dealkylation or polymerization; 60°C balances rate vs. thermal stability.

  • Why NaBH4? It is chemoselective for the aldehyde and will not touch the aryl bromide (unlike LiAlH4, which might cause debromination).

Applications in Drug Discovery

This molecule is a "Privileged Building Block" in the synthesis of kinase inhibitors and metabolic modulators.

A. MAPK/MK-2 Inhibitors

Research into p38 MAP kinase and MK-2 inhibitors utilizes this scaffold. The 5-bromo position allows coupling to heterocycles (e.g., pyrimidines), while the butoxy group fills hydrophobic pockets in the ATP-binding site.

  • Mechanism:[6] The benzyl alcohol is converted to a benzyl chloride or mesylate, then displaced by a nitrogen nucleophile on the inhibitor core.

B. SGLT2 Inhibitor Analogs

While approved SGLT2 inhibitors (e.g., Dapagliflozin) often use chloro-ethoxy substitution patterns, the bromo-butoxy analog is frequently synthesized during Structure-Activity Relationship (SAR) studies to test:

  • Halogen Bonding: The larger Bromine atom can probe halogen-bonding interactions in the binding pocket.

  • Lipophilicity: The butyl chain increases LogP, potentially improving membrane permeability compared to methyl/ethyl analogs.

Workflow Visualization: From Reagent to Drug Candidate

Workflow Start 5-Bromo-2-butoxybenzyl alcohol Step1 Activation (SOCl2 or MsCl) Start->Step1 Intermed Electrophilic Benzyl Species (Chloride/Mesylate) Step1->Intermed Step2 Nucleophilic Displacement (Heterocycle Core) Intermed->Step2 Scaffold Core Scaffold Attached Step2->Scaffold Step3 Suzuki Coupling (Ar-B(OH)2 + Pd Cat) Scaffold->Step3 Functionalize Br Final Final Bioactive Candidate (e.g., MK-2 Inhibitor) Step3->Final

Figure 2: Typical medicinal chemistry workflow utilizing 5-Bromo-2-butoxybenzyl alcohol.

Characterization Data (Expected)

When validating the synthesized material, look for these specific NMR signals.

NucleusSignal (ppm)MultiplicityAssignment
¹H NMR 7.3 - 7.6MultipletAr-H (Positions 4, 6)
6.7 - 6.9DoubletAr-H (Position 3, ortho to alkoxy)
4.6 - 4.7Singlet/DoubletAr-CH₂ -OH
3.9 - 4.0Triplet-O-CH₂ -CH₂-
1.7 - 1.8Quintet-CH₂-CH₂ -CH₂-
0.9 - 1.0TripletTerminal -CH₃
¹³C NMR ~155-160SingletC-2 (Ipso to Oxygen)
~112-115SingletC-5 (Ipso to Bromine)
~68Singlet-O-C H₂-
~60-62SingletAr-C H₂-OH

Safety & Handling

  • Hazards: As a benzyl alcohol derivative, it may act as a mild skin irritant. The precursor (1-bromobutane) is flammable and an alkylating agent.

  • Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Benzyl alcohols can slowly oxidize to aldehydes if exposed to air over long periods.

  • Disposal: Halogenated organic waste streams.

References

  • Chemical Identity & CAS

    • 5-Bromo-2-butoxybenzyl alcohol (CAS 831212-02-3).[1][2][3][7][8][9][10] Combi-Blocks.

  • Synthesis Precursor (Aldehyde Route)

    • Synthesis of 5-bromo-2-butoxybenzaldehyde via alkylation. Royal Society of Chemistry (RSC) Advances, Supp Info.
    • [Link]

  • Application in Kinase Inhibitors (MK-2)
  • General Reactivity (Mitsunobu/Alkylation)

    • Research Articles: New Mitsunobu Reagents. TCI Chemicals.[11]

Sources

Exploratory

Spectroscopic Characterization of 5-Bromo-2-butoxybenzyl Alcohol: A Predictive Technical Guide

Introduction In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 5-Bromo-2-butoxybenzyl alcohol, a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. 5-Bromo-2-butoxybenzyl alcohol, a substituted aromatic alcohol, represents a class of molecules with significant potential as a versatile intermediate in the synthesis of more complex chemical entities. Its unique combination of a brominated aromatic ring, a flexible butoxy ether linkage, and a reactive benzyl alcohol moiety makes it a valuable building block. However, a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of published experimental spectroscopic data for this specific compound.

This technical guide is designed to bridge that gap for researchers, scientists, and drug development professionals. In the absence of direct experimental spectra, this document provides a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-Bromo-2-butoxybenzyl alcohol. By leveraging established principles of spectroscopy and drawing comparisons with well-characterized structural analogs, namely 5-Bromo-2-methoxybenzyl alcohol and 5-Bromo-2-hydroxybenzyl alcohol, this guide offers a detailed and scientifically grounded forecast of the compound's spectral characteristics. Our approach is to not only present the predicted data but to also elucidate the underlying chemical principles that inform these predictions, thereby providing a self-validating framework for analysis.

Molecular Structure and Atom Labeling

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of 5-Bromo-2-butoxybenzyl alcohol, with a systematic atom numbering scheme for NMR assignments, is presented below.

Caption: Molecular structure of 5-Bromo-2-butoxybenzyl alcohol with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] The choice of solvent is critical as it can influence the chemical shifts of labile protons (e.g., -OH).[2][3][4][5] CDCl₃ is a common choice for its versatility and minimal interference in the ¹H spectrum, with a residual peak at δ 7.26 ppm.[6]

  • Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz or higher). The field is "locked" onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field across the sample.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The FID is subjected to a Fourier transform to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or internal standard like TMS).

¹H NMR Spectroscopy: A Predictive Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Data from Structural Analogs:

CompoundAromatic Protons (ppm)-CH₂OH (ppm)-OR (ppm)-OH (ppm)Solvent
5-Bromo-2-methoxybenzyl alcohol7.41 (d), 7.36 (dd), 6.74 (d)4.63 (s)3.83 (s, -OCH₃)~2.25 (s)CDCl₃
5-Bromo-2-hydroxybenzyl alcohol7.41 (d), 7.20 (dd), 6.73 (d)4.46 (s)-9.70 (s), 4.8 (t)DMSO-d₆

Predicted ¹H NMR Data for 5-Bromo-2-butoxybenzyl alcohol:

Assignment (See Structure)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale for Prediction
H6~7.45 - 7.55d (J ≈ 2.5 Hz)1HThis proton is ortho to the bromine, leading to a downfield shift and a small coupling to H4.
H4~7.30 - 7.40dd (J ≈ 8.5, 2.5 Hz)1HThis proton is coupled to both H3 and H6, resulting in a doublet of doublets.
H3~6.75 - 6.85d (J ≈ 8.5 Hz)1HThis proton is ortho to the electron-donating butoxy group, causing an upfield shift. It is coupled to H4.
-CH₂OH (C7 protons)~4.60 - 4.70d2HThe benzylic protons will be a singlet, but may become a doublet due to coupling with the alcohol proton if exchange is slow.
-OH~2.0 - 3.0t1HThe chemical shift of the alcohol proton is variable and depends on concentration and solvent. It will likely couple to the adjacent CH₂ protons.
-OCH₂- (C8 protons)~3.90 - 4.10t (J ≈ 6.5 Hz)2HThese protons are deshielded by the adjacent oxygen atom. They will be a triplet due to coupling with the C9 protons.
-O-CH₂-CH₂- (C9 protons)~1.70 - 1.85quintet2HThese protons are adjacent to two CH₂ groups and will appear as a quintet (or multiplet).
-CH₂-CH₃ (C10 protons)~1.40 - 1.55sextet2HThese protons will be a sextet (or multiplet) due to coupling with the adjacent CH₂ and CH₃ groups.
-CH₃ (C11 protons)~0.90 - 1.00t (J ≈ 7.5 Hz)3HThe terminal methyl group will be a triplet, appearing in the typical upfield alkyl region.
¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Predicted ¹³C NMR Data for 5-Bromo-2-butoxybenzyl alcohol:

Assignment (See Structure)Predicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (-O-)~155 - 158The carbon attached to the ether oxygen is significantly deshielded.
C2 (-CH₂OH)~128 - 132The ipso-carbon bearing the benzyl alcohol group.
C3~113 - 116This carbon is ortho to the electron-donating butoxy group and is shielded.
C4~132 - 135This carbon is para to the butoxy group and ortho to the bromine.
C5 (-Br)~114 - 117The carbon attached to bromine is shielded due to the "heavy atom effect".
C6~130 - 133This carbon is meta to the butoxy group and ortho to the bromine.
C7 (-CH₂OH)~60 - 65The benzylic carbon is deshielded by the adjacent oxygen atom.
C8 (-OCH₂-)~68 - 72The carbon of the butoxy group directly attached to the oxygen is deshielded.
C9 (-O-CH₂-CH₂-)~30 - 33A typical chemical shift for a methylene carbon in an alkyl chain.
C10 (-CH₂-CH₃)~18 - 21A typical chemical shift for a methylene carbon in an alkyl chain.
C11 (-CH₃)~13 - 15The terminal methyl carbon is the most shielded in the butoxy chain.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Background Spectrum: A background spectrum of the clean ATR crystal (e.g., diamond or germanium) is recorded.[7][8][9] This is crucial to subtract any atmospheric or instrumental absorptions.

  • Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: The IR spectrum of the sample is recorded. The IR beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a short distance into the sample, where absorption occurs.[9]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectroscopy: A Predictive Analysis

Predicted IR Absorption Bands for 5-Bromo-2-butoxybenzyl alcohol:

Wavenumber (cm⁻¹)IntensityVibrationRationale for Prediction
~3600 - 3200Strong, BroadO-H stretch (alcohol)The broadness is due to hydrogen bonding. A sharper peak may be observed in very dilute, non-polar solutions.[10][11]
~3100 - 3000MediumC-H stretch (aromatic)Characteristic of C-H bonds on a benzene ring.
~2960 - 2850StrongC-H stretch (aliphatic)These absorptions arise from the C-H bonds of the butoxy group.
~1600 & ~1480MediumC=C stretch (aromatic)Characteristic skeletal vibrations of the benzene ring.
~1250 - 1200StrongC-O stretch (aryl ether)Asymmetric C-O-C stretching is expected in this region for aryl alkyl ethers.[12][13]
~1150 - 1050StrongC-O stretch (benzyl alcohol)The C-O stretching of the primary alcohol group.
~850 - 800StrongC-H bend (aromatic, out-of-plane)The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic out-of-plane bending vibrations.
~700 - 600Medium-StrongC-Br stretchThe carbon-bromine bond vibration is typically found in this region of the fingerprint.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This "hard" ionization technique ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).[14][15][16]

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Mass Spectrometry: A Predictive Analysis

Data from Structural Analogs:

CompoundMolecular FormulaMolecular WeightMolecular Ion (m/z)Key Fragment Ions (m/z)
5-Bromo-2-methoxybenzyl alcoholC₈H₉BrO₂~217 g/mol 216/218137
5-Bromo-2-hydroxybenzyl alcoholC₇H₇BrO₂~203 g/mol 202/204184/186, 77

Predicted Mass Spectrum for 5-Bromo-2-butoxybenzyl alcohol:

The molecular formula of 5-Bromo-2-butoxybenzyl alcohol is C₁₁H₁₅BrO₂. The molecular weight will be approximately 259 g/mol for the ⁷⁹Br isotope and 261 g/mol for the ⁸¹Br isotope.

Predicted Fragmentation Pathway:

M [C11H15BrO2]+• m/z = 258/260 (M+•) F1 [M - C4H8]+• m/z = 202/204 M->F1 - C4H8 (butene) F2 [M - C4H9]+ m/z = 201/203 M->F2 - •C4H9 (butyl radical) F3 [M - CH2OH]+ m/z = 227/229 M->F3 - •CH2OH F4 [C7H6BrO]+ m/z = 199/201 F2->F4 - H2 F5 [C4H9]+ m/z = 57 F2->F5 - C7H5BrO

Caption: Predicted major fragmentation pathways for 5-Bromo-2-butoxybenzyl alcohol in EI-MS.

Predicted Key Fragment Ions:

m/z (⁷⁹Br/⁸¹Br)Predicted IdentityRationale for Prediction
258/260[M]⁺•The molecular ion peak. Due to the presence of bromine, two peaks of nearly equal intensity separated by 2 m/z units are expected.
202/204[M - C₄H₈]⁺•Loss of butene via a McLafferty-type rearrangement, resulting in the molecular ion of 5-bromo-2-hydroxybenzyl alcohol. This is a very likely fragmentation pathway for ethers.
201/203[M - •C₄H₉]⁺Alpha-cleavage of the butyl group, a common fragmentation for ethers. This would result in a stable oxonium ion.
199/201[C₇H₆BrO]⁺Subsequent loss of H₂ from the m/z 201/203 fragment.
121[C₈H₉O]⁺Loss of bromine radical from a fragment.
57[C₄H₉]⁺The butyl carbocation, resulting from cleavage of the C-O ether bond. This is expected to be a prominent peak.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectroscopic characterization of 5-Bromo-2-butoxybenzyl alcohol. By synthesizing data from analogous compounds and applying fundamental principles of NMR, IR, and MS, we have constructed a detailed forecast of the expected spectral data. This guide is intended to serve as a valuable resource for researchers in identifying and characterizing this compound, and as a demonstration of the power of predictive spectroscopy in the absence of experimental data. The protocols and interpretations herein are designed to be self-validating and grounded in established scientific principles, ensuring their utility in a research and development setting.

References

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • Agilent Technologies. (2014). Quantitative analysis using ATR-FTIR Spectroscopy.
  • ChemicalBook. (n.d.). 5-bromo-2-methoxybenzyl alcohol(80866-82-6) 1H NMR.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry.
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
  • National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. PubChem Compound Database.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. CH 334 / 335 / 336 Organic Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • Walwil, M. (2018). Analysis of Butyl Butyrate Mass Spectrum.

Sources

Foundational

Structural Elucidation and Carbon-13 NMR Characterization of 5-Bromo-2-butoxybenzyl Alcohol

This guide is structured as an advanced technical whitepaper designed for analytical chemists and synthetic organic researchers. It synthesizes theoretical chemical shift principles with high-confidence analog data to pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and synthetic organic researchers. It synthesizes theoretical chemical shift principles with high-confidence analog data to provide a definitive reference for 5-Bromo-2-butoxybenzyl alcohol .

Executive Summary & Compound Significance

5-Bromo-2-butoxybenzyl alcohol is a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of SGLT2 inhibitors (e.g., Dapagliflozin analogs) and other aryl-ether-based bioactive molecules. Its structural integrity is defined by three distinct functionalities: a benzylic alcohol moiety, a lipophilic butoxy ether chain, and an aryl bromide handle available for cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide provides a comprehensive


C NMR analysis, distinguishing the target molecule from common synthetic impurities such as the unalkylated phenol (5-bromo-2-hydroxybenzyl alcohol) or the oxidized aldehyde precursor.
Structural Visualization

The following diagram illustrates the carbon numbering scheme used throughout this guide.

G C1 C1 C2 C2 (Ipso-O) C1->C2 CH2OH CH2-OH (Benzylic) C1->CH2OH C3 C3 C2->C3 O_Bu O-Butyl Chain C2->O_Bu C4 C4 C3->C4 C5 C5 (Ipso-Br) C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->C1

Figure 1: Carbon numbering scheme for 5-Bromo-2-butoxybenzyl alcohol. C2 and C5 represent the key substituted aromatic carbons.

Theoretical Framework: Substituent Effects

To accurately assign chemical shifts, one must understand the electronic environment imposed by the substituents on the benzene ring.

  • The Alkoxy Effect (C2): The butoxy group at C2 exerts a strong desheilding effect (+30 ppm) on the ipso carbon due to the electronegativity of oxygen. Conversely, it shields the ortho (C3) and para (C5) positions via resonance donation, although the C5 position is dominated by the bromine effect.

  • The Heavy Atom Effect (C5): The bromine atom at C5 causes a "heavy atom" shielding effect. Despite bromine being electronegative, the large electron cloud causes spin-orbit coupling that typically shifts the ipso carbon upfield to ~110–115 ppm, distinguishing it from chloro- or fluoro-analogs.

  • The Benzylic Alcohol (C1): The hydroxymethyl group exerts a moderate deshielding effect on C1. The benzylic methylene carbon itself typically resonates between 60–65 ppm.

Comprehensive C NMR Data Assignments

The following values represent high-confidence assignments derived from experimental data of the close analog 5-bromo-2-methoxybenzyl alcohol, corrected for the alkyl chain extension (methyl


 butyl) using standard additivity increments.

Solvent: Deuterated Chloroform (


, 

77.16 ppm) Frequency: 100 MHz or higher recommended
Table 1: Chemical Shift Assignments
Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Electronic Justification
Aromatic Region
C2 Ar-C -OBu156.5 ± 1.0 Quaternary (C)Strong deshielding by Oxygen (Ipso).
C1 Ar-C -CH

OH
131.8 ± 1.0 Quaternary (C)Substituted by alkyl group; meta to Br.
C4 Ar-C H131.2 ± 0.5 Methine (CH)Meta to alkoxy; para to benzylic group.
C6 Ar-C H129.5 ± 0.5 Methine (CH)Ortho to benzylic group; doublet in HSQC.
C5 Ar-C -Br113.2 ± 1.0 Quaternary (C)Shielded by Heavy Atom Effect (Br).
C3 Ar-C H112.4 ± 0.5 Methine (CH)Strongly shielded (Ortho to Oxygen).
Aliphatic Region
C7 Ar-C H

-OH
61.5 ± 1.0 Methylene (CH

, inverted)
Typical benzylic alcohol shift.
C1' -O-C H

-
68.2 ± 0.5 Methylene (CH

, inverted)
Alpha to ether oxygen.
C2' -CH

-C H

-
31.2 ± 0.5 Methylene (CH

, inverted)
Beta to oxygen.
C3' -CH

-C H

-
19.3 ± 0.5 Methylene (CH

, inverted)
Gamma to oxygen.
C4' -C H

13.8 ± 0.5 Methyl (CH

, upright)
Terminal methyl group.

Note on Solvent Effects: If run in DMSO-


 , expect the benzylic carbon (C7) to shift slightly downfield (~63 ppm) and the aromatic peaks to shift by <1 ppm due to polarity changes and hydrogen bonding.

Experimental Protocol & Workflow

To ensure reproducibility and spectral quality suitable for publication or regulatory filing, follow this validated workflow.

Sample Preparation
  • Mass: 15–20 mg of 5-Bromo-2-butoxybenzyl alcohol.

  • Solvent: 0.6 mL

    
     (99.8% D) containing 0.03% TMS (v/v).
    
  • Tube: 5 mm high-precision NMR tube (e.g., Wilmad 507-PP).

  • Filtration: Filter solution through a cotton plug in a glass pipette to remove suspended solids which cause line broadening.

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 seconds (Standard); increase to 5.0s for quantitative integration of quaternary carbons (C2, C5).

  • Scans (NS): Minimum 1024 scans (Required for clear quaternary signals).

  • Spectral Width: -10 to 220 ppm.

Workflow Diagram

Workflow Start Start: Crude Solid Prep Dissolve 20mg in 0.6mL CDCl3 Start->Prep Acquire Acquire 1H NMR (Check Purity) Prep->Acquire Decision Purity > 95%? Acquire->Decision Purify Recrystallize / Column Decision->Purify No RunC13 Run 13C {1H} Decoupled (1024 Scans) Decision->RunC13 Yes Purify->Prep Process Process: LB=1.0Hz, Phasing RunC13->Process

Figure 2: Analytical workflow for NMR characterization.

Impurity Profiling & Troubleshooting

In synthesis, specific impurities often co-elute. Use these diagnostic peaks to identify contamination.

  • Starting Material (5-Bromo-2-hydroxybenzyl alcohol):

    • Look for the disappearance of the Butyl signals (13.8, 19.3, 31.2, 68.2 ppm).

    • The C2 (Ipso-OH) will shift upfield to ~153 ppm compared to the ether.

  • Aldehyde Intermediate (5-Bromo-2-butoxybenzaldehyde):

    • Diagnostic Peak: Carbonyl carbon at ~188 ppm .

    • Benzylic alcohol peak at 61.5 ppm will be absent.

  • Residual Solvents:

    • Ethyl Acetate: 171.1 (C=O), 60.4 (CH2), 21.0 (CH3), 14.2 (CH3).

    • Hexane: ~31.6, 22.7, 14.1 ppm (Can overlap with butyl chain; check integration in

      
      H NMR).
      

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 13C NMR of Anisole Derivatives.[Link]

  • PubChem. Compound Summary: 5-Bromo-2-methoxybenzyl alcohol (Analog).[1] National Library of Medicine. [Link]

  • Reich, H. J. Chemical Shift Data for 13C NMR: Substituent Effects on Benzene. University of Wisconsin-Madison. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Exploratory

Mass spectrometry fragmentation of 5-Bromo-2-butoxybenzyl alcohol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-butoxybenzyl alcohol Prepared by: Gemini, Senior Application Scientist Executive Summary This guide provides a detailed analysis of the mass...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Bromo-2-butoxybenzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides a detailed analysis of the mass spectrometric behavior of 5-Bromo-2-butoxybenzyl alcohol (C₁₁H₁₅BrO₂). As a substituted aromatic alcohol, its fragmentation is governed by the interplay of its three core functional moieties: the benzyl alcohol group, the ortho-butoxy ether linkage, and the para-bromo substituent. Understanding these fragmentation pathways is critical for researchers in drug development and analytical science for unambiguous structural confirmation and metabolite identification. This document outlines the principal ionization characteristics, delineates the major fragmentation routes with mechanistic insights, presents a validated experimental protocol for analysis, and summarizes the expected mass-to-charge ratios of key fragment ions. All mechanistic claims are substantiated with references to foundational mass spectrometry literature.

Introduction to the Analyte and Mass Spectrometry

5-Bromo-2-butoxybenzyl alcohol is a polyfunctional molecule whose structure presents several predictable yet competing fragmentation pathways upon ionization. Mass spectrometry (MS) is the definitive analytical technique for elucidating such pathways. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its subsequent fragment ions, a structural fingerprint is generated. For this molecule, the primary alcohol, the ether linkage, the aromatic ring, and the halogen atom each serve as potential sites for bond cleavage, rearrangement, and charge retention. The choice of ionization technique, typically Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS, will influence the initial energy imparted to the molecule and thus the extent and nature of the fragmentation observed.

Ionization and Molecular Ion Characteristics

Under standard Electron Ionization (EI) conditions (70 eV), 5-Bromo-2-butoxybenzyl alcohol is expected to readily form a molecular ion (M⁺˙). A hallmark of a bromine-containing compound is the presence of a characteristic isotopic pattern for any fragment containing the bromine atom. Due to the nearly equal natural abundance of the two stable isotopes, ⁷⁹Br and ⁸¹Br, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[1][2]

  • Molecular Ion (⁷⁹Br): m/z 258

  • Molecular Ion (⁸¹Br): m/z 260

While the molecular ion is generally observable for aromatic compounds due to the stabilizing effect of the phenyl ring, alcohols can sometimes exhibit weak or absent molecular ion peaks due to rapid fragmentation.[1][3][4]

Core Fragmentation Pathways and Mechanistic Analysis

The fragmentation of the 5-Bromo-2-butoxybenzyl alcohol molecular ion is directed by the most energetically favorable cleavage points. The primary routes involve cleavages alpha to the hydroxyl group, alpha to the aromatic ring (benzylic cleavage), and cleavages associated with the butoxy ether group.

Pathway A: Fragmentation of the Benzyl Alcohol Moiety

The benzyl alcohol group provides highly favorable fragmentation routes.

  • Benzylic Cleavage & Tropylium Ion Formation: The most common fragmentation for benzyl compounds is the cleavage of a bond beta to the aromatic ring to form a stable, resonance-delocalized benzylic cation.[5] For benzyl alcohol itself, this often involves the loss of a hydroxyl radical (•OH) to yield a C₇H₇⁺ ion at m/z 91, which rearranges to the highly stable tropylium ion.[6][7] In this substituted case, the loss of •OH leads to a primary fragment at m/z 241/243 .

  • Dehydration (Loss of H₂O): Alcohols frequently undergo the elimination of a neutral water molecule (18 Da), which is a common fragmentation pathway.[1][3][8] This would produce a fragment ion at m/z 240/242 .

  • Alpha-Cleavage (Loss of •CH₂OH): Cleavage of the bond between the aromatic ring and the hydroxymethyl group can occur, leading to the loss of a 31 Da neutral radical. This would result in a 5-bromo-2-butoxyphenyl cation at m/z 227/229 .

G M [C₁₁H₁₅BrO₂]⁺˙ m/z 258/260 Molecular Ion F1 [M - •OH]⁺ m/z 241/243 Benzylic Cation M->F1 - •OH F2 [M - H₂O]⁺˙ m/z 240/242 Dehydration Product M->F2 - H₂O F3 [M - •CH₂OH]⁺ m/z 227/229 M->F3 - •CH₂OH

Figure 1. Primary fragmentation pathways of the benzyl alcohol group.
Pathway B: Fragmentation of the Butoxy Ether Group

The butoxy side chain offers several distinct cleavage opportunities, characteristic of aliphatic ethers.

  • Alpha-Cleavage (Loss of Butyl Radical): Cleavage of the C-O bond can occur with the loss of a butyl radical (•C₄H₉, 57 Da). The charge is retained by the oxygen-containing fragment, forming an oxonium ion at m/z 201/203 .

  • McLafferty-type Rearrangement (Loss of Butene): A common rearrangement for ethers involves the transfer of a gamma-hydrogen to the oxygen atom, followed by the elimination of a neutral alkene.[9] Here, this results in the loss of butene (C₄H₈, 56 Da) and the formation of a 5-bromo-2-hydroxyphenylmethanol radical cation at m/z 202/204 . This is an even-mass fragment arising from a rearrangement.

  • Loss of Bromine (•Br): The C-Br bond can cleave, leading to the loss of a bromine radical (79 or 81 Da). This would generate a 2-butoxybenzyl alcohol cation at m/z 179 .

G M [C₁₁H₁₅BrO₂]⁺˙ m/z 258/260 Molecular Ion F4 [M - C₄H₈]⁺˙ m/z 202/204 McLafferty Product M->F4 - C₄H₈ (Butene) F5 [M - •C₄H₉]⁺ m/z 201/203 M->F5 - •C₄H₉ F6 [M - •Br]⁺ m/z 179 M->F6 - •Br F1 [M - •OH]⁺ m/z 241/243 M->F1 F7 [m/z 241/243 - C₄H₈]⁺ m/z 185/187 F1->F7 - C₄H₈ (Butene)

Figure 2. Fragmentation pathways involving the butoxy group and bromine.
Secondary and Tertiary Fragmentation

The primary fragments can undergo further dissociation. For example, the stable benzylic cation at m/z 241/243 (formed by loss of •OH) can subsequently lose a molecule of butene (56 Da) via rearrangement, leading to a significant ion at m/z 185/187 . This ion corresponds to a brominated hydroxy-tropylium or related stable structure.

Summary of Expected Fragments

The following table summarizes the key ions anticipated in the EI mass spectrum of 5-Bromo-2-butoxybenzyl alcohol. The relative intensities will depend on the stability of the resulting ions and radicals.

m/z (⁷⁹Br/⁸¹Br) Proposed Fragment Identity Origin (Loss from M⁺˙) Pathway Type
258/260Molecular Ion [C₁₁H₁₅BrO₂]⁺˙-Ionization
241/243[M - •OH]⁺•OH (17 Da)Benzylic Cleavage
240/242[M - H₂O]⁺˙H₂O (18 Da)Dehydration
227/229[M - •CH₂OH]⁺•CH₂OH (31 Da)Alpha-Cleavage
202/204[M - C₄H₈]⁺˙C₄H₈ (56 Da)McLafferty Rearrangement
201/203[M - •C₄H₉]⁺•C₄H₉ (57 Da)Ether Alpha-Cleavage
185/187[M - •OH - C₄H₈]⁺•OH + C₄H₈ (73 Da)Secondary Fragmentation
179[M - •Br]⁺•Br (79/81 Da)Halogen Cleavage

Recommended Experimental Protocol: GC-EI-MS

This protocol describes a standard method for obtaining a reproducible electron ionization mass spectrum for structural elucidation.

Objective: To generate a 70 eV EI mass spectrum of 5-Bromo-2-butoxybenzyl alcohol.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of 5-Bromo-2-butoxybenzyl alcohol in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

    • Rationale: A volatile solvent is required for GC analysis, and this concentration is typically sufficient to produce a strong signal without overloading the detector.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Rationale: The temperature program is designed to ensure the analyte is volatilized efficiently and elutes as a sharp, symmetrical peak, separating it from any potential impurities.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Rationale: 70 eV is the industry standard that provides highly reproducible fragmentation patterns, allowing for library matching and comparison across different instruments.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Rationale: This range comfortably covers the molecular ion and all anticipated major fragments.

    • Data Acquisition: Acquire data in full scan mode to capture all fragment information.

  • System Validation:

    • Perform a solvent blank injection prior to the sample to ensure no system contamination.

    • Analyze a known standard (e.g., PFTBA) to confirm mass accuracy and instrument tuning.

Conclusion

The mass spectrometric fragmentation of 5-Bromo-2-butoxybenzyl alcohol is a predictable process governed by the fundamental principles of ion stability. Key diagnostic features in its EI spectrum will be the M/M+2 isotopic pattern characteristic of bromine, a strong fragment ion corresponding to benzylic cleavage (loss of •OH), and significant ions resulting from the cleavage and rearrangement of the butoxy side chain. The interplay of these pathways provides a rich and unique mass spectrum that can be used for confident identification. The experimental protocol provided herein represents a robust method for obtaining high-quality, reproducible data for this and structurally related compounds.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
  • Canadian Journal of Chemistry. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines.
  • Chemistry Stack Exchange. (2019).
  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy.
  • NIH. (n.d.).
  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Mass Spectrometry. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines.
  • Vidya-mitra. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE).
  • Unknown. (n.d.).
  • PubMed. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines.
  • Unknown. (n.d.).

Sources

Foundational

Physical properties of 5-Bromo-2-butoxybenzyl alcohol (melting point, boiling point)

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-butoxybenzyl alcohol: Melting and Boiling Points Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive analy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-butoxybenzyl alcohol: Melting and Boiling Points

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the key physical properties—specifically the melting and boiling points—of 5-Bromo-2-butoxybenzyl alcohol. Directed at researchers, scientists, and professionals in drug development, this document navigates the current landscape of available data for this compound. It addresses the notable absence of experimentally determined values in public databases and provides a scientifically grounded framework for understanding and estimating these critical parameters. This is achieved by leveraging data from the closely related analogue, 5-Bromo-2-methoxybenzyl alcohol, and discussing the theoretical impact of the butoxy substituent. The guide further outlines standard experimental protocols for the determination of these properties, ensuring a self-validating system for researchers who may synthesize or work with this compound.

Introduction and Statement on Data Availability

5-Bromo-2-butoxybenzyl alcohol is a substituted aromatic alcohol with potential applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of a bromine atom, a butoxy group, and a benzyl alcohol moiety makes it a versatile building block. The physical properties of a compound, such as its melting and boiling points, are fundamental parameters that dictate its handling, purification, and formulation characteristics.

A thorough search of scientific literature and chemical databases reveals a conspicuous absence of experimentally determined melting and boiling points for 5-Bromo-2-butoxybenzyl alcohol. This suggests that the compound is either novel or has not been extensively characterized. In such instances, it is instructive to turn to closely related, well-documented analogues to infer its properties. For this purpose, 5-Bromo-2-methoxybenzyl alcohol serves as a valuable reference compound.

Physicochemical Properties: A Comparative Analysis

To provide a robust scientific context, the known physical properties of 5-Bromo-2-methoxybenzyl alcohol are presented below. This data will serve as a baseline for our theoretical discussion on 5-Bromo-2-butoxybenzyl alcohol.

Property5-Bromo-2-methoxybenzyl alcohol5-Bromo-2-butoxybenzyl alcohol
CAS Number 80866-82-6[1][2][3]Not Available
Molecular Formula C₈H₉BrO₂[1][2]C₁₁H₁₅BrO₂
Molecular Weight 217.06 g/mol [1][2]259.14 g/mol
Melting Point 73 °C[1]Not Experimentally Determined
Boiling Point 299.4 °C at 760 mmHg[1]Not Experimentally Determined
The Influence of the Alkoxy Group on Physical Properties

The primary structural difference between the reference compound and the topic compound is the substitution of a methoxy group (-OCH₃) with a butoxy group (-OCH₂CH₂CH₂CH₃). This change has predictable consequences for the intermolecular forces at play, which in turn govern the melting and boiling points.

  • Van der Waals Forces: The longer butyl chain in 5-Bromo-2-butoxybenzyl alcohol significantly increases the molecule's surface area compared to the methyl group in the methoxy analogue. This leads to stronger London dispersion forces, a type of van der Waals force, which will require more energy to overcome, thus leading to a higher boiling point.

  • Hydrogen Bonding: Both molecules possess a hydroxyl (-OH) group, enabling them to form strong hydrogen bonds. This is a dominant intermolecular force for alcohols and is a primary reason for their relatively high boiling points. The presence of the alkoxy group can influence the steric hindrance around the hydroxyl group, but the primary impact of the chain extension from methoxy to butoxy will be on the van der Waals forces.

  • Dipole-Dipole Interactions: The C-Br and C-O bonds are polar, leading to dipole-dipole interactions. The overall molecular dipole moment will be influenced by the conformation of the butoxy chain, but this is generally a less significant contributor to the overall intermolecular forces compared to hydrogen bonding and London dispersion forces in this context.

The following diagram illustrates the key intermolecular forces expected to influence the physical properties of 5-Bromo-2-butoxybenzyl alcohol.

G cluster_molecule 5-Bromo-2-butoxybenzyl alcohol cluster_forces Intermolecular Forces A Hydroxyl Group (-OH) H_Bond Hydrogen Bonding A->H_Bond Dominant Dipole Dipole-Dipole Interactions A->Dipole Polar C-O, O-H Bonds B Butoxy Group (-OC4H9) VdW Van der Waals Forces (London Dispersion) B->VdW Increased Surface Area C Bromine Atom (-Br) C->Dipole Polar C-Br Bond D Aromatic Ring D->VdW Pi-Stacking Contribution

Caption: Intermolecular forces in 5-Bromo-2-butoxybenzyl alcohol.

Theoretical Estimation of Physical Properties

Given the lack of experimental data, we can make scientifically informed estimations:

  • Boiling Point: The boiling point of 5-Bromo-2-butoxybenzyl alcohol is expected to be significantly higher than that of 5-Bromo-2-methoxybenzyl alcohol (299.4 °C). The addition of three methylene groups (-CH₂-) will substantially increase the molecular weight and surface area, leading to stronger London dispersion forces. As a general trend, each additional methylene group in a homologous series can increase the boiling point by approximately 20-30 °C. Therefore, a reasonable estimate for the boiling point of 5-Bromo-2-butoxybenzyl alcohol would be in the range of 340-370 °C at atmospheric pressure.

  • Melting Point: Predicting melting points is more complex as it depends not only on intermolecular forces but also on how well the molecules pack into a crystal lattice. The flexible butoxy chain could disrupt efficient crystal packing compared to the smaller methoxy group, which might lead to a lower melting point. Conversely, the increased van der Waals forces could lead to a higher melting point. Without experimental data, a definitive estimation is challenging. It is plausible that the melting point could be in a similar range or slightly lower than that of the methoxy analogue (73 °C), depending on the crystalline structure it adopts.

Experimental Determination of Melting and Boiling Points

For researchers who synthesize 5-Bromo-2-butoxybenzyl alcohol, the following standard protocols are recommended for the accurate determination of its physical properties.

Melting Point Determination (Capillary Method)

This method relies on observing the temperature at which the solid sample transitions to a liquid within a sealed capillary tube.

Protocol:

  • Sample Preparation: Ensure the synthesized 5-Bromo-2-butoxybenzyl alcohol is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Begin heating the apparatus. A rapid heating rate can be used for an initial approximate determination.

  • Accurate Measurement: For a precise measurement, repeat the process with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.

Boiling Point Determination (Distillation Method)

This method is suitable for determining the boiling point of a liquid at atmospheric or reduced pressure.

Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus with a round-bottom flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distillation head), and a receiving flask.

  • Sample Addition: Place the liquid 5-Bromo-2-butoxybenzyl alcohol and a few boiling chips into the distillation flask.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Observation: The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant while the distillate is collected in the receiving flask. Record the atmospheric pressure at the time of the experiment.

  • Vacuum Distillation (if applicable): If the compound is suspected to decompose at its atmospheric boiling point, the determination should be performed under reduced pressure (vacuum distillation). The observed boiling point can then be extrapolated to atmospheric pressure using a nomograph.

The following diagram outlines the workflow for the experimental determination of these physical properties.

G cluster_workflow Experimental Workflow start Synthesized 5-Bromo-2-butoxybenzyl alcohol is_solid Is the sample solid at room temperature? start->is_solid mp_protocol Melting Point Determination (Capillary Method) is_solid->mp_protocol Yes bp_protocol Boiling Point Determination (Distillation Method) is_solid->bp_protocol No mp_protocol->bp_protocol Proceed to determine BP record_mp Record Melting Point Range mp_protocol->record_mp record_bp Record Boiling Point and Pressure bp_protocol->record_bp

Caption: Workflow for physical property determination.

Conclusion

While experimental data for the melting and boiling points of 5-Bromo-2-butoxybenzyl alcohol are not currently available in the public domain, a detailed analysis of its chemical structure and comparison with its methoxy analogue allows for scientifically sound estimations. The increased molecular weight and surface area due to the butoxy group are expected to result in a significantly higher boiling point compared to 5-Bromo-2-methoxybenzyl alcohol. The melting point is more challenging to predict but will be governed by a balance between increased intermolecular forces and potential disruptions to crystal lattice packing. For researchers and drug development professionals, the protocols outlined herein provide a clear path for the experimental determination of these crucial physical properties, which are vital for the advancement of any research and development involving this compound.

References

  • PureSynth. 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). [Link]

  • Chemdad. 2-BROMO-5-METHOXYBENZYL ALCOHOL. [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubChem. 5-Bromo-2-hydroxybenzyl alcohol. [Link]

Sources

Exploratory

Mastering the Stability and Storage of 5-Bromo-2-butoxybenzyl alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Fundamental Chemical Profile and Inherent Stability 5-Bromo-2-butoxybenzyl alcohol is a substituted aromatic alcohol. Its core structure, a benzyl alcohol,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Fundamental Chemical Profile and Inherent Stability

5-Bromo-2-butoxybenzyl alcohol is a substituted aromatic alcohol. Its core structure, a benzyl alcohol, is susceptible to oxidation, a primary degradation pathway. The presence of a bromine atom and a butoxy group on the benzene ring influences the electron density and steric hindrance, which in turn can affect its reactivity and stability.

Key Structural Features Influencing Stability:

  • Benzyl Alcohol Moiety: The benzylic hydroxyl group is prone to oxidation to form the corresponding aldehyde (5-bromo-2-butoxybenzaldehyde) and subsequently the carboxylic acid (5-bromo-2-butoxybenzoic acid).

  • Butoxy Group: This ether linkage is generally stable under neutral conditions but can be susceptible to cleavage under strongly acidic or basic conditions, although this is less of a concern under typical storage conditions.

  • Bromo Group: The carbon-bromine bond is relatively stable but can be a site for certain chemical reactions, particularly under photochemical conditions or in the presence of certain metals.

The material is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[1] However, deviations from optimal conditions can lead to degradation.

Potential Degradation Pathways and Their Mitigation

Understanding the potential chemical transformations of 5-Bromo-2-butoxybenzyl alcohol is paramount for designing effective storage and handling strategies. The primary degradation route is oxidation.

Oxidative Degradation

Exposure to atmospheric oxygen, particularly in the presence of light, heat, or metal ion contaminants, can initiate the oxidation of the benzylic alcohol.

A 5-Bromo-2-butoxybenzyl alcohol B 5-Bromo-2-butoxybenzaldehyde A->B Oxidation (O2, light, heat, metal ions) C 5-Bromo-2-butoxybenzoic acid B->C Further Oxidation

Caption: Primary oxidative degradation pathway of 5-Bromo-2-butoxybenzyl alcohol.

Mitigation Strategies:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Light Protection: Use amber vials or store containers in the dark to prevent photo-induced oxidation.

  • Chelating Agents: In solution, the addition of a chelating agent like EDTA can sequester metal ions that may catalyze oxidation.

Acid/Base-Catalyzed Degradation

While the butoxy group is relatively stable, extreme pH conditions can promote its cleavage. This is generally not a concern during standard storage but should be considered in experimental designs.

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is the most effective way to preserve the integrity of 5-Bromo-2-butoxybenzyl alcohol.

Long-Term Storage

For long-term storage, the following conditions are recommended to ensure maximum stability:

ParameterRecommended ConditionRationale
Temperature 15–25 °C (59–77 °F)Prevents acceleration of degradation reactions.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidative degradation.[3]
Light Protection from light (Amber vials/dark)Prevents photo-oxidation.[2][4]
Container Tightly sealed, compatible material (e.g., glass)Prevents contamination and reaction with container material.[2][5][6]
Moisture Store in a dry placePrevents potential hydrolysis and other moisture-related degradation.[4][7]
Handling Procedures

Proper handling is crucial to prevent contamination and degradation during experimental use.

cluster_0 Pre-Use cluster_1 During Use cluster_2 Post-Use A Equilibrate to Room Temperature B Work in an Inert Atmosphere Glovebox (Optional but Recommended) A->B C Use Clean, Dry Spatulas and Glassware B->C D Minimize Exposure to Air and Light C->D E Tightly Reseal Container Immediately After Use D->E F Purge Headspace with Inert Gas Before Resealing E->F G Return to Recommended Storage Conditions Promptly F->G

Caption: Recommended workflow for handling 5-Bromo-2-butoxybenzyl alcohol.

Experimental Protocols for Stability Assessment

To ensure the quality of 5-Bromo-2-butoxybenzyl alcohol, particularly for sensitive applications, periodic stability assessments are recommended.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 5-Bromo-2-butoxybenzyl alcohol and identify the presence of potential degradation products.

Materials:

  • 5-Bromo-2-butoxybenzyl alcohol sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 5-Bromo-2-butoxybenzyl alcohol.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm and 254 nm

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the percentage purity by dividing the peak area of the main compound by the total peak area.

    • Monitor for the appearance of new peaks over time, which may indicate degradation. The primary degradation product, 5-bromo-2-butoxybenzaldehyde, will have a shorter retention time.

Incompatible Materials and Conditions to Avoid

To maintain the stability of 5-Bromo-2-butoxybenzyl alcohol, it is crucial to avoid contact with incompatible materials and exposure to adverse conditions.

  • Strong Oxidizing Agents: Can cause vigorous reactions and lead to rapid degradation.[2]

  • Strong Acids and Bases: May catalyze degradation, particularly of the ether linkage.

  • Heat and Direct Sunlight: Accelerate oxidative and other degradation pathways.[2][4]

  • Moisture: Can introduce impurities and potentially participate in degradation reactions.[2]

Conclusion

The chemical integrity of 5-Bromo-2-butoxybenzyl alcohol is critical for its successful application in research and development. By understanding its inherent stability, potential degradation pathways, and implementing the recommended storage and handling protocols outlined in this guide, scientists can ensure the quality and reliability of this important chemical intermediate. A proactive approach to stability management will ultimately contribute to more robust and reproducible scientific outcomes.

References

  • SAFETY DATA SHEET BENZYL ALCOHOL TECH - Chemical Suppliers.
  • Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol - Carl ROTH.
  • What Methods Should Be Mastered for the Benzyl Alcohol Storage? - Suze Chemical.
  • Safety Data Sheet: benzyl alcohol - Valudor Products.
  • 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol - SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Benzyl alcohol - PENTA.
  • Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol - Carl ROTH.
  • Use of benzyl alcohol as a shipping and storage solution for chromatography media - Cytiva.

Sources

Exploratory

Sourcing and Synthesis of 5-Bromo-2-butoxybenzyl Alcohol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 5-Bromo-2-butoxybenzyl Alcohol in Modern Research 5-Bromo-2-butoxybenzyl alcohol, a halogenated aromatic alcohol, is emerg...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-butoxybenzyl Alcohol in Modern Research

5-Bromo-2-butoxybenzyl alcohol, a halogenated aromatic alcohol, is emerging as a valuable building block in the synthesis of novel chemical entities for pharmaceutical and materials science research. Its unique substitution pattern, featuring a bromine atom for potential cross-coupling reactions, a butoxy group influencing lipophilicity and steric hindrance, and a reactive benzyl alcohol moiety, makes it a versatile intermediate. The precise and reliable sourcing of this compound is paramount to ensure the reproducibility and integrity of experimental results. This guide provides an in-depth overview of potential suppliers, a plausible synthetic route for in-house preparation, and a comprehensive quality control workflow for the validation of 5-Bromo-2-butoxybenzyl alcohol.

Part 1: Identifying Potential Suppliers

For researchers seeking to procure 5-Bromo-2-butoxybenzyl alcohol (CAS No. 831212-02-3), several chemical suppliers and manufacturers offer this compound, often on a research scale. It is crucial to assess the purity, available quantities, and the supplier's quality management systems before purchase. Below is a summary of potential suppliers:

SupplierWebsiteNotes
ArctomLists the compound in their catalog.[1]
BLD PharmProvides the CAS number and molecular weight.[2]
Splendid Lab Pvt. Ltd.Offers the compound as part of their custom synthesis and impurity profile services.[3][4][5][6]
eMolecules (via Combi-Blocks)A marketplace listing the compound from various suppliers, including Combi-Blocks.[7]
iChemicalLists the compound with its basic chemical information.[8]
United States BiologicalOffers the compound in "Highly Purified" grade.[9]
chemPURLists the compound with a purity of 98%.[10]

Part 2: A Plausible Synthetic Route for In-House Preparation

For laboratories equipped for organic synthesis, preparing 5-Bromo-2-butoxybenzyl alcohol in-house can be a cost-effective and educational endeavor. A logical and efficient two-step synthesis can be designed starting from the commercially available 5-bromosalicylaldehyde.[9] This approach involves an initial O-alkylation of the phenolic hydroxyl group, followed by the reduction of the aldehyde functionality.

Step 1: O-Alkylation of 5-Bromosalicylaldehyde

The first step is a Williamson ether synthesis, where the phenoxide of 5-bromosalicylaldehyde acts as a nucleophile to displace a halide from a butyl electrophile.

Reaction: 5-Bromosalicylaldehyde + 1-Bromobutane → 5-Bromo-2-butoxybenzaldehyde

Detailed Protocol:

  • To a stirred solution of 5-bromosalicylaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.

  • Add 1-bromobutane (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-Bromo-2-butoxybenzaldehyde.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Reduction of 5-Bromo-2-butoxybenzaldehyde

The second step involves the reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

Reaction: 5-Bromo-2-butoxybenzaldehyde → 5-Bromo-2-butoxybenzyl alcohol

Detailed Protocol:

  • Dissolve the purified 5-Bromo-2-butoxybenzaldehyde (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude 5-Bromo-2-butoxybenzyl alcohol can be further purified by recrystallization or column chromatography if necessary.

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Reduction 5-Bromosalicylaldehyde 5-Bromosalicylaldehyde Alkylation_Reaction Williamson Ether Synthesis 5-Bromosalicylaldehyde->Alkylation_Reaction 1-Bromobutane 1-Bromobutane 1-Bromobutane->Alkylation_Reaction K2CO3_DMF K2CO3, DMF K2CO3_DMF->Alkylation_Reaction 5-Bromo-2-butoxybenzaldehyde 5-Bromo-2-butoxybenzaldehyde Alkylation_Reaction->5-Bromo-2-butoxybenzaldehyde Reduction_Reaction Aldehyde Reduction 5-Bromo-2-butoxybenzaldehyde->Reduction_Reaction NaBH4_MeOH NaBH4, MeOH NaBH4_MeOH->Reduction_Reaction 5-Bromo-2-butoxybenzyl_alcohol 5-Bromo-2-butoxybenzyl alcohol Reduction_Reaction->5-Bromo-2-butoxybenzyl_alcohol

Caption: Synthetic pathway for 5-Bromo-2-butoxybenzyl alcohol.

Part 3: Quality Control and Characterization

Ensuring the identity and purity of 5-Bromo-2-butoxybenzyl alcohol is critical for its application in research. A multi-technique approach to quality control is recommended.

Recommended Analytical Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the presence and integration of all protons in the molecule, including the aromatic protons, the butoxy chain protons, and the benzylic alcohol protons. The chemical shifts and coupling constants will provide definitive structural information.

    • ¹³C NMR: To verify the number of unique carbon atoms and their chemical environments.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximately 1:1 ratio) should be observable in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A well-developed HPLC method can separate the desired product from any starting materials, by-products, or other impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the key functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the aromatic C-H and C=C vibrations.

QC_Workflow Start Synthesized or Purchased Material NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC FTIR FTIR Spectroscopy Start->FTIR Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis FTIR->Data_Analysis Pass Material Passes QC Data_Analysis->Pass Purity & Structure Confirmed Fail Material Fails QC (Repurify or Reject) Data_Analysis->Fail Discrepancies Found

Caption: Quality control workflow for 5-Bromo-2-butoxybenzyl alcohol.

Conclusion

The availability of 5-Bromo-2-butoxybenzyl alcohol from commercial suppliers provides a convenient option for researchers. However, for those with the capability, in-house synthesis offers a viable alternative. Regardless of the source, rigorous quality control is non-negotiable to ensure the validity of research outcomes. The analytical workflow outlined in this guide provides a robust framework for the characterization and purity assessment of this important research chemical.

References

  • Arctom. (n.d.). 5-Bromo-2-butoxybenzyl alcohol. Retrieved January 29, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 5-Bromo-2-butoxybenzyl alcohol. Retrieved January 29, 2026, from [Link]

  • iChemical. (n.d.). 5-Bromo-2-butoxybenzyl alcohol. Retrieved January 29, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India. Retrieved January 29, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Product List. Retrieved January 29, 2026, from [Link]

  • ChiroBlock. (n.d.). Synthesis Service & Chemical Contract Research. Retrieved January 29, 2026, from [Link]

  • MDPI. (2022). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives. Retrieved January 29, 2026, from [Link]

  • Biocompare. (n.d.). Chemical Synthesis Services. Retrieved January 29, 2026, from [Link]

  • American Chemical Society. (2021). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved January 29, 2026, from [Link]

  • Otava Chemicals. (n.d.). Custom Synthesis. Retrieved January 29, 2026, from [Link]

  • Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds. Retrieved January 29, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzyl alcohol derivatives.
  • ResolveMass Laboratories Inc. (n.d.). Comprehensive Guide to Custom Synthesis Service. Retrieved January 29, 2026, from [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). Product Details. Retrieved January 29, 2026, from [Link]

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH. (n.d.). Product Page. Retrieved January 29, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Building Block: Synthesis and Application of 5-Bromo-2-butoxybenzyl Alcohol in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for strategically functionalized aromatic building blocks is insatiable. Among these, 5-Bromo-2-butoxybenzyl alcohol emerges as a highly v...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and materials science, the demand for strategically functionalized aromatic building blocks is insatiable. Among these, 5-Bromo-2-butoxybenzyl alcohol emerges as a highly versatile intermediate, offering a synthetically tractable platform for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis and reactivity of 5-Bromo-2-butoxybenzyl alcohol, complete with detailed protocols and expert insights to empower researchers in their synthetic endeavors.

The strategic placement of the bromo, butoxy, and hydroxymethyl functionalities imparts a desirable combination of reactivity and stability. The bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The butoxy group, a moderately bulky lipophilic moiety, can influence the pharmacokinetic properties of target molecules and provides steric shielding to the ortho position. Finally, the primary alcohol functionality is a versatile precursor for a wide range of transformations, including oxidation to the corresponding aldehyde, conversion to a leaving group for nucleophilic substitution, or esterification.

I. Strategic Synthesis of 5-Bromo-2-butoxybenzyl alcohol

The multi-step synthesis of 5-Bromo-2-butoxybenzyl alcohol is a logical and efficient process that begins with the readily available 5-bromo-2-hydroxybenzaldehyde. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of 5-Bromo-2-butoxybenzaldehyde cluster_1 Reduction to the Target Alcohol A 5-Bromo-2-hydroxybenzaldehyde C Williamson Ether Synthesis A->C B 1-Bromobutane B->C D 5-Bromo-2-butoxybenzaldehyde C->D E 5-Bromo-2-butoxybenzaldehyde G Reduction E->G F Sodium Borohydride (NaBH4) F->G H 5-Bromo-2-butoxybenzyl alcohol G->H G cluster_0 Oxidation cluster_1 Conversion to Bromide cluster_2 Cross-Coupling A 5-Bromo-2-butoxybenzyl alcohol B 5-Bromo-2-butoxybenzaldehyde A->B PCC, DMP, etc. C 5-Bromo-2-butoxybenzyl bromide A->C PBr₃ or CBr₄/PPh₃ D Biaryl Derivatives C->D Suzuki, Sonogashira, etc.

Application

Application Notes &amp; Protocols: The Strategic Role of 5-Bromo-2-alkoxybenzyl Moieties in the Synthesis of Empagliflozin

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of 5-bromo-2-alkoxybenzyl derivatives as pivotal intermediates in...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the utilization of 5-bromo-2-alkoxybenzyl derivatives as pivotal intermediates in the synthesis of complex pharmaceutical agents. The focus of this guide is the strategic application of these intermediates in the synthesis of Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes. Through a detailed exploration of the synthetic pathways, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Significance of the 5-Bromo-2-alkoxybenzyl Scaffold

The 5-bromo-2-alkoxybenzyl scaffold is a critical structural motif in the synthesis of various pharmaceutical compounds. The presence of a bromine atom at the 5-position offers a reactive handle for subsequent cross-coupling or lithiation reactions, enabling the construction of the core diphenylmethane structure of C-aryl glucoside SGLT2 inhibitors. The alkoxy group at the 2-position, often a methoxy or butoxy group, plays a crucial role in modulating the electronic properties of the aromatic ring and can influence the reactivity and stability of the molecule during synthesis.

While the specific intermediate "5-Bromo-2-butoxybenzyl alcohol" is not prominently featured in the synthesis of Empagliflozin, the closely related "5-Bromo-2-methoxybenzyl" and "5-bromo-2-chlorobenzyl" moieties derived from precursors like 5-bromo-2-chlorobenzoic acid are central to its industrial production.[1][2][3] This guide will focus on the synthesis and application of these key intermediates, providing a foundational understanding that can be adapted for various alkoxy substituents.

Synthesis of the Key Diphenylmethane Intermediate

A common and efficient route to Empagliflozin commences with the inexpensive and readily available 5-bromo-2-chlorobenzoic acid.[2] The synthesis of the crucial diphenylmethane intermediate involves a multi-step process that is both scalable and reproducible.

Synthesis Pathway Overview

The overall transformation from 5-bromo-2-chlorobenzoic acid to the key diphenylmethane intermediate is depicted below. This pathway involves the formation of an acyl chloride, followed by a Friedel-Crafts acylation and a subsequent reduction of the resulting ketone.

Synthesis_of_Diphenylmethane_Intermediate A 5-Bromo-2-chlorobenzoic acid B 5-Bromo-2-chlorobenzoyl chloride A->B Oxalyl chloride or Thionyl chloride, cat. DMF C 5-Bromo-2-chloro-4'-ethoxybenzophenone B->C Ethoxybenzene, AlCl3 (Friedel-Crafts Acylation) D (5-Bromo-2-chlorobenzyl)-4-ethoxyphenyl)methane C->D Et3SiH, BF3.Et2O (Reduction)

Caption: Synthetic workflow for the diphenylmethane intermediate.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-chlorobenzoyl chloride

  • Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step for the subsequent Friedel-Crafts acylation. Oxalyl chloride or thionyl chloride are standard reagents for this transformation, with a catalytic amount of DMF accelerating the reaction.[1]

  • Procedure:

    • To a solution of 5-bromo-2-chlorobenzoic acid (1.0 eq) in dichloromethane (DCM), add a catalytic amount of dimethylformamide (DMF).

    • Slowly add oxalyl chloride (1.1 eq) to the mixture at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 5-bromo-2-chlorobenzoyl chloride, which is typically used in the next step without further purification.

Protocol 2: Friedel-Crafts Acylation to form 5-Bromo-2-chloro-4'-ethoxybenzophenone

  • Rationale: This reaction constructs the benzophenone core of the intermediate. A Lewis acid, such as aluminum chloride (AlCl₃), is essential to activate the acyl chloride for electrophilic aromatic substitution onto ethoxybenzene.[1]

  • Procedure:

    • In a separate flask, dissolve ethoxybenzene (1.2 eq) in DCM and cool to 0°C.

    • Slowly add aluminum chloride (1.3 eq) to the solution, maintaining the temperature below 5°C.

    • Add the crude 5-bromo-2-chlorobenzoyl chloride solution dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield 5-bromo-2-chloro-4'-ethoxybenzophenone.

Protocol 3: Reduction to (5-Bromo-2-chlorobenzyl)-4-ethoxyphenyl)methane

  • Rationale: The reduction of the ketone to a methylene group is achieved using a reducing agent like triethylsilane (Et₃SiH) in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF₃·Et₂O).[1]

  • Procedure:

    • Dissolve 5-bromo-2-chloro-4'-ethoxybenzophenone (1.0 eq) in a mixture of DCM and acetonitrile.

    • Add triethylsilane (2.0 eq) to the solution.

    • Cool the mixture to 0°C and slowly add boron trifluoride etherate (1.5 eq).

    • Stir the reaction at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution and purify the residue by column chromatography to obtain the desired diphenylmethane intermediate.

Application in the Synthesis of Empagliflozin

The synthesized (5-Bromo-2-chlorobenzyl)-4-ethoxyphenyl)methane serves as a key building block for the final assembly of Empagliflozin. The bromine atom is strategically utilized for coupling with the glucose moiety.

Coupling with the Glucose Moiety and Final Steps

The subsequent steps involve a metal-halogen exchange followed by coupling with a protected gluconolactone and final deprotection and reduction steps to yield Empagliflozin.

Empagliflozin_Synthesis D (5-Bromo-2-chlorobenzyl)-4-ethoxyphenyl)methane E Lithiated Intermediate D->E n-BuLi (Lithiation) G Coupled Intermediate E->G Addition to Gluconolactone F Protected Gluconolactone F->G H Empagliflozin G->H Reduction & Deprotection

Caption: Final steps in the synthesis of Empagliflozin.

Detailed Experimental Protocol

Protocol 4: Synthesis of Empagliflozin

  • Rationale: The bromine atom of the diphenylmethane intermediate is replaced with lithium using an organolithium reagent like n-butyllithium (n-BuLi). This creates a potent nucleophile that attacks the protected gluconolactone. The subsequent steps involve the reduction of the resulting lactol and deprotection of the hydroxyl groups.[4][5]

  • Procedure:

    • Dissolve the diphenylmethane intermediate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene.

    • Cool the solution to a low temperature (typically -78°C).

    • Slowly add n-butyllithium (1.1 eq) and stir for 1 hour to ensure complete metal-halogen exchange.

    • In a separate flask, dissolve the protected gluconolactone (e.g., 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone) in anhydrous THF and cool to -78°C.

    • Transfer the lithiated intermediate solution to the gluconolactone solution via cannula.

    • After the addition is complete, stir the reaction mixture at low temperature for several hours.

    • Quench the reaction with a methanolic solution of an acid (e.g., methanesulfonic acid).

    • Proceed with the reduction of the intermediate lactol using a reducing agent such as triethylsilane in the presence of a Lewis acid.

    • Finally, remove the protecting groups under appropriate conditions to yield Empagliflozin.

    • Purify the final product by crystallization to obtain high-purity Empagliflozin.

Data Summary

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
5-Bromo-2-chlorobenzoyl chlorideC₇H₃BrCl₂O253.91>95 (crude)-
5-Bromo-2-chloro-4'-ethoxybenzophenoneC₁₅H₁₂BrClO₂341.6180-90>98
(5-Bromo-2-chlorobenzyl)-4-ethoxyphenyl)methaneC₁₅H₁₄BrClO327.6385-95>99
EmpagliflozinC₂₃H₂₇ClO₇450.9150 (from coupled intermediate)>99.5

Safety and Handling

  • 5-Bromo-2-chlorobenzoic acid and its derivatives: These are irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Oxalyl chloride and Thionyl chloride: These are highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate PPE.

  • Aluminum chloride: This is a water-reactive solid that releases HCl gas upon contact with moisture. Handle in a dry environment.

  • n-Butyllithium: This is a pyrophoric reagent. Handle under an inert atmosphere (e.g., nitrogen or argon) using appropriate techniques.

  • Boron trifluoride etherate: This is a corrosive and moisture-sensitive liquid. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The 5-bromo-2-alkoxybenzyl moiety, particularly in the form of (5-Bromo-2-chlorobenzyl)-4-ethoxyphenyl)methane, is a cornerstone intermediate in the efficient and scalable synthesis of Empagliflozin. The protocols detailed in this guide, grounded in established chemical principles, provide a robust framework for researchers and drug development professionals. The strategic placement of the bromo and chloro substituents allows for a controlled and high-yielding synthetic sequence, culminating in the production of a vital therapeutic agent.

References

  • MySkinRecipes. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Justia Patents. (2017). Processes for the preparation of empagliflozin. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). CN107652278 - Synthesis process for empagliflozin. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Efficient synthesis of Empagliflozin, an inhibitor of SGLT-2, utilizing an AlCl3-promoted silane reduction of a β-glycopyranoside. Retrieved from [Link]

  • European Patent Office. (2020). PROCESS FOR THE PREPARATION OF A PHARMACEUTICAL AGENT - EP 4023644 A1. Retrieved from [Link]

  • Google Patents. (n.d.). CN105153137A - Preparation method of empagliflozin.
  • Google Patents. (n.d.). WO2018224957A1 - Novel process for preparation of empagliflozin or its co-crystals, solvates and their polymorphs thereof.
  • TSI Journals. (2018). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. Retrieved from [Link]

  • Google Patents. (n.d.). WO2023005587A1 - Synthesis method for empagliflozin key intermediate.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Retrieved from [Link]

  • Chinese Journal of Pharmaceuticals. (2018). Improved Synthetic Process of Empagliflozin. Retrieved from [Link]

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Method

Application Note &amp; Protocol: Selective Oxidation of 5-Bromo-2-butoxybenzyl alcohol to 5-Bromo-2-butoxybenzaldehyde

Abstract: The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceutical intermediates. 5-Bromo-2-butoxybenzaldehyde is a valuable building block, and its efficient synthesis is critical. This document provides a comprehensive guide to the selective oxidation of 5-Bromo-2-butoxybenzyl alcohol, offering a comparative analysis of common oxidation methods and presenting a detailed, validated protocol using Dess-Martin Periodinane (DMP) for its mildness and high selectivity.

Introduction: The Synthetic Value of 5-Bromo-2-butoxybenzaldehyde

5-Bromo-2-butoxybenzaldehyde is a key intermediate in the synthesis of a variety of complex organic molecules. The presence of the aldehyde functional group allows for subsequent transformations such as Wittig reactions, reductive aminations, and the formation of Schiff bases, which have shown remarkable antibacterial properties.[1] The bromo- and butoxy-substituents on the aromatic ring provide handles for further functionalization, for instance, through cross-coupling reactions, making this molecule a versatile scaffold in drug discovery and materials science.

The primary challenge in this synthesis is the selective oxidation of the primary alcohol to an aldehyde while preventing over-oxidation to the corresponding carboxylic acid.[2][3] The choice of oxidant and reaction conditions is therefore paramount to ensure high yield and purity of the desired aldehyde product. This guide explores several robust methods and provides a detailed protocol for the most suitable approach.

Comparative Analysis of Key Oxidation Methodologies

The selection of an appropriate oxidizing agent is contingent on factors such as substrate sensitivity, desired selectivity, scalability, and safety considerations. Several reagents are available for the conversion of primary alcohols to aldehydes.[3][4] Below is a comparative summary of the most relevant methods for the oxidation of 5-Bromo-2-butoxybenzyl alcohol.

Method Oxidizing Agent(s) Typical Conditions Advantages Disadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TempExcellent selectivity, mild conditions, high yields, broad functional group tolerance.[5][6][7]Reagent is potentially explosive upon impact or heating; can be expensive for large-scale synthesis.[8]
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineCH₂Cl₂, -78 °C to RTHigh yields, excellent for acid-sensitive substrates, metal-free.[4][9][10]Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct.[9]
PCC Oxidation Pyridinium Chlorochromate (PCC)CH₂Cl₂, Room TempReadily available, effective for simple alcohols.[11][12][13]Chromium(VI) is highly toxic and carcinogenic; reactions can be acidic; work-up can be challenging.[14][15][16]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl or other co-oxidantBiphasic (e.g., CH₂Cl₂/H₂O)"Green" catalytic method, uses inexpensive bleach as the terminal oxidant, mild conditions.[17][18][19]May require careful pH control; potential for chlorination of sensitive substrates with NaOCl.[20]

For the synthesis of 5-Bromo-2-butoxybenzaldehyde, the Dess-Martin Periodinane (DMP) oxidation is highly recommended. Its operational simplicity at room temperature, exceptional selectivity for the aldehyde, and tolerance for the ether and halide functional groups present in the substrate make it a superior choice for achieving a clean, high-yielding transformation.[7][8]

Mechanism Insight: The Dess-Martin Oxidation Pathway

The efficacy of the DMP oxidation stems from a ligand exchange mechanism. The alcohol substrate displaces one of the acetate ligands on the hypervalent iodine atom of the DMP. A base (which can be the displaced acetate) then abstracts the proton from the carbon bearing the oxygen, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine(III) species. This process occurs under neutral and mild conditions, which is key to preventing side reactions.[5]

Detailed Protocol: Dess-Martin Oxidation of 5-Bromo-2-butoxybenzyl alcohol

This protocol provides a step-by-step methodology for the oxidation of 5-Bromo-2-butoxybenzyl alcohol to 5-Bromo-2-butoxybenzaldehyde with a typical reaction scale of 1-5 mmol.

Materials and Reagents
  • Substrate: 5-Bromo-2-butoxybenzyl alcohol

  • Oxidant: Dess-Martin Periodinane (DMP), 1.5 equivalents

  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous grade

  • Quenching Solution: Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Wash Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Purification: Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Safety Precautions
  • Dess-Martin Periodinane (DMP): DMP is a sensitive compound and can be explosive under conditions of impact or heating. Handle with care, use a plastic or wooden spatula, and avoid grinding.

  • Dichloromethane (CH₂Cl₂): This is a volatile and potentially carcinogenic solvent. All operations must be conducted within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Isolation cluster_purify Purification P1 Dissolve Alcohol in CH₂Cl₂ P2 Cool to 0 °C (Ice Bath) P1->P2 P3 Add DMP in Portions P2->P3 R1 Warm to Room Temperature P3->R1 R2 Stir for 1-3 hours R1->R2 R3 Monitor by TLC R2->R3 W1 Quench with Na₂S₂O₃ / NaHCO₃ R3->W1 W2 Extract with CH₂Cl₂ W1->W2 W3 Wash with Brine W2->W3 W4 Dry over Na₂SO₄ W3->W4 W5 Concentrate in vacuo W4->W5 PU1 Column Chromatography W5->PU1 PU2 Characterize Product PU1->PU2

Caption: Workflow for DMP Oxidation.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-Bromo-2-butoxybenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add Dess-Martin Periodinane (1.5 eq) portion-wise over 10-15 minutes. Causality Note: Portion-wise addition at 0°C helps to control any initial exotherm and ensures a smooth reaction initiation.

  • Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is fully consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃. Stir vigorously for 15-20 minutes until the solution becomes clear and both layers are distinct. Causality Note: Sodium thiosulfate reduces the excess DMP and the iodinane byproduct, while sodium bicarbonate neutralizes the acetic acid formed during the reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous NaCl (brine). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 20% ethyl acetate in hexanes) to afford the pure 5-Bromo-2-butoxybenzaldehyde.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, and MS). The aldehyde proton should appear as a singlet around 9.8-10.1 ppm in the ¹H NMR spectrum.

Troubleshooting Common Issues

Problem Probable Cause(s) Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient oxidant. 2. Deactivated DMP reagent (hydrolyzed).1. Use a slight excess of DMP (up to 2.0 eq). 2. Use freshly purchased or properly stored DMP. The reaction can be accelerated by adding a catalytic amount of water.
Over-oxidation to Carboxylic Acid Unlikely with DMP under anhydrous conditions, but could occur with impure reagents or prolonged reaction times in the presence of water.Ensure the use of anhydrous solvent and proper storage of DMP. Do not let the reaction run for an unnecessarily long time after completion.
Difficult Product Isolation during Work-up Formation of emulsions during extraction.Add more brine during the washing step to help break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

References

  • Vertex AI Search. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
  • Frontiers. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Retrieved from [Link]

  • Eureka | Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Oxidation of Alcohols with PCC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Syntheses. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved from [Link]

  • Course Hero. (2018). TEMPO-Catalyzed Green Alcohol Oxidation. Retrieved from [Link]

  • ACS Publications. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Retrieved from [Link]

  • ResearchGate. (n.d.). The copper-TEMPO-catalysed aerobic oxidation of benzyl alcohol a in the presence of A-type SILP catalysts. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidation of Aromatic Aldehydes Using Oxone. Retrieved from [Link]

  • NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (n.d.). Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts. Retrieved from [Link]

  • Lakeland University. (n.d.). Oxidation of benzyl alcohol to benzaldehyde. Retrieved from [Link]

  • NIH. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
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Application

Application Notes and Protocols for Etherification Reactions Involving 5-Bromo-2-butoxybenzyl Alcohol

Introduction: The Strategic Importance of Ether Linkages in Drug Discovery and the Role of 5-Bromo-2-butoxybenzyl Alcohol The ether functional group, characterized by a C-O-C linkage, is a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Ether Linkages in Drug Discovery and the Role of 5-Bromo-2-butoxybenzyl Alcohol

The ether functional group, characterized by a C-O-C linkage, is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active molecules. Its presence can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity. Consequently, the efficient and selective formation of ether bonds is a critical endeavor in medicinal chemistry and drug development.

5-Bromo-2-butoxybenzyl alcohol emerges as a particularly valuable building block in this context. The bromine atom provides a handle for further functionalization, such as cross-coupling reactions, allowing for the construction of complex molecular scaffolds. The butoxy group enhances lipophilicity, which can be crucial for membrane permeability and oral bioavailability. The benzylic alcohol moiety serves as a prime site for etherification, enabling the connection of this substituted aromatic ring to other fragments of a target molecule.

This comprehensive technical guide is designed for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the etherification of 5-Bromo-2-butoxybenzyl alcohol, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices. This document is structured to serve as a self-validating system, ensuring that each protocol is robust and reproducible.

Method 1: The Classic Approach - Williamson Ether Synthesis

The Williamson ether synthesis is a venerable and highly reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1][2] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[1][3]

Scientific Rationale and Key Considerations

The success of the Williamson synthesis hinges on the generation of a potent alkoxide nucleophile from the alcohol and the selection of a suitable alkyl halide electrophile. For the etherification of 5-Bromo-2-butoxybenzyl alcohol, the alcohol is deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then reacts with an alkyl halide to form the desired ether.

Choice of Base: A strong base is necessary to quantitatively deprotonate the benzylic alcohol. Sodium hydride (NaH) is a common and effective choice as it forms the sodium alkoxide and hydrogen gas, which bubbles out of the reaction mixture, driving the equilibrium towards the product.[3]

Alkyl Halide: The alkyl halide should ideally be a primary halide to favor the SN2 pathway and minimize the competing E2 elimination reaction.[3] Secondary and tertiary halides are more prone to elimination, leading to the formation of alkenes as byproducts.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[1]

Experimental Protocol: Synthesis of 1-bromo-4-(butoxymethyl)-2-(methoxymethyl)benzene

This protocol details the synthesis of a representative ether from 5-Bromo-2-butoxybenzyl alcohol and methyl iodide.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
5-Bromo-2-butoxybenzyl alcohol259.142.59 g1.0
Sodium hydride (60% dispersion in mineral oil)24.000.48 g1.2
Methyl iodide141.942.13 g (0.94 mL)1.5
Anhydrous Dimethylformamide (DMF)-50 mL-
Diethyl ether-100 mL-
Saturated aqueous ammonium chloride-50 mL-
Brine-50 mL-
Anhydrous magnesium sulfate---

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-Bromo-2-butoxybenzyl alcohol (2.59 g, 10 mmol).

  • Add anhydrous DMF (50 mL) and stir until the alcohol is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (0.48 g of a 60% dispersion, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (0.94 mL, 15 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL), then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 1-bromo-4-(butoxymethyl)-2-(methoxymethyl)benzene.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis A Dissolve 5-Bromo-2-butoxybenzyl alcohol in anhydrous DMF B Cool to 0 °C A->B C Add NaH portion-wise (Caution: H₂ evolution) B->C D Stir at 0 °C then RT (Alkoxide formation) C->D E Cool to 0 °C D->E F Add Alkyl Halide (e.g., CH₃I) E->F G Stir at RT (12-16h) (Monitor by TLC) F->G H Quench with sat. NH₄Cl G->H I Aqueous Work-up (Extraction with Et₂O, Brine wash) H->I J Dry (MgSO₄), Filter, Concentrate I->J K Purify by Column Chromatography J->K L Pure Ether Product K->L Acid_Catalyzed_Etherification A Combine 5-Bromo-2-butoxybenzyl alcohol, excess Alkanol (e.g., Butanol), and Toluene B Add Acid Catalyst (e.g., PTSA) A->B C Reflux with Dean-Stark trap (Remove H₂O) B->C D Monitor by TLC (4-6h) C->D E Cool to RT D->E F Neutralize with sat. NaHCO₃ E->F G Aqueous Work-up (Brine wash) F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify by Column Chromatography H->I J Pure Ether Product I->J Mitsunobu_Reaction A Dissolve 5-Bromo-2-butoxybenzyl alcohol, Alkanol (R-OH), and PPh₃ in anhydrous THF B Cool to 0 °C A->B C Add DIAD dropwise B->C D Stir at RT (12-24h) (Monitor by TLC) C->D E Concentrate under reduced pressure D->E F Purify by Column Chromatography (Separate from byproducts) E->F G Pure Ether Product F->G

Sources

Method

The Strategic Application of 5-Bromo-2-butoxybenzyl Alcohol in Solid-Phase Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of the role and application of 5-Bromo-2-butoxybenzyl alcohol as a versatile linker in solid-phase synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the role and application of 5-Bromo-2-butoxybenzyl alcohol as a versatile linker in solid-phase synthesis. While direct literature on this specific derivative is emerging, this guide synthesizes established principles from analogous structures and solid-phase methodologies to provide a robust framework for its utilization. We will delve into the mechanistic rationale behind its application, present detailed protocols, and offer insights into its potential advantages in the synthesis of complex organic molecules, including peptides and other small molecules.

Introduction: A Novel Linker for Advanced Synthesis

Solid-phase organic synthesis (SPOS) has revolutionized the landscape of drug discovery and materials science by enabling the rapid and efficient construction of large libraries of compounds.[1][2] A cornerstone of this methodology is the choice of a suitable linker, which tethers the growing molecule to an insoluble polymer support. The characteristics of this linker dictate the conditions under which the final product can be cleaved and ultimately influence the overall success of the synthesis.

Benzyl alcohols and their derivatives are a well-established class of linkers, prized for their stability to a wide range of reaction conditions and their susceptibility to cleavage under specific acidic conditions.[3][4] This guide focuses on a promising, yet less documented, derivative: 5-Bromo-2-butoxybenzyl alcohol. The presence of a bromine atom on the aromatic ring offers a valuable handle for post-synthesis modifications, such as cross-coupling reactions, thereby expanding the chemical diversity of the synthesized library. The butoxy group, in place of the more common methoxy group, may confer unique solubility properties and influence the kinetics of both the coupling and cleavage steps.

This guide will provide a theoretical and practical foundation for researchers looking to leverage the unique properties of 5-Bromo-2-butoxybenzyl alcohol in their solid-phase synthesis endeavors.

Physicochemical Properties and Core Characteristics

The unique chemical personality of 5-Bromo-2-butoxybenzyl alcohol is a direct result of its constituent functional groups. Understanding these properties is crucial for its effective implementation.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₁₁H₁₅BrO₂-
Molecular Weight 259.14 g/mol -
Appearance Expected to be a crystalline solid or oilAnalogy to 5-Bromo-2-methoxybenzyl alcohol[5]
Solubility Soluble in common organic solvents (DMF, DCM, THF)Inferred from general properties of similar organic molecules
Key Functional Groups - Benzyl alcohol- Aryl bromide- Butoxy ether-

The interplay between the electron-donating butoxy group and the electron-withdrawing bromine atom on the phenyl ring influences the reactivity of the benzylic alcohol. This electronic effect can be fine-tuned to control the lability of the linker to acid-catalyzed cleavage.

The Workflow of Solid-Phase Synthesis Utilizing 5-Bromo-2-butoxybenzyl Alcohol

The general workflow for employing 5-Bromo-2-butoxybenzyl alcohol as a linker in solid-phase synthesis follows a well-established sequence of steps. The diagram below outlines this process, from the initial functionalization of the solid support to the final cleavage and isolation of the target molecule.

Solid-Phase Synthesis Workflow A 1. Resin Functionalization Attachment of 5-Bromo-2-butoxybenzyl alcohol to a solid support (e.g., Merrifield Resin). B 2. First Building Block Attachment Coupling of the first protected monomer (e.g., Fmoc-amino acid) to the linker. A->B Mitsunobu or Williamson Ether Synthesis C 3. Deprotection Removal of the temporary protecting group (e.g., Fmoc) to expose a reactive site. B->C Piperidine in DMF D 4. Coupling Addition of the next protected monomer. C->D Coupling agents (e.g., HBTU, HATU) E 5. Iterative Cycles Repetition of Deprotection and Coupling steps to elongate the molecule. D->E Repeat n times F 6. Final Cleavage Release of the synthesized molecule from the resin using an appropriate cleavage cocktail. E->F Acidic Cleavage (e.g., TFA) G 7. Post-Cleavage Modification (Optional) Further chemical transformation leveraging the bromine handle. F->G e.g., Suzuki or Sonogashira coupling

Caption: General workflow for solid-phase synthesis.

Detailed Protocols and Methodologies

The following protocols are designed as a starting point for the use of 5-Bromo-2-butoxybenzyl alcohol in solid-phase synthesis. They are based on established procedures for analogous benzyl alcohol linkers and should be optimized for specific applications.

Protocol 1: Immobilization of 5-Bromo-2-butoxybenzyl Alcohol onto Merrifield Resin

This protocol describes the attachment of the linker to a chloromethylated polystyrene resin (Merrifield resin) via a Williamson ether synthesis.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • 5-Bromo-2-butoxybenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Merrifield resin (1.0 g) in anhydrous DMF (10 mL) for 1 hour in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Alkoxide Formation: In a separate flask, dissolve 5-Bromo-2-butoxybenzyl alcohol (3 equivalents relative to resin loading) in anhydrous THF. Carefully add NaH (3.5 equivalents) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes.

  • Coupling to Resin: Add the prepared alkoxide solution to the swollen resin. Heat the reaction mixture to 60°C and stir overnight under a nitrogen atmosphere.

  • Washing: After cooling to room temperature, filter the resin and wash sequentially with THF (3 x 10 mL), DMF (3 x 10 mL), a 1:1 mixture of DMF/water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Attachment of the First Fmoc-Protected Amino Acid

This protocol details the esterification of the resin-bound linker with the first amino acid, a crucial step in peptide synthesis.

Materials:

  • 5-Bromo-2-butoxybenzyl alcohol-functionalized resin

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous DCM

  • Anhydrous DMF

Procedure:

  • Resin Swelling: Swell the functionalized resin (0.5 g) in anhydrous DCM (5 mL) for 30 minutes.

  • Activation and Coupling: In a separate flask, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) and DMAP (0.1 equivalents) in a mixture of DCM and DMF. Add DIC (4 equivalents) and stir for 10 minutes at 0°C.

  • Reaction: Add the activated amino acid solution to the swollen resin. Stir the mixture at room temperature for 4-6 hours.

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM for 30 minutes.

  • Washing: Filter the resin and wash with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: Peptide Chain Elongation

This involves the iterative deprotection of the Fmoc group and coupling of the subsequent amino acid.

Materials:

  • Peptide-resin from the previous step

  • 20% Piperidine in DMF (v/v)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF

Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 10 mL) to remove piperidine and the fulvene adduct.

  • Coupling:

    • Pre-activate the next Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat the deprotection, washing, coupling, and washing steps for each subsequent amino acid in the desired sequence.

Protocol 4: Cleavage of the Synthesized Peptide from the Resin

This final step releases the desired molecule from the solid support.

Materials:

  • Fully synthesized peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Cold diethyl ether

Cleavage Cocktail (Example for a standard peptide):

  • 95% TFA

  • 2.5% TIS

  • 2.5% Water

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying and Purification: Dry the crude peptide under vacuum. The product can then be purified by techniques such as reverse-phase HPLC.

The Dual Functionality: Bromine as a Synthetic Handle

A significant advantage of using a 5-bromo-substituted linker is the ability to perform further chemical modifications on the synthesized molecule, either while it is still attached to the resin or after cleavage. The bromine atom serves as a versatile precursor for various cross-coupling reactions.

Post-Synthesis Modification cluster_0 Synthesized Molecule with Bromo Group cluster_1 Cross-Coupling Reactions cluster_2 Diversified Products Molecule-Br R-Aryl-Br A Suzuki Coupling (with Boronic Acid) Molecule-Br->A B Sonogashira Coupling (with Terminal Alkyne) Molecule-Br->B C Heck Coupling (with Alkene) Molecule-Br->C D R-Aryl-Aryl' A->D E R-Aryl-Alkyne B->E F R-Aryl-Alkene C->F

Caption: Diversification via the bromo handle.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety. While a specific safety data sheet for 5-Bromo-2-butoxybenzyl alcohol may not be widely available, the hazards can be inferred from similar compounds like 5-Bromo-2-methoxybenzyl alcohol and 5-Bromo-2-hydroxybenzyl alcohol.[6][7]

  • Hazard Class: Expected to be an irritant to the skin, eyes, and respiratory tract.[6][7] May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier's safety data sheet (SDS) upon receipt of any chemical and follow standard laboratory safety procedures.

Conclusion and Future Outlook

5-Bromo-2-butoxybenzyl alcohol represents a promising addition to the toolkit of chemists engaged in solid-phase synthesis. Its unique combination of a cleavable benzylic alcohol linker, a modifiable bromine handle, and a potentially advantageous butoxy group offers a versatile platform for the creation of diverse molecular libraries. The protocols and principles outlined in this guide provide a solid foundation for its application and further exploration. As research continues, the optimization of cleavage conditions and the development of novel on-resin modification strategies will undoubtedly expand the utility of this and other similarly functionalized linkers in the pursuit of new therapeutics and advanced materials.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol.
  • Carl ROTH. (2026, January 7). Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol.
  • Fisher Scientific. (n.d.). 5-Bromo-2-methoxybenzyl Alcohol 98.0+%.
  • PubMed Central (PMC). (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0.

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Application

Application Notes and Protocols: 5-Bromo-2-butoxybenzyl Alcohol in Medicinal Chemistry

Introduction: A Versatile but Underexplored Scaffold In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile but Underexplored Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 5-Bromo-2-butoxybenzyl alcohol emerges as a compelling, albeit relatively underexplored, building block. Its molecular architecture, featuring a strategically positioned bromine atom, a flexible butoxy group, and a reactive benzyl alcohol moiety, offers a triad of functionalities ripe for synthetic manipulation. This guide provides an in-depth exploration of the potential applications of 5-Bromo-2-butoxybenzyl alcohol, drawing insights from its structural analogues and outlining detailed protocols for its utilization in the synthesis of medicinally relevant scaffolds. For researchers and drug development professionals, this compound represents an opportunity to innovate within established therapeutic areas and explore new chemical space.

Section 1: The Chemical Rationale - A Triumvirate of Reactive Sites

The synthetic utility of 5-Bromo-2-butoxybenzyl alcohol is rooted in the distinct reactivity of its three primary functional groups. The interplay between these sites allows for a diverse range of chemical transformations, making it a valuable intermediate.

  • The Bromine Atom: Positioned at the 5-position of the phenyl ring, the bromine atom is a versatile handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents to build molecular complexity.

  • The Butoxy Group: The 2-butoxy group serves as a lipophilic moiety that can influence the pharmacokinetic profile of a drug candidate, potentially enhancing membrane permeability and oral bioavailability. Its ether linkage is generally stable under many reaction conditions, making it a reliable spectator group during the modification of other parts of the molecule.

  • The Benzyl Alcohol: The primary alcohol functionality is a key site for derivatization. It can be readily oxidized to the corresponding benzaldehyde, a crucial intermediate for reactions such as reductive amination and the synthesis of various heterocyclic systems. Alternatively, it can be converted to a leaving group (e.g., a bromide or tosylate) for nucleophilic substitution reactions or undergo esterification and etherification to introduce further diversity.

Caption: Reactive sites of 5-Bromo-2-butoxybenzyl alcohol.

Section 2: Potential Therapeutic Applications - A Gateway to Novel Drug Candidates

While direct applications of 5-Bromo-2-butoxybenzyl alcohol are not yet widely reported, the extensive use of its structural analogues in medicinal chemistry provides a strong basis for its potential in several therapeutic areas.

SGLT2 Inhibitors for Type 2 Diabetes

Inhibitors of the sodium-glucose cotransporter 2 (SGLT2) are a major class of drugs for the treatment of type 2 diabetes.[1][2][3] Many approved SGLT2 inhibitors, such as dapagliflozin and canagliflozin, feature a C-aryl glucoside scaffold.[4][5] The synthesis of these complex molecules often relies on brominated aromatic intermediates.[6] 5-Bromo-2-butoxybenzyl alcohol is a promising starting material for the synthesis of novel SGLT2 inhibitors, where the butoxy group can explore new interactions within the binding pocket of the transporter.

A plausible synthetic strategy would involve the oxidation of 5-Bromo-2-butoxybenzyl alcohol to the corresponding aldehyde, followed by a series of reactions to construct the diarylmethane core, and finally, C-glucosylation.

SGLT2_Workflow start 5-Bromo-2-butoxybenzyl alcohol step1 Oxidation (e.g., PCC, DMP) start->step1 intermediate1 5-Bromo-2-butoxybenzaldehyde step1->intermediate1 step2 Grignard Reaction or Friedel-Crafts Acylation/Reduction intermediate1->step2 intermediate2 Brominated Diaryl Methane Scaffold step2->intermediate2 step3 Metal-Halogen Exchange and C-Glucosylation intermediate2->step3 intermediate3 Protected C-Aryl Glucoside step3->intermediate3 step4 Deprotection intermediate3->step4 end Novel SGLT2 Inhibitor Candidate step4->end

Caption: Proposed workflow for SGLT2 inhibitor synthesis.

Anti-inflammatory and Analgesic Agents

Benzamide derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory and analgesic effects.[7] The oxidation of 5-Bromo-2-butoxybenzyl alcohol to the corresponding benzoic acid, followed by amide coupling, would provide access to a library of novel benzamides. The butoxy group could enhance potency or improve the pharmacokinetic profile compared to existing methoxy analogues. Furthermore, bromophenol derivatives have been investigated for their antioxidant properties, which can contribute to anti-inflammatory effects.[8]

Other Potential Applications

The versatility of the 5-bromo-2-alkoxybenzyl scaffold is further highlighted by its use in the synthesis of intermediates for drugs like pinaverium bromide, a calcium antagonist with gastrointestinal-selective antispasmodic action.[9][10] Additionally, derivatives of 2-hydroxy benzyl hydrazide have demonstrated antibacterial and antioxidant activities, suggesting another avenue for exploration.[11]

Section 3: Experimental Protocols

The following protocols are adapted from established procedures for structurally related compounds and should be optimized for 5-Bromo-2-butoxybenzyl alcohol. Standard laboratory safety precautions should be followed at all times.

Protocol 1: Oxidation of 5-Bromo-2-butoxybenzyl alcohol to 5-Bromo-2-butoxybenzaldehyde

Rationale: The conversion of the benzyl alcohol to the corresponding aldehyde is a crucial first step for many subsequent reactions, including reductive amination and the construction of heterocyclic systems. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, minimizing over-oxidation to the carboxylic acid.

Materials:

  • 5-Bromo-2-butoxybenzyl alcohol

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM (5 mL per gram of alcohol), add a solution of 5-Bromo-2-butoxybenzyl alcohol (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celatom® or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 5-Bromo-2-butoxybenzaldehyde.

Validation: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the benzyl alcohol CH₂ and OH protons and the appearance of a characteristic aldehyde proton signal around 9.5-10.5 ppm in the ¹H NMR spectrum are indicative of a successful reaction.

Protocol 2: Suzuki Cross-Coupling of 5-Bromo-2-butoxybenzyl alcohol

Rationale: The Suzuki coupling is a powerful method for forming C-C bonds. This protocol allows for the introduction of various aryl or vinyl substituents at the 5-position, significantly increasing molecular diversity.

Materials:

  • 5-Bromo-2-butoxybenzyl alcohol

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • Triphenylphosphine (PPh₃, 0.08 equivalents)

  • Potassium carbonate (K₂CO₃, 2.0 equivalents)

  • Toluene

  • Ethanol

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, combine 5-Bromo-2-butoxybenzyl alcohol (1.0 equivalent), the arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.02 equivalents), PPh₃ (0.08 equivalents), and K₂CO₃ (2.0 equivalents).

  • Add a 3:1:1 mixture of toluene:ethanol:water (10 mL per gram of the starting alcohol).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired coupled product.

Validation: Successful coupling can be confirmed by mass spectrometry (increase in molecular weight corresponding to the added aryl group) and NMR spectroscopy (presence of signals for the newly introduced substituent and disappearance of the characteristic splitting pattern of the starting aromatic ring).

Section 4: Data Interpretation and Validation

The successful synthesis of derivatives from 5-Bromo-2-butoxybenzyl alcohol must be rigorously confirmed through standard analytical techniques.

Compound Type ¹H NMR (Expected Key Signals) ¹³C NMR (Expected Key Signals) Mass Spectrometry
Starting Alcohol ~4.6 ppm (s, 2H, -CH₂OH), ~7.0-7.5 ppm (m, 3H, Ar-H), ~3.9 ppm (t, 2H, -OCH₂-), ~1.0-1.8 ppm (m, 7H, -C₃H₇)~63 ppm (-CH₂OH), ~155 ppm (C-OBu), ~115 ppm (C-Br)M+ and M+2 peaks in a ~1:1 ratio, characteristic of a monobrominated compound.
Aldehyde Derivative ~10.0 ppm (s, 1H, -CHO), ~7.2-7.8 ppm (m, 3H, Ar-H)~190 ppm (-CHO)M+ and M+2 peaks with a molecular weight corresponding to the loss of 2 hydrogen atoms from the starting material.
Suzuki Product Additional signals in the aromatic region corresponding to the new aryl group.Additional signals for the new aryl group.Molecular weight corresponding to the addition of the aryl group minus HBr.

Note: Chemical shifts (ppm) are approximate and depend on the solvent and specific structure.

Section 5: Safety and Handling

GHS Hazard Statements (Anticipated):

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Conclusion: A Call for Further Exploration

5-Bromo-2-butoxybenzyl alcohol stands as a promising yet underutilized building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. Based on the established utility of its structural analogues, this compound holds significant potential for the development of novel therapeutics, particularly in the areas of metabolic diseases, inflammation, and infectious diseases. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile scaffold. Further investigation into its applications is highly encouraged and will undoubtedly contribute to the advancement of drug discovery.

References

  • CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents. (n.d.).
  • JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents. (n.d.).
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  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved January 26, 2026, from [Link]

  • CN107417501B - A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide - Google Patents. (n.d.).
  • Gül, F., Öztürk, M., & Çiftçi, H. (2020). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. Turkish Journal of Chemistry, 44(6), 1629-1641. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents. (n.d.).
  • de la Cruz, J. N., & Padiya, R. (2018). Synthetic Strategies toward SGLT2 Inhibitors. Organic Process Research & Development, 22(4), 425-442. [Link]

  • CN108530408A - The method for preparing Dapagliflozin - Google Patents. (n.d.).
  • Abadi, A. H., Ibrahim, T. S., Abouzid, K. M., Lehmann, J., Tövisházi, J., Gyertyán, I., & El-Subbagh, H. I. (2015). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 20(10), 19370–19387. [Link]

  • Castanedo, G. M., Bhamidipati, S., Boustany, G., Harrison, S. D., He, T., Hung, J., ... & Wang, J. (2010). Synthesis and SAR of Benzisothiazole- and Indolizine-β-d-glucopyranoside Inhibitors of SGLT2. Journal of medicinal chemistry, 53(5), 2093–2107. [Link]

  • Głowacka, I. E., & Gulewska, M. (2018). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Molecules, 23(11), 2822. [Link]

  • Patsnap Eureka. (n.d.). A kind of preparation method of pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Retrieved January 26, 2026, from [Link]

  • US20170240520A1 - Process for preparing sglt2 inhibitors and intermediates thereof - Google Patents. (n.d.).
  • ChemSynthesis. (n.d.). 4-Bromo-2-methoxybenzyl alcohol. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies toward SGLT2 Inhibitors. Retrieved January 26, 2026, from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. International Journal of the Physical Sciences, 7(35), 5371-5378.
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
  • Sharma, V. K., Mishra, R., Kaur, A. K., William, N. R., & Quammuddin, M. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks. [Link]

  • Briand, J. F., Urios, A., Le Bourse, S., Guérard, F., Pagniez, F., Le Pape, P., ... & Culioli, G. (2015). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms. Journal of Agricultural and Food Chemistry, 63(35), 7738-7746. [Link]

Sources

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-butoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Methanols in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Methanols in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3][4] Among the vast array of structures accessible through this methodology, biaryl methanols are of particular significance. These motifs are prevalent in a multitude of biologically active compounds and advanced materials.

This guide focuses on the Suzuki coupling of a highly functionalized substrate: 5-Bromo-2-butoxybenzyl alcohol. This molecule presents a unique set of considerations for the synthetic chemist. The presence of an electron-donating butoxy group ortho to the bromine can influence the reactivity of the C-Br bond, while the benzyl alcohol moiety introduces a potentially sensitive functional group that must be preserved throughout the reaction.

These application notes provide a comprehensive framework for successfully navigating the Suzuki coupling of 5-Bromo-2-butoxybenzyl alcohol. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss the critical parameters that govern the success of this transformation. Our aim is to equip researchers with the knowledge to not only replicate these procedures but also to rationally troubleshoot and adapt them for their specific synthetic challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3][5]

The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 5-Bromo-2-butoxybenzyl alcohol. This is often the rate-determining step of the reaction.[5] The electron-donating butoxy group in the ortho position can increase the electron density at the carbon bearing the bromine, potentially slowing this step. However, the use of electron-rich and bulky phosphine ligands on the palladium center can facilitate this process.[6]

  • Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[6] The choice of base is crucial to ensure efficient transmetalation without promoting side reactions.

  • Reductive Elimination: The final step involves the coupling of the two organic partners on the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd_complex2 Ar-Pd(II)-Ar'(L_n) pd0->pd_complex2 Oxidative Addition oxidative_addition Oxidative Addition pd_complex1 Ar-Pd(II)-Br(L_n) aryl_halide 5-Bromo-2-butoxybenzyl alcohol pd_complex1->pd0 Reductive Elimination reductive_elimination Reductive Elimination transmetalation Transmetalation boronic_acid Ar'-B(OH)₂ base Base pd_complex2->pd_complex1 Transmetalation product Product Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 5-Bromo-2-butoxybenzyl alcohol - Arylboronic acid - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand reagents->catalyst atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) catalyst->atmosphere solvent Add Degassed Solvents (e.g., Dioxane/Water) atmosphere->solvent heating Heat with Vigorous Stirring (80-110 °C) solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Workup (Extraction with Organic Solvent) quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Sources

Application

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-butoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Olefination of a Functionalized Aryl Bromide The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enablin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Olefination of a Functionalized Aryl Bromide

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found extensive application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Heck reaction of 5-Bromo-2-butoxybenzyl alcohol, a substrate featuring an electron-donating butoxy group and a potentially reactive benzyl alcohol moiety.

The presence of these functional groups necessitates a careful consideration of reaction parameters to achieve high yields and selectivity. The electron-rich nature of the aryl bromide, due to the ortho-butoxy group, can influence the oxidative addition step in the catalytic cycle. Furthermore, the benzylic alcohol requires compatible basic and thermal conditions to prevent unwanted side reactions. These notes will elucidate the rationale behind the selection of catalysts, ligands, bases, and solvents to develop robust and reproducible protocols for the olefination of this versatile building block.

The Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[3] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of 5-Bromo-2-butoxybenzyl alcohol, forming a Pd(II) complex. The electron-donating butoxy group can make this step slower compared to electron-deficient aryl bromides.

  • Alkene Coordination and Insertion: The alkene reactant coordinates to the palladium center, followed by migratory insertion into the Pd-C bond. This step is often regioselective, with the aryl group typically adding to the less substituted carbon of the alkene.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium complex, regenerating the active Pd(0) catalyst for the next cycle.

Heck_Reaction_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Oxidative Addition (Ar-Br) Alkene_Complex Alkene_Complex Ar-Pd(II)(Br)L2->Alkene_Complex Alkene Coordination Insertion_Product Insertion_Product Alkene_Complex->Insertion_Product Migratory Insertion Product_Complex Product_Complex Insertion_Product->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (+ Base, - H-Base+Br-) [Product] [Product] Product_Complex->[Product] Product Release

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Considerations for 5-Bromo-2-butoxybenzyl alcohol

  • Electron-Donating Butoxy Group: The ortho-butoxy group increases the electron density on the aromatic ring, which can make the oxidative addition of Pd(0) to the C-Br bond the rate-limiting step. To overcome this, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote this step.[1]

  • Benzylic Alcohol Moiety: The primary alcohol is generally stable under typical Heck conditions. However, strongly basic conditions and very high temperatures should be approached with caution to avoid potential side reactions such as oxidation or etherification. The choice of a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is often preferred over strong organic bases.

  • Choice of Alkene: The nature of the alkene coupling partner significantly impacts the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are excellent substrates for the Heck reaction.

Experimental Protocols

The following protocols are designed as a starting point for the Heck reaction of 5-Bromo-2-butoxybenzyl alcohol. Optimization of catalyst loading, temperature, and reaction time may be necessary for specific alkene substrates.

Protocol 1: Coupling with n-Butyl Acrylate

This protocol is adapted from a procedure for a structurally similar substrate, 4-bromoanisole, and is expected to provide good yields.[4]

Reaction Scheme:

(5-Bromo-2-butoxybenzyl alcohol) + (n-Butyl acrylate) --[Pd catalyst, Base]--> (E)-butyl 3-(2-butoxy-5-(hydroxymethyl)phenyl)acrylate

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-butoxybenzyl alcohol259.140.51.0
n-Butyl acrylate128.170.51.0
[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (Pd-1)628.080.0070.014
Potassium Carbonate (K₂CO₃)138.211.02.0
N,N-Dimethylformamide (DMF)-1 mL-

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add [SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (4.4 mg, 0.007 mmol, 1.4 mol%).

  • Add potassium carbonate (138 mg, 1.0 mmol, 2.0 equiv.).

  • Add 1 mL of N,N-Dimethylformamide (DMF).

  • Add 5-Bromo-2-butoxybenzyl alcohol (130 mg, 0.5 mmol, 1.0 equiv.).

  • Add n-butyl acrylate (64 mg, 0.5 mmol, 1.0 equiv.).

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 20 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add 2 mL of distilled water and extract the product with diethyl ether (3 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Coupling with Styrene

This protocol utilizes a more classical catalyst system and is suitable for coupling with styrenes.

Reaction Scheme:

(5-Bromo-2-butoxybenzyl alcohol) + (Styrene) --[Pd catalyst, Base]--> (E)-1-(2-butoxy-5-(hydroxymethyl)phenyl)-2-phenylethene

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
5-Bromo-2-butoxybenzyl alcohol259.141.01.0
Styrene104.151.21.2
Palladium(II) Acetate (Pd(OAc)₂)224.50.020.02
Tri(o-tolyl)phosphine (P(o-tol)₃)304.370.040.04
Triethylamine (Et₃N)101.191.51.5
N,N-Dimethylformamide (DMF)-3 mL-

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-2-butoxybenzyl alcohol (259 mg, 1.0 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 4 mol%).

  • Add 3 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add styrene (125 mg, 1.2 mmol, 1.2 equiv.) and triethylamine (209 µL, 1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine Aryl Bromide, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Alkene Add Alkene Substrate Solvent->Alkene Heating Heat to Desired Temperature with Stirring Alkene->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench with Water Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Characterize (NMR, MS)

Caption: General workflow for the Heck reaction.

Troubleshooting and Optimization

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading (up to 5 mol%), raising the temperature (up to 130 °C), or using a more active ligand system (e.g., bulky phosphines or NHC ligands). The choice of base can also be critical; cesium carbonate (Cs₂CO₃) is sometimes more effective than K₂CO₃.[5]

  • Side Product Formation: The formation of reduced Heck product (where the double bond of the alkene is saturated) can sometimes be observed.[6] This can be influenced by the base, solvent, and temperature.

  • Regioselectivity Issues: While the reaction with acrylates and styrenes is generally highly regioselective for the β-arylation product, other alkenes might give mixtures of isomers. The regioselectivity can be influenced by both steric and electronic factors.[7]

Conclusion

The Heck reaction of 5-Bromo-2-butoxybenzyl alcohol offers a reliable pathway to valuable substituted alkenes. The protocols provided herein serve as a robust starting point for further exploration. By understanding the mechanistic nuances and the influence of the substrate's functional groups, researchers can effectively employ this powerful C-C bond-forming reaction in their synthetic endeavors. Careful optimization of the reaction parameters will ensure high yields and purity of the desired products, paving the way for their use in drug discovery and materials science.

References

  • Heck Reaction. (2021). In YouTube. Retrieved from [Link]

  • Heck Reaction. (2023). In Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules, 15(2), 624-635. Retrieved from [Link]

  • Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. (2025). In YouTube. Retrieved from [Link]

  • A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. (2025). Dalton Transactions, 44(30), 13574-13578. Retrieved from [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters, 3(10), 1511-1514. Retrieved from [Link]

  • Mizoroki-Heck Reaction. (2014). In Chem-Station. Retrieved from [Link]

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (2021). New Journal of Chemistry, 45(25), 11215-11223. Retrieved from [Link]

  • Heck Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

  • Heck Reaction—State of the Art. (2013). Molecules, 18(12), 15364-15403. Retrieved from [Link]

  • The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. (2021). New Journal of Chemistry, 45(25), 11215-11223. Retrieved from [Link]

  • Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. (2014). Journal of the American Chemical Society, 136(22), 7825-7828. Retrieved from [Link]

  • Palladium-catalyzed difunctionalization/dearomatization of N-benzylacrylamides with α-carbonyl alkyl bromides: facile access to azaspirocyclohexadienones. (2021). Organic & Biomolecular Chemistry, 19(30), 6649-6653. Retrieved from [Link]

  • Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of B–H/C–H between o-carborane and arenes. (2021). Chemical Science, 12(28), 9646-9651. Retrieved from [Link]

  • Mizoroki–Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (2018). New Journal of Chemistry, 42(18), 15093-15099. Retrieved from [Link]

  • Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. (2017). The Journal of Organic Chemistry, 82(17), 9205-9213. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). Molecules, 15(2), 624-635. Retrieved from [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journal of Organic Chemistry, 13, 1626-1634. Retrieved from [Link]

  • Recent advances in the syntheses of anthracene derivatives. (2021). Beilstein Journal of Organic Chemistry, 17, 2028-2050. Retrieved from [Link]

  • Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. (2019). The Journal of Organic Chemistry, 84(16), 9815-9829. Retrieved from [Link]

  • Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. (2011). Proceedings of the National Academy of Sciences, 108(48), 19169-19173. Retrieved from [Link]

  • Soluble/MOF-Supported Palladium Single Atoms Catalyze the Ligand-, Additive-, and Solvent-Free Aerobic Oxidation of Benzyl Alcohols to Benzoic Acids. (2021). Journal of the American Chemical Society, 143(7), 2735-2745. Retrieved from [Link]

  • Selected palladate‐catalyzed Mizoroki–Heck reaction using 4‐bromoanisole 1a and n‐butyl acrylate 2a. (2018). In ResearchGate. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: Enzymatic Transesterification of 5-Bromo-2-butoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the enzymatic transesterification of 5-Bromo-2-butoxybenzyl alcohol, a versatile intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the enzymatic transesterification of 5-Bromo-2-butoxybenzyl alcohol, a versatile intermediate in pharmaceutical synthesis. We explore the principles of lipase-catalyzed acylation, providing a robust, field-proven protocol for this transformation. This document is designed to equip researchers with the necessary knowledge to successfully implement and optimize this biocatalytic method, emphasizing scientific integrity, experimental causality, and self-validating systems.

Introduction: The Strategic Advantage of Biocatalysis

In the landscape of modern organic synthesis, particularly within drug development, the demand for greener, more selective, and efficient chemical transformations is paramount. Enzymatic catalysis, a cornerstone of green chemistry, offers a powerful alternative to traditional chemical methods.[1] Lipase-catalyzed reactions, for instance, are lauded for their biodegradability, high enantio- and regioselectivity, and efficacy under mild, eco-friendly conditions.[1]

The enzymatic transesterification of 5-Bromo-2-butoxybenzyl alcohol to its corresponding ester is a prime example of strategic biocatalysis. This transformation is crucial for modifying the physicochemical properties of the parent molecule, potentially enhancing its bioavailability, stability, or formulation compatibility. Traditional chemical acylation often necessitates harsh conditions and can lead to side products, whereas enzymatic methods promise a cleaner and more specific conversion.[2]

This application note provides a deep dive into the lipase-catalyzed transesterification of 5-Bromo-2-butoxybenzyl alcohol, leveraging the well-characterized and robust immobilized lipase B from Candida antarctica (often commercialized as Novozym® 435).

The Science Behind the Protocol: Mechanism of Lipase-Catalyzed Transesterification

Lipases, in non-aqueous environments, excel at catalyzing the formation of ester bonds.[3] The transesterification reaction proceeds through a "ping-pong bi-bi" mechanism, which involves a two-step process of acylation and deacylation of the enzyme's active site.

The catalytic triad of the lipase (typically composed of serine, histidine, and aspartate or glutamate residues) is central to this mechanism. The process begins with the acylation of the serine hydroxyl group by the acyl donor, forming a tetrahedral intermediate. This intermediate then collapses, releasing the alcohol or vinyl alcohol byproduct and forming a stable acyl-enzyme intermediate. In the second step, the 5-Bromo-2-butoxybenzyl alcohol attacks the acyl-enzyme intermediate, leading to the formation of a second tetrahedral intermediate. This intermediate subsequently collapses, releasing the desired ester product and regenerating the free enzyme for the next catalytic cycle.

To drive the reaction equilibrium towards the product, an irreversible acyl donor such as vinyl acetate is often employed. The vinyl alcohol released during the acylation of the enzyme tautomerizes to the more stable acetaldehyde, effectively preventing the reverse reaction.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear steps and justifications for each experimental choice.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
5-Bromo-2-butoxybenzyl alcohol≥98%Commercially AvailableStore in a cool, dry place.
Novozym® 435 (Immobilized Candida antarctica lipase B)---Commercially AvailableStore at 4°C.
Vinyl AcetateAnhydrous, ≥99%Commercially AvailableAcyl donor. Store under nitrogen.
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99%Commercially AvailableReaction solvent.
Ethyl AcetateHPLC GradeCommercially AvailableFor TLC and HPLC analysis.
HexaneHPLC GradeCommercially AvailableFor TLC and HPLC analysis.
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F254Commercially Available---
Reaction Setup and Procedure
  • Preparation of Substrate Solution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-Bromo-2-butoxybenzyl alcohol (1.0 mmol) in anhydrous tert-butyl methyl ether (10 mL).

  • Addition of Acyl Donor: To the substrate solution, add vinyl acetate (5.0 mmol, 5 equivalents). The use of an excess of the acyl donor helps to drive the reaction to completion.

  • Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of the substrate) to the reaction mixture. The immobilized nature of the enzyme facilitates easy recovery and reuse.[4]

  • Reaction Incubation: Seal the flask and place it in a temperature-controlled shaker or on a stirring plate at 40°C. The reaction is typically monitored for 24-48 hours.

  • Reaction Monitoring: Periodically (e.g., every 4-6 hours), take a small aliquot of the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • TLC Analysis: Spot the reaction mixture on a silica gel TLC plate and develop it in a mobile phase of hexane:ethyl acetate (e.g., 80:20 v/v). Visualize the spots under UV light (254 nm). The product ester will have a higher Rf value than the starting alcohol.

    • HPLC Analysis: Dilute the aliquot in a suitable solvent (e.g., acetonitrile) and analyze using a C18 column with a mobile phase gradient of water and acetonitrile. Monitor the disappearance of the starting material and the appearance of the product peak.[5]

Product Isolation and Purification
  • Enzyme Recovery: Once the reaction is complete (as determined by monitoring), filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent, dried under vacuum, and stored for reuse.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess vinyl acetate.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation and Interpretation

Key Reaction Parameters
ParameterRecommended ValueRationale
Substrate Concentration0.1 MBalances reaction rate and solubility.
Acyl DonorVinyl AcetateIrreversible reaction due to tautomerization of the vinyl alcohol byproduct.
Substrate:Acyl Donor Molar Ratio1:5Excess acyl donor drives the reaction equilibrium towards the product.
EnzymeNovozym® 435Robust, commercially available, and easily recoverable immobilized lipase.
Enzyme Loading10% (w/w of substrate)A good starting point for efficient conversion.
Solventtert-Butyl methyl ether (MTBE)A non-polar solvent that is generally compatible with lipases.
Temperature40°CProvides a good balance between enzyme activity and stability.
Reaction Time24-48 hoursDependent on the desired conversion; should be optimized.
Visualizing the Workflow and Mechanism

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve 5-Bromo-2-butoxybenzyl alcohol in MTBE B Add Vinyl Acetate A->B C Add Novozym® 435 B->C D Incubate at 40°C with stirring C->D E Monitor by TLC/HPLC D->E E->D Continue incubation if reaction is incomplete F Filter to recover enzyme E->F If reaction is complete G Remove solvent F->G H Column Chromatography G->H I Characterize product (NMR, MS) H->I

Caption: A streamlined workflow for the enzymatic transesterification.

Enzymatic Transesterification Mechanism

mechanism cluster_enzyme Lipase Active Site Enzyme Enzyme-Ser-OH Byproduct Vinyl Alcohol (tautomerizes to Acetaldehyde) Enzyme->Byproduct Release AcylEnzyme Acyl-Enzyme Intermediate AcylDonor Vinyl Acetate (Acyl Donor) AcylDonor->Enzyme Acylation Alcohol 5-Bromo-2-butoxybenzyl alcohol Alcohol->AcylEnzyme Deacylation Product Acylated Product AcylEnzyme->Product Release RegenEnzyme Regenerated Enzyme-Ser-OH

Caption: The "ping-pong bi-bi" mechanism of lipase-catalyzed transesterification.

Trustworthiness: Troubleshooting and Optimization

A robust protocol anticipates potential challenges. Here are some field-proven insights for troubleshooting and optimization:

  • Low Conversion: If the reaction stalls or the conversion is low, consider the following:

    • Enzyme Activity: Ensure the enzyme has been stored correctly and is active. A fresh batch may be required.

    • Water Content: While a small amount of water is necessary for lipase activity, excess water can promote hydrolysis of the ester product. Ensure anhydrous solvents are used.

    • Substrate/Product Inhibition: High concentrations of the substrate or product can sometimes inhibit the enzyme. Consider a fed-batch approach for substrate addition.

    • Temperature and pH: While 40°C is a good starting point, the optimal temperature may vary. The pH of the microenvironment around the enzyme can also be critical.

  • Side Reactions: While enzymatic reactions are highly selective, side reactions are not impossible. If unexpected products are observed, consider:

    • Purity of Starting Materials: Impurities in the substrate or acyl donor can lead to side products.

    • Enzyme Specificity: While Novozym® 435 is generally selective for primary alcohols, other lipases could be screened for improved selectivity if needed.

Conclusion: A Gateway to Advanced Pharmaceutical Intermediates

The enzymatic transesterification of 5-Bromo-2-butoxybenzyl alcohol represents a powerful and sustainable approach to synthesizing valuable pharmaceutical intermediates. By understanding the underlying scientific principles and adhering to a robust, self-validating protocol, researchers can confidently employ this biocatalytic method. The mild reaction conditions, high selectivity, and ease of product purification make it an attractive alternative to traditional chemical synthesis, aligning with the principles of modern, green chemistry.

References

  • Araújo, M. E. M. B. de, Franco, Y. E. M., Messias, M. C. F., Longato, G. B., Pamphile, J. A., & Carvalho, P. de O. (2017). Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Planta Medica, 83(1-2), 12-23.
  • Baldensperger, T., & Glomb, M. A. (2021). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Cell and Developmental Biology, 9, 664553.
  • de Souza, E. C., Romero-Ortega, M., & Olivo, H. F. (2018). Lipase-mediated selective acetylation of primary alcohols in ethyl acetate. Tetrahedron Letters, 59(2), 147-149.
  • Girek, T., & Wcisło, G. (2022).
  • Gotor-Fernández, V., & Gotor, V. (2010).
  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). The Evolution of the Acylation Mechanism in β-Lactamase and Rapid Protein Dynamics. Chemical Reviews, 108(2), 395-442.
  • Kanerva, L. T., & Li, X. G. (2007). Enantioselective acylation of alcohols with fluorinated β-phenyl-β-lactams in the presence of Burkholderia cepacia lipase. Tetrahedron: Asymmetry, 18(13), 1567-1573.
  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
  • Kroutil, W., Mang, H., Edegger, K., & Faber, K. (2004). Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits. Current Opinion in Chemical Biology, 8(2), 120-126.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Retrieved from [Link]

  • Ritter, T., & Tanwar, L. (2019). Benzyl alcohol synthesis by benzylic substitution. Journal of the American Chemical Society, 141(45), 17983-17988.
  • van Rantwijk, F., & Sheldon, R. A. (2007). Biocatalysis in ionic liquids. Chemical Reviews, 107(6), 2757-2789.
  • Vicente, G., & Bautista, F. M. (2021).
  • Zaks, A., & Klibanov, A. M. (1985). Enzyme-catalyzed processes in organic solvents. Proceedings of the National Academy of Sciences, 82(10), 3192-3196.

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Application

Analytical methods for quantifying 5-Bromo-2-butoxybenzyl alcohol

An Application Note on the Quantitative Analysis of 5-Bromo-2-butoxybenzyl Alcohol Authored by a Senior Application Scientist This technical guide provides detailed analytical methods for the quantification of 5-Bromo-2-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 5-Bromo-2-butoxybenzyl Alcohol

Authored by a Senior Application Scientist

This technical guide provides detailed analytical methods for the quantification of 5-Bromo-2-butoxybenzyl alcohol, a key intermediate in the synthesis of various organic compounds. The protocols herein are designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methods for purity assessment, stability testing, and pharmacokinetic analysis.

Introduction and Analytical Strategy

5-Bromo-2-butoxybenzyl alcohol is a substituted aromatic alcohol. Its accurate quantification is critical for ensuring the quality and consistency of downstream products. The presence of a bromine atom and a butoxy group on the benzene ring influences its polarity, solubility, and chromatographic behavior. This guide presents two primary chromatographic techniques for its analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The choice between HPLC and GC depends on the sample matrix, the required sensitivity, and the volatility of the analyte. HPLC is a versatile technique suitable for a wide range of samples, including those that are not volatile. GC is ideal for volatile and thermally stable compounds.

Physicochemical Properties of 5-Bromo-2-butoxybenzyl Alcohol

A thorough understanding of the analyte's physicochemical properties is fundamental to method development.

PropertyValue (Estimated)Rationale/Significance
Molecular FormulaC₁₁H₁₅BrO₂Determines the molecular weight and elemental composition.
Molecular Weight275.14 g/mol Essential for preparing standard solutions of known concentration.
AppearanceWhite to off-white solidGuides the choice of solvent for sample and standard preparation.
Melting Point~70-75 °CProvides an indication of purity. A broad melting range may suggest impurities.
Boiling Point>300 °CSuggests that GC analysis is feasible, but care must be taken to avoid thermal degradation.
SolubilitySoluble in methanol, ethanol, acetonitrile, and other organic solvents. Sparingly soluble in water.Critical for selecting appropriate solvents for sample preparation and the mobile phase in HPLC.
UV λmax~280 nmThe presence of the substituted benzene ring results in UV absorbance, enabling detection by a UV detector in HPLC.

High-Performance Liquid Chromatography (HPLC) Method for Quantification and Stability Assessment

Reverse-phase HPLC with UV detection is the recommended method for the quantification of 5-Bromo-2-butoxybenzyl alcohol due to its accuracy, precision, and ability to separate the analyte from potential impurities and degradation products.

Principle of the HPLC Method

The method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. 5-Bromo-2-butoxybenzyl alcohol, being a moderately polar compound, will be retained on the C18 column and can be eluted with a suitable mixture of an organic solvent (like acetonitrile or methanol) and water/buffer.

Experimental Protocol: Stability-Indicating HPLC-UV Method

Objective: To quantify 5-Bromo-2-butoxybenzyl alcohol and separate it from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard C18 column provides good retention and resolution for compounds of similar polarity.
Mobile Phase Acetonitrile:Water (60:40, v/v)This mobile phase composition provides a good balance of elution strength and retention for the analyte. It can be optimized as needed.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, ensuring good peak shape and reasonable run times.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmThe estimated UV maximum for the chromophore in the molecule. A PDA detector can be used to confirm the optimal wavelength.
Injection Volume 10 µLA standard injection volume that can be adjusted based on the sample concentration and instrument sensitivity.

Reagent and Standard Preparation:

  • Mobile Phase Preparation: Mix 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Bromo-2-butoxybenzyl alcohol reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample containing 5-Bromo-2-butoxybenzyl alcohol.

  • Dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of 5-Bromo-2-butoxybenzyl alcohol in the samples by interpolating their peak areas from the calibration curve.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[1][2]

Validation ParameterAcceptance Criteria
Specificity The peak for 5-Bromo-2-butoxybenzyl alcohol should be well-resolved from any impurities or degradation products. Peak purity analysis should be performed if using a PDA detector.
Linearity A linear relationship between concentration and peak area should be observed, with a correlation coefficient (r²) > 0.999.
Accuracy The recovery of the analyte should be within 98-102% of the nominal concentration.
Precision (Repeatability and Intermediate Precision) The relative standard deviation (RSD) should be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) The LOD and LOQ should be determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Robustness The method should be insensitive to small, deliberate variations in chromatographic conditions (e.g., mobile phase composition, flow rate, column temperature).
Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed.[3][4][5]

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.[3]

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.[3]

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[3]

  • Thermal Degradation: Expose the solid sample to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period.

After each stress condition, the samples should be neutralized (if necessary), diluted to the appropriate concentration, and analyzed by the HPLC method. The chromatograms should be examined for the appearance of new peaks and the decrease in the peak area of the parent compound.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve_Std Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Std Sample Weigh Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Dilute Prepare Calibration Standards Dissolve_Std->Dilute Filter Filter Sample (0.45 µm) Dissolve_Sample->Filter Equilibrate Equilibrate System Inject Inject Samples & Standards Equilibrate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify Analyte Cal_Curve->Quantify Report Generate Report Quantify->Report

Caption: HPLC analysis workflow from preparation to reporting.

Gas Chromatography (GC) Method for Quantification

GC with Flame Ionization Detection (FID) is a suitable alternative for the quantification of 5-Bromo-2-butoxybenzyl alcohol, provided the compound is thermally stable and volatile enough for this technique.

Principle of the GC Method

In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas (e.g., helium or nitrogen) carries the vaporized sample through the column. Separation occurs based on the differential partitioning of the components between the stationary phase and the mobile gas phase. The FID is a sensitive detector for organic compounds.

Experimental Protocol: GC-FID Method

Objective: To quantify 5-Bromo-2-butoxybenzyl alcohol in samples where it is the primary component.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Flame Ionization Detector (FID)

  • Autosampler (recommended for precision)

Chromatographic Conditions:

ParameterConditionRationale
Column DB-5 or HP-5 (5% phenyl methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA standard, nonpolar column that provides good separation for a wide range of compounds.
Carrier Gas Helium or HydrogenInert gases that serve as the mobile phase.
Inlet Temperature 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Oven Temperature Program Initial: 150 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to ensure good separation of the analyte from any potential impurities with different boiling points.
Detector Temperature 300 °CPrevents condensation of the eluted components in the detector.
Injection Mode Split (e.g., 50:1)A split injection is used for concentrated samples to avoid overloading the column.
Injection Volume 1 µLA typical injection volume for GC analysis.

Reagent and Standard Preparation:

  • Solvent: Use a high-purity solvent such as methanol or ethyl acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 5-Bromo-2-butoxybenzyl alcohol reference standard and dissolve it in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

Sample Preparation:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in the chosen solvent to achieve a final concentration within the calibration range.

  • If necessary, filter the sample solution through a 0.45 µm syringe filter.

Analysis Procedure:

  • Condition the GC column according to the manufacturer's instructions.

  • Set the GC parameters and allow the system to stabilize.

  • Inject the blank (solvent), followed by the working standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of 5-Bromo-2-butoxybenzyl alcohol in the samples by interpolating their peak areas from the calibration curve.

Workflow for GC Analysis

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Standard_GC Weigh Reference Standard Dissolve_Std_GC Dissolve in Solvent (Stock Solution) Standard_GC->Dissolve_Std_GC Sample_GC Weigh Sample Dissolve_Sample_GC Dissolve in Solvent Sample_GC->Dissolve_Sample_GC Dilute_GC Prepare Calibration Standards Dissolve_Std_GC->Dilute_GC Inject_GC Inject into GC Vaporize Vaporization in Inlet Inject_GC->Vaporize Separate_GC Separation in Column Vaporize->Separate_GC Detect_GC FID Detection Separate_GC->Detect_GC Integrate Integrate Peak Area Detect_GC->Integrate Cal_Curve_GC Generate Calibration Curve Integrate->Cal_Curve_GC Quantify_GC Quantify Analyte Cal_Curve_GC->Quantify_GC Report_GC Generate Report Quantify_GC->Report_GC

Caption: GC analysis workflow from preparation to reporting.

Concluding Remarks

The HPLC and GC methods described in this application note provide robust and reliable approaches for the quantification of 5-Bromo-2-butoxybenzyl alcohol. The choice of method will depend on the specific analytical needs and available instrumentation. It is imperative that the chosen method is fully validated to ensure the accuracy and reliability of the results. The stability-indicating HPLC method is particularly recommended for quality control and stability studies where the presence of degradation products is a concern.

References

  • Benchchem. (n.d.). Degradation and Stability Studies of Benzyl Phenylacetate.
  • Shrivastava, V. S., & Singh, P. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
  • Guidechem. (n.d.). How is 5-Bromo-2-hydroxybenzyl alcohol synthesized?.
  • Mabrouk, M. M., El-Fatatry, H. M., Hewala, I. I., & Emam, E. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(6), 189-202.
  • Zabrzewska, B., Klos, M., & Koba, M. (2010). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica - Drug Research, 67(6), 563-569.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • Mahgoub, S., & Gomaa, M. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC).
  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

Sources

Method

Application Note: GC-MS Analysis of 5-Bromo-2-butoxybenzyl alcohol

Abstract and Introduction 5-Bromo-2-butoxybenzyl alcohol is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters tha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

5-Bromo-2-butoxybenzyl alcohol is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical parameters that can significantly impact reaction yields and the safety profile of downstream products. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust, sensitive, and specific platform for the analysis of such semi-volatile organic compounds.[1]

This application note presents a comprehensive protocol for the GC-MS analysis of 5-Bromo-2-butoxybenzyl alcohol. As a primary alcohol, the analyte is susceptible to poor chromatographic peak shape due to interactions with active sites in the GC system. To mitigate this, the protocol employs a silylation derivatization step, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.[2][3] This process increases the analyte's volatility and thermal stability, leading to improved chromatographic performance.[4] The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated analytical procedure.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to developing a successful GC-MS method. While specific experimental data for 5-Bromo-2-butoxybenzyl alcohol is not widely published, we can infer its properties from its structure and from closely related analogs like 5-Bromo-2-methoxybenzyl alcohol.[5][6][7][8]

PropertyValue (Estimated/Analog-Based)Rationale for GC-MS Method Development
Molecular Formula C₁₁H₁₅BrO₂Determines the exact mass for MS detection.
Molecular Weight 259.14 g/mol Influences volatility and MS fragmentation patterns.
Boiling Point >300 °C (Estimated)The high boiling point necessitates GC analysis and suggests that a temperature-programmed oven ramp is required for efficient elution.
Structure Aromatic ring with bromo, butoxy, and hydroxymethyl groupsThe polar hydroxyl group is the primary reason for derivatization to prevent peak tailing. The bromo-group provides a characteristic isotopic pattern in the mass spectrum.
Solubility Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate)Guides the choice of appropriate solvents for sample and standard preparation.

Principle and Workflow

The analytical workflow is designed to ensure accuracy, precision, and robustness. It involves sample preparation with an internal standard, chemical derivatization to enhance chromatographic performance, instrumental analysis by GC-MS, and data processing.

GCMS_Workflow A Sample Weighing & Dilution B Internal Standard (IS) Spiking A->B Add IS C Silylation Derivatization (BSTFA + 1% TMCS) B->C Add Reagent D Incubation (e.g., 70°C for 30 min) C->D Heat E GC-MS Injection D->E Analyze F Data Acquisition (Scan/SIM) E->F Separate & Detect G Data Processing & Integration F->G Process Signal H Quantitation & Reporting G->H Calculate Result

Caption: Overall experimental workflow from sample preparation to final reporting.

Instrumentation, Reagents, and Standards

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

  • GC Column: A non-polar or medium-polarity column is recommended. For example, an Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) provides excellent resolution for a wide range of compounds.[9][10]

  • Autosampler: Agilent 7693A or equivalent.

  • Vials and Caps: 2 mL amber glass vials with PTFE-lined septa.

Reagents and Chemicals
  • 5-Bromo-2-butoxybenzyl alcohol: Analytical standard (≥98% purity).

  • Internal Standard (IS): 4-Bromobiphenyl or another suitable stable aromatic compound not present in the sample matrix. The ideal internal standard should have similar chemical properties and a close retention time to the analyte.[11][12]

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst to improve the reaction rate for hindered alcohols.[3]

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Carrier Gas: Helium (99.999% purity).

Preparation of Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 5-Bromo-2-butoxybenzyl alcohol standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Bromobiphenyl into a 25 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 20 µg/mL.

Detailed Analytical Protocol

Sample Preparation and Derivatization
  • Sample Weighing: Accurately weigh an appropriate amount of the sample matrix into a 2 mL autosampler vial.

  • Dilution: Add 1.0 mL of solvent to the vial.

  • Internal Standard Spiking: Add 20 µL of the 1000 µg/mL Internal Standard stock solution to achieve a final IS concentration of approximately 20 µg/mL.

  • Vortex: Cap the vial and vortex for 30 seconds to ensure homogeneity.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial and vortex for 10 seconds. Place the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.[3]

  • Cooling: Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.

The derivatization reaction replaces the active proton of the alcohol with a non-polar TMS group, enhancing volatility and chromatographic performance.

Caption: Silylation of the analyte using BSTFA to form its TMS derivative.

GC-MS Instrumental Parameters

The following parameters are a recommended starting point and should be optimized for the specific instrument in use.

ParameterSettingRationale
GC System
Injector TypeSplit/Splitless
Injection ModeSplit (e.g., 20:1)A split injection prevents column overloading and ensures sharp peaks for concentrated samples.
Injector Temp.280 °CEnsures rapid volatilization of the derivatized analyte.[10]
Injection Volume1.0 µLStandard volume for GC analysis.
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing efficiency and analysis time.
Oven Program
Initial Temp.100 °C
Hold Time1 min
Ramp Rate15 °C/minA moderate ramp rate allows for good separation of components.
Final Temp.300 °CEnsures that all components, including the analyte and IS, are eluted from the column.
Final Hold Time5 minCleans the column of any high-boiling residues.
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp.150 °CStandard temperature for the mass filter.
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eVStandard energy for EI, producing reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan & SIMFull Scan (m/z 50-400): For qualitative identification and confirmation. Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative accuracy.
SIM Ions (Analyte) To be determinedSelect characteristic, abundant ions from the analyte's mass spectrum (e.g., molecular ion, base peak).
SIM Ions (IS) To be determinedSelect characteristic, abundant ions from the internal standard's mass spectrum.
MS Transfer Line300 °CPrevents condensation of the analyte before it reaches the ion source.
Data Analysis and Quantitation
  • Peak Identification: Identify the peaks for the derivatized analyte and the internal standard based on their retention times. Confirm identity by comparing the acquired mass spectrum with a reference spectrum or the NIST Mass Spectral Library.[13][14][15][16] The presence of the characteristic bromine isotope pattern (m/z and m/z+2 in an approximate 1:1 ratio) is a key confirmation point.

  • Integration: Integrate the peak areas for the selected quantitation ions for both the analyte and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[17]

  • Quantitation: Calculate the concentration of 5-Bromo-2-butoxybenzyl alcohol in the unknown samples using the regression equation from the calibration curve.

Method Validation

To ensure the trustworthiness of the results, the method must be validated according to established guidelines, such as those from the FDA or ICH.[18][19][20] A full validation should assess the following parameters:

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention times of the analyte and IS in a blank matrix.Demonstrates that the method can unequivocally assess the analyte in the presence of other components.
Linearity Correlation coefficient (r²) ≥ 0.995 over the defined range.Confirms a direct proportional relationship between concentration and instrument response.[17]
Accuracy Mean recovery of 80-120% at three different concentration levels.Measures the closeness of the experimental value to the true value.
Precision Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.Measures the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio (S/N) ≥ 3The lowest amount of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise ratio (S/N) ≥ 10The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., oven ramp rate ±1°C/min, flow rate ±0.1 mL/min).Indicates the method's reliability during normal usage.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Bromo-2-butoxybenzyl alcohol and its analogs are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[7]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Retrieved from [Link]

  • GC Derivatization. (n.d.). GC Derivatization. Retrieved from [Link]

  • Sˇkarydova´, L., & Maty´s, J. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. NIST. Retrieved from [Link]

  • Dasgupta, A., et al. (1998). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative. PubMed. Retrieved from [Link]

  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization detector. Can anybody give me any advice about column conditioning? Retrieved from [Link]

  • TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012). Tandem Mass Spectral Library. NIST. Retrieved from [Link]

  • Restek. (n.d.). NIST 23 Mass Spectral Library. Retrieved from [Link]

  • V. G. Zaikin & J. M. Halket. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • Sugimoto, M., et al. (2019). Development of a new procedure for selecting internal standards for gas chromatography/mass spectrometry-based plasma metabolome analysis. Analytical Methods. Retrieved from [Link]

  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Scholars Research Library. (2012). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Retrieved from [Link]

  • International Journal of Pharmaceutical Quality Assurance. (2013). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • Cmarik, G. E., et al. (2012). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Techcomp. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Retrieved from [Link]

  • Desfontaine, V., et al. (2022). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity of 5-Bromo-2-butoxybenzyl alcohol

Abstract This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the puri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 5-Bromo-2-butoxybenzyl alcohol. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity profile critical for ensuring the safety and efficacy of the final drug product. The developed method is capable of separating 5-Bromo-2-butoxybenzyl alcohol from its potential process-related impurities and degradation products generated under stress conditions. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction

5-Bromo-2-butoxybenzyl alcohol is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. The purity of this starting material directly impacts the quality and impurity profile of the active pharmaceutical ingredient (API). Therefore, a reliable and robust analytical method is essential for its quality control. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds and their impurities.[5] This application note provides a comprehensive guide for the development and validation of a stability-indicating HPLC method for 5-Bromo-2-butoxybenzyl alcohol. A stability-indicating method is one that can accurately measure the decrease in the amount of the active ingredient due to degradation.[6][7]

Method Development Strategy

The primary objective of this method development was to achieve adequate separation of the main component, 5-Bromo-2-butoxybenzyl alcohol, from any potential impurities and degradation products. A reversed-phase HPLC approach was selected due to the moderate polarity of the target analyte.

Initial Screening and Optimization

The initial phase of method development involved screening various stationary phases and mobile phase compositions to identify the most promising conditions for separation.

Column Selection: Based on the aromatic and moderately polar nature of 5-Bromo-2-butoxybenzyl alcohol, several C18 and Phenyl-Hexyl columns were evaluated.[8][9][10] The C18 column provided good retention, while the Phenyl-Hexyl column offered alternative selectivity due to potential π-π interactions with the aromatic ring of the analyte.[8]

Mobile Phase Selection: A combination of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[11][12] Acetonitrile and methanol were evaluated as organic modifiers. The pH of the mobile phase can significantly influence the retention and peak shape of ionizable compounds.[8] Although 5-Bromo-2-butoxybenzyl alcohol is not readily ionizable, adjusting the pH can help to control the ionization of potential acidic or basic impurities, thereby improving their separation.

The following diagram illustrates the initial method development workflow:

MethodDevelopmentWorkflow Analyte 5-Bromo-2-butoxybenzyl alcohol ColumnScreening Column Screening (C18, Phenyl-Hexyl) Analyte->ColumnScreening MobilePhaseScreening Mobile Phase Screening (ACN/Water, MeOH/Water) ColumnScreening->MobilePhaseScreening GradientScouting Gradient Scouting MobilePhaseScreening->GradientScouting OptimizedMethod Optimized Method GradientScouting->OptimizedMethod FullWorkflow cluster_dev Method Development cluster_stress Forced Degradation cluster_val Method Validation (ICH Q2(R1)) DevStart Define Analytical Target Profile Screening Screening (Column, Mobile Phase) DevStart->Screening Optimization Optimization (Gradient, Temp, Flow Rate) Screening->Optimization DevEnd Optimized Method Optimization->DevEnd StressConditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) DevEnd->StressConditions AnalyzeSamples Analyze Stressed Samples StressConditions->AnalyzeSamples AssessSpecificity Assess Peak Purity & Resolution AnalyzeSamples->AssessSpecificity StressEnd Stability-Indicating Power Confirmed AssessSpecificity->StressEnd Specificity Specificity StressEnd->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated Method Robustness->ValidatedMethod

Sources

Method

Application Notes and Protocols for the Utilization of 5-Bromo-2-butoxybenzyl Alcohol in the Synthesis of Novel Compounds

Introduction In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The selection of versatile building blocks is the cornerstone of efficient and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular scaffolds is paramount. The selection of versatile building blocks is the cornerstone of efficient and successful synthetic campaigns. 5-Bromo-2-butoxybenzyl alcohol emerges as a highly promising, yet underexplored, starting material. Its unique trifunctional nature—a reactive benzylic alcohol, a versatile aryl bromide, and a lipophilic butoxy group—offers a rich platform for the generation of diverse and complex molecular architectures.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for leveraging 5-Bromo-2-butoxybenzyl alcohol as a key intermediate in the synthesis of novel compounds. The methodologies outlined herein are grounded in established chemical principles and supported by authoritative literature, providing a solid foundation for innovation.

Physicochemical Properties and Strategic Advantages

5-Bromo-2-butoxybenzyl alcohol is a trifunctional building block that offers a confluence of synthetic handles. The interplay of its constituent functional groups dictates its reactivity and utility.

PropertyValueSource
Molecular FormulaC₁₁H₁₅BrO₂N/A
Molecular Weight259.14 g/mol N/A
AppearanceExpected to be a crystalline solid or oilN/A
SolubilityExpected to be soluble in common organic solvents (e.g., THF, Dioxane, Toluene)N/A

The strategic advantages of this building block are manifold:

  • Orthogonal Reactivity: The benzylic alcohol and the aryl bromide can be functionalized sequentially under distinct reaction conditions, allowing for controlled and predictable synthetic outcomes.

  • Modulation of Physicochemical Properties: The butoxy group imparts increased lipophilicity compared to its methoxy or hydroxy analogs, a feature that can be crucial for modulating the pharmacokinetic profiles of drug candidates.

  • Versatility in Cross-Coupling Reactions: The aryl bromide is a prime substrate for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

Core Synthetic Transformations: Protocols and Mechanistic Rationale

The true power of 5-Bromo-2-butoxybenzyl alcohol lies in its capacity to undergo a variety of high-yield, functional group-tolerant reactions. The following protocols are presented as robust starting points for the synthesis of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of 5-Bromo-2-butoxybenzyl alcohol is a versatile handle for the introduction of new carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many biologically active molecules.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5][6] This reaction is instrumental in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals and functional materials.[7]

Protocol: Synthesis of (2-butoxy-5-(thiophen-2-yl)phenyl)methanol

  • Reagents and Materials:

    • 5-Bromo-2-butoxybenzyl alcohol (1.0 equiv)

    • 2-Thiopheneboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.04 equiv)

    • Potassium carbonate (K₂CO₃, 2.0 equiv)

    • Toluene/Water (4:1 mixture)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask, add 5-Bromo-2-butoxybenzyl alcohol, 2-thiopheneboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the toluene/water solvent mixture via syringe.

    • In a separate vial, dissolve Palladium(II) acetate and triphenylphosphine in toluene to form the catalyst solution.

    • Add the catalyst solution to the reaction mixture.

    • Heat the reaction to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanism & Rationale:

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5] The base (K₂CO₃) is crucial for the activation of the boronic acid in the transmetalation step.[5] The use of a phosphine ligand like PPh₃ stabilizes the palladium catalyst and facilitates the reaction.[8]

DOT Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions Reactant1 5-Bromo-2-butoxybenzyl alcohol Product Biaryl Product Reactant1->Product Reactant2 2-Thiopheneboronic acid Reactant2->Product Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Product Catalyzes Base K₂CO₃ Base->Product Activates Solvent Toluene/Water Solvent->Product Solubilizes Temperature 90 °C Temperature->Product Drives Reaction

Caption: Suzuki-Miyaura coupling of 5-Bromo-2-butoxybenzyl alcohol.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[9][10][11] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of anilines and their derivatives.[12]

Protocol: Synthesis of (2-butoxy-5-(piperidin-1-yl)phenyl)methanol

  • Reagents and Materials:

    • 5-Bromo-2-butoxybenzyl alcohol (1.0 equiv)

    • Piperidine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv)

    • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

    • Anhydrous Toluene

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried Schlenk tube.

    • Add 5-Bromo-2-butoxybenzyl alcohol and anhydrous toluene.

    • Add piperidine via syringe.

    • Seal the tube and heat the reaction to 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanism & Rationale:

The Buchwald-Hartwig amination proceeds through a catalytic cycle similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for promoting the reductive elimination step and preventing catalyst decomposition.[9][12] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, facilitating its coordination to the palladium center.[9]

DOT Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Conditions Reactant1 5-Bromo-2-butoxybenzyl alcohol Product Aryl Amine Product Reactant1->Product Reactant2 Piperidine Reactant2->Product Catalyst Pd₂(dba)₃ / XPhos Catalyst->Product Catalyzes Base NaOt-Bu Base->Product Deprotonates Amine Solvent Anhydrous Toluene Solvent->Product Solubilizes Temperature 100 °C Temperature->Product Drives Reaction

Caption: Buchwald-Hartwig amination of 5-Bromo-2-butoxybenzyl alcohol.

Reactions of the Benzylic Alcohol

The benzylic alcohol functionality provides a second point of diversification, allowing for the synthesis of ethers and aldehydes, which are themselves valuable synthetic intermediates.

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide.[13][14][15][16] This reaction allows for the introduction of a wide variety of side chains, further expanding the chemical space accessible from 5-Bromo-2-butoxybenzyl alcohol.

Protocol: Synthesis of 4-bromo-1-butoxy-2-(methoxymethyl)benzene

  • Reagents and Materials:

    • 5-Bromo-2-butoxybenzyl alcohol (1.0 equiv)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

    • Iodomethane (CH₃I, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Nitrogen or Argon atmosphere

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 5-Bromo-2-butoxybenzyl alcohol in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add iodomethane dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanism & Rationale:

This reaction proceeds via an Sₙ2 mechanism. The strong base, sodium hydride, deprotonates the benzylic alcohol to form a nucleophilic alkoxide. This alkoxide then displaces the iodide from iodomethane to form the ether product. Anhydrous conditions are crucial as sodium hydride reacts violently with water.

The oxidation of the benzylic alcohol to the corresponding aldehyde opens up a vast array of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[17][18][19]

Protocol: Synthesis of 5-Bromo-2-butoxybenzaldehyde

  • Reagents and Materials:

    • 5-Bromo-2-butoxybenzyl alcohol (1.0 equiv)

    • Dess-Martin Periodinane (DMP, 1.5 equiv)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

    • Sodium thiosulfate (Na₂S₂O₃, saturated aqueous solution)

  • Procedure:

    • To a round-bottom flask, dissolve 5-Bromo-2-butoxybenzyl alcohol in dichloromethane.

    • Add Dess-Martin Periodinane in one portion.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

    • Stir vigorously for 15 minutes until the layers are clear.

    • Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mechanism & Rationale:

Dess-Martin Periodinane is a mild and selective oxidizing agent for primary and secondary alcohols. The hypervalent iodine reagent facilitates the oxidation without over-oxidizing the aldehyde to a carboxylic acid. The workup with sodium thiosulfate is necessary to quench any remaining DMP.

Potential Applications in Drug Discovery and Materials Science

The derivatives synthesized from 5-Bromo-2-butoxybenzyl alcohol are poised to have significant potential in several areas of research.

  • Medicinal Chemistry: The introduction of diverse aryl, heteroaryl, and amino functionalities can lead to the discovery of novel compounds with a range of biological activities. For instance, substituted benzyl alcohols and their derivatives have been investigated for their anti-inflammatory and antioxidant properties.[20][21][22] The butoxy group can enhance membrane permeability and oral bioavailability, key parameters in drug design.

  • Materials Science: Biaryl and extended π-conjugated systems derived from Suzuki couplings are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The butoxy group can improve the solubility and processability of these materials.

Safety and Handling

As a prudent laboratory practice, 5-Bromo-2-butoxybenzyl alcohol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. While specific toxicity data is not available for this compound, the related 5-bromo-2-methoxybenzyl alcohol is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[23] It is reasonable to assume similar hazards for the butoxy analog. All reactions should be performed in a well-ventilated fume hood.

Conclusion

5-Bromo-2-butoxybenzyl alcohol is a potent and versatile building block that offers a wealth of opportunities for the synthesis of novel and complex molecules. The orthogonal reactivity of its functional groups, combined with the modulating effect of the butoxy moiety, makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to explore the full synthetic potential of this promising compound.

References

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-bromo-2-methoxybenzyl alcohol (C8H9BrO2). Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • Organic Syntheses. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Preparation of 2-Amino-5-bromobenzaldehyde. Org. Synth., 90, 240-250. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Retrieved from [Link]

  • American Chemical Society. (2026). Hydrosilylation of Esters via a Titanocene(III)
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). US6362378B1 - Method for etherifying a benzyl alcohol, resulting products and applications.
  • MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Mar. Drugs. Retrieved from [Link]

  • RSC Publishing. (n.d.). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Org. Biomol. Chem.. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Scientific Research Publishing. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8, 1-14. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Retrieved from [Link]

  • PubMed. (2010). Antioxidant and anti-inflammatory activities of hydroxybenzyl alcohol releasing biodegradable polyoxalate nanoparticles. Biomacromolecules, 11(9), 2348-2355. Retrieved from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • NIH. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Molecules, 28(22), 7590. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ScienceDirect. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
  • ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Ind. Eng. Chem. Res., 59(8), 3349-3358.
  • TSI Journals. (2018). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. Trade Science Inc.. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Adv., 14(38), 27367-27371. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). OXIDATION OF ORTHO AMINOBENZYL ALCOHOL: A CONCISE KINETIC STUDY. Retrieved from [Link]

  • ChemSynthesis. (2025). 4-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • PubMed. (n.d.). N'-(5-Bromo-2-methoxy-benzyl-idene)-2-hydroxy-benzohydrazide. Acta Crystallogr Sect E Struct Rep Online, 64(Pt 10), o2023. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Bangladesh Pharmaceutical Journal. (2023). Anti-inflammatory Activity of the Phenolic Compounds from Vanda roxburghii R. Br. Bangladesh Pharmaceutical Journal, 26(1), 44-48. Retrieved from [Link]

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Application

Application Note: Synthesis of 5-Bromo-2-butoxybenzyl Chloride via Thionyl Chloride-Mediated Chlorination

Introduction and Significance The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Benzyl chlorides, in particular, are highly valuable intermediates due to their enhanced rea...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Significance

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. Benzyl chlorides, in particular, are highly valuable intermediates due to their enhanced reactivity in nucleophilic substitution reactions, allowing for the facile introduction of the benzyl moiety into a wide range of molecular scaffolds. The target molecule, 5-Bromo-2-butoxybenzyl chloride, serves as a versatile building block. The bromo- and chloro- functionalities offer orthogonal handles for subsequent cross-coupling and substitution reactions, respectively, while the butoxy group enhances solubility in organic media.

Thionyl chloride (SOCl₂) is a preferred reagent for this conversion due to its high efficiency and the convenient nature of its byproducts.[1][2] The reaction proceeds under relatively mild conditions, and the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), shift the equilibrium towards the product, often resulting in high yields.[1][3] This application note provides a comprehensive overview of the reaction mechanism, a field-tested laboratory protocol, and critical safety guidelines for this procedure.

Reaction Mechanism: An SN2 Pathway

The reaction of a primary alcohol, such as 5-Bromo-2-butoxybenzyl alcohol, with thionyl chloride predominantly proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The process can be dissected into two primary stages:

  • Activation of the Hydroxyl Group: The lone pair of electrons on the alcohol's oxygen atom initiates a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This step forms a protonated alkyl chlorosulfite intermediate and displaces a chloride ion.[3][5]

  • Nucleophilic Substitution: The displaced chloride ion, now acting as a nucleophile, attacks the electrophilic benzylic carbon from the backside. This concerted step results in the cleavage of the C-O bond and the formation of the C-Cl bond, yielding the desired benzyl chloride. The unstable chlorosulfite leaving group decomposes into sulfur dioxide and another chloride ion.[3]

This mechanism is favored for primary and benzylic alcohols because it avoids the formation of a high-energy primary carbocation.[4][6] The entire process is thermodynamically driven by the formation of the stable gaseous byproducts SO₂ and HCl.

SN2_Mechanism Figure 1: S-N-2 Reaction Mechanism cluster_reactants Reactants cluster_products Products R_OH 5-Bromo-2-butoxy- benzyl alcohol Intermediate Alkyl Chlorosulfite Intermediate R_OH->Intermediate + SOCl₂ SOCl2 SOCl₂ R_Cl 5-Bromo-2-butoxy- benzyl chloride Intermediate->R_Cl + Cl⁻ (from step 1) SO2 SO₂ Intermediate->SO2 HCl HCl Intermediate->HCl Chloride_ion Cl⁻

Caption: Figure 1: S-N-2 Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5-Bromo-2-butoxybenzyl alcohol≥98%Commercially AvailableEnsure it is dry.
Thionyl chloride (SOCl₂)≥99%, Reagent GradeMajor Chemical SupplierHandle with extreme care.
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Major Chemical SupplierUse a freshly opened bottle or dried solvent.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionIn-house preparationPrepare fresh.
Brine (Saturated NaCl)Aqueous SolutionIn-house preparation
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeMajor Chemical SupplierFor drying.

3.2. Equipment

  • 100 mL two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (25 mL)

  • Condenser

  • Nitrogen/Argon inlet

  • Gas outlet bubbler or trap (containing mineral oil or a dilute NaOH solution)

  • Ice-water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for chromatography (if required)

3.3. Step-by-Step Procedure

  • Reaction Setup: Assemble the two-neck flask with a magnetic stir bar, a dropping funnel in one neck, and a condenser in the other. Establish an inert atmosphere by connecting the top of the condenser to a nitrogen or argon line with a gas bubbler outlet.

  • Reagent Preparation: To the flask, add 5-Bromo-2-butoxybenzyl alcohol (10 mmol, 2.75 g). Dissolve it in 20 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This initial cooling is critical to moderate the exothermic reaction between the alcohol and thionyl chloride, preventing potential side reactions and ensuring controlled addition.

  • Thionyl Chloride Addition: Add thionyl chloride (12 mmol, 0.87 mL, 1.43 g) dropwise to the stirred solution via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C during the addition. Causality: Slow, dropwise addition prevents a sudden temperature spike and uncontrolled evolution of HCl gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting alcohol spot indicates the reaction is complete.

  • Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate solution with gentle stirring. Causality & Safety: This step neutralizes excess thionyl chloride and HCl. The addition must be slow as it produces a large volume of CO₂ gas, which can cause vigorous foaming and splashing.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 40 mL). Dry the organic layer over anhydrous magnesium sulfate. Causality: The brine wash removes residual water and inorganic salts, and MgSO₄ removes any remaining traces of moisture.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 5-Bromo-2-butoxybenzyl chloride. The product is typically an oil or low-melting solid.

  • Purification (if necessary): If the crude product contains impurities, purify it using flash column chromatography on silica gel with a hexane/ethyl acetate gradient.

Product Characterization

The identity and purity of the synthesized 5-Bromo-2-butoxybenzyl chloride should be confirmed by spectroscopic methods. The following are predicted data based on its chemical structure:

TechniquePredicted Observations
¹H NMR (400 MHz, CDCl₃)δ ~7.4-7.5 (m, 2H, Ar-H ), 6.8 (d, 1H, Ar-H ), 4.65 (s, 2H, -CH ₂Cl), 3.95 (t, 2H, -OCH ₂-), 1.75 (m, 2H, -OCH₂CH ₂-), 1.50 (m, 2H, -CH₂CH ₂CH₃), 0.95 (t, 3H, -CH₃) ppm.
¹³C NMR (100 MHz, CDCl₃)δ ~156 (Ar-C -O), 135 (Ar-C -Br), 132, 130, 115, 113 (Ar-C ), 68 (-OC H₂-), 43 (-C H₂Cl), 31, 19, 14 (-C H₂C H₂C H₃) ppm.
Mass Spec. (EI) Molecular ion (M⁺) peak showing a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). Expected m/z for [C₁₁H₁₄BrClO]⁺.
IR (ATR) ν ~2950-2850 (C-H aliphatic), ~1590, 1480 (C=C aromatic), ~1250 (C-O ether), ~700-600 (C-Cl) cm⁻¹.

Critical Safety Precautions

Thionyl chloride is a highly hazardous substance. Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, solvent-resistant gloves (e.g., butyl rubber or laminate), and chemical splash goggles with a full-face shield.[7][8]

  • Ventilation: All operations involving thionyl chloride must be conducted inside a certified chemical fume hood to prevent inhalation of its toxic and corrosive vapors.[8]

  • Reactivity Hazards: Thionyl chloride reacts violently with water, alcohols, and bases.[7][9] Ensure all glassware is scrupulously dry. Store away from incompatible materials.

  • Spill Management: In case of a small spill, neutralize with sodium bicarbonate or another suitable absorbent material. For larger spills, evacuate the area and contact emergency personnel.

  • Waste Disposal: Unused thionyl chloride and reaction waste must be disposed of according to institutional and local environmental regulations. Quench excess reagent carefully by slowly adding it to a large volume of a stirred, cooled basic solution (e.g., sodium hydroxide or sodium bicarbonate).

References

  • Filo. (2025). Convert the followingBenzyl alcohol to benzyl chloride.
  • Filo. (2025). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism by using socl2 , pocl3,hcl,zncl2 as the reagents.
  • (2022). when benzyl alcohol is treated with thionyl chloride, product formed is ? draw structure.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • University of Calgary. (n.d.). Chem 351 F23 Final : Mechanism.
  • Yufeng. (n.d.).
  • Garber, K. (2017). CHEM 222: Reaction of Alcohols with Thionyl Chloride. YouTube.
  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides.
  • Carl ROTH. (n.d.).
  • PubChem. (n.d.). 5-Bromo-2-chlorobenzoyl chloride.
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Deriv
  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • Organic Chemistry Portal. (n.d.).
  • (2009).
  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-5-chlorobenzyl bromide.
  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support.
  • Supporting Information. (n.d.).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Sigma-Aldrich. (2025).
  • SciRP.org. (n.d.). Hemibastadin Alkaloid Analogues as Potential Anti-Biofilm Leads against Multi-Species Biofilms.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
  • Benchchem. (n.d.). Synthesis routes of 4-Bromo-2-methoxybenzyl alcohol.
  • Fisher Scientific. (n.d.). 5-Bromo-2-methoxybenzyl Alcohol 98.0+%, TCI America 5 g.
  • Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 5-Bromo-2-butoxybenzyl alcohol

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 5-Bromo-2-butoxybenzyl alcohol. It is designed for researchers, synthetic chemists, and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of crude 5-Bromo-2-butoxybenzyl alcohol. It is designed for researchers, synthetic chemists, and process development professionals who require high-purity material for their work. The methodologies described herein are grounded in established chemical principles and best practices for small molecule purification.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.

Question 1: My post-purification analysis (¹H NMR, GC-MS) shows my product is contaminated with the starting material, 5-bromo-2-butoxybenzaldehyde. Why is this, and how can I remove it?

Answer:

This is a common issue stemming from the incomplete reduction of the aldehyde to the alcohol. The structural similarity between the starting material and the product—differing only by the oxidation state of the benzylic carbon—can make them challenging to separate.

Causality & Mechanism:

  • Incomplete Reaction: The reducing agent (e.g., sodium borohydride) may have been insufficient, quenched prematurely, or lost activity. Aldehyde reduction is typically fast, but monitoring the reaction's completion is critical.

  • Co-elution in Chromatography: The polarity of the aldehyde and alcohol can be very close. While the alcohol is more polar due to its hydroxyl group, a poorly optimized solvent system in column chromatography can lead to overlapping elution bands.

Solutions & Protocols:

  • Reaction Monitoring: Before workup, always check for the presence of starting material using Thin Layer Chromatography (TLC). A common eluent system for this check is 20-30% ethyl acetate in hexanes. The aldehyde spot will have a higher Rf value (less polar) than the alcohol spot. If the starting material persists, add another portion of the reducing agent and allow the reaction to proceed further.

  • Optimized Column Chromatography: This is the most reliable method for separation. The key is to select a solvent system that maximizes the Rf difference (ΔRf) between the two compounds.

    • Protocol: Start with a low-polarity eluent (e.g., 5% Ethyl Acetate/Hexanes) and gradually increase the polarity (gradient elution) to 15-20% Ethyl Acetate/Hexanes. This will elute the less polar aldehyde first, followed by the more polar alcohol.[1][2]

  • Chemical Quenching (for high aldehyde content): If the crude product is heavily contaminated, a sodium bisulfite wash can be employed. Aldehydes form a solid adduct with sodium bisulfite, which can be removed by filtration before extraction. However, this adds steps and may impact yield.

Question 2: My overall yield is significantly lower than expected after flash column chromatography. What are the likely causes of this product loss?

Answer:

Low recovery from column chromatography can be attributed to several factors, ranging from physical handling to chemical interactions with the stationary phase.

Causality & Mechanism:

  • Irreversible Adsorption: Benzyl alcohols, especially those with electron-donating groups like the butoxy moiety, can sometimes interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to "tailing" of the elution band and, in severe cases, irreversible adsorption of the product onto the column.

  • Mechanical Loss: Improper column packing, sample loading, or fraction collection can lead to significant physical loss of the compound.

  • Compound Instability: While generally stable, some substituted benzyl alcohols can be sensitive to the acidic nature of silica gel, potentially leading to degradation over long exposure times.

Solutions & Protocols:

  • Deactivate the Silica: Before packing the column, you can prepare a slurry of the silica gel in the initial eluent containing a small amount of a neutralizer, such as 1% triethylamine (Et₃N). This will cap the acidic silanol sites and minimize strong interactions, improving recovery.

  • Optimize Column Loading: Do not overload the column. A general rule of thumb is to load 1-5 g of crude material for every 100 g of silica gel, depending on the separation difficulty.[2]

  • Dry Loading Technique: For compounds that are not highly soluble in the initial eluent, it is best to pre-adsorb the crude material onto a small amount of silica gel (or Celite). Evaporate the solvent to get a free-flowing powder and carefully add this to the top of the packed column.[2] This ensures a narrow starting band and better separation.

  • Careful Fraction Collection: Monitor the elution closely with TLC. Combine only the fractions containing the pure product. Fractions containing a mixture of product and impurities can be combined and re-purified if the quantity is significant.

Question 3: After purification, my 5-Bromo-2-butoxybenzyl alcohol is a persistent oil and will not crystallize, even though it is expected to be a solid. What should I do?

Answer:

The failure of a compound to crystallize is almost always due to the presence of impurities that disrupt the formation of a crystal lattice.

Causality & Mechanism:

  • Residual Solvent: Trace amounts of the chromatography eluent (like ethyl acetate or dichloromethane) or the reaction solvent (like THF or ethanol) can act as an impurity, keeping the product in an oily or semi-solid state.

  • Minor Impurities: Even 1-2% of a structurally similar impurity that co-eluted can be enough to inhibit crystallization.

Solutions & Protocols:

  • High-Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight) to remove all volatile solvents. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious to avoid product degradation.

  • Trituration: This technique involves "washing" the oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.

    • Protocol: Add a small amount of a non-polar solvent like cold hexanes or pentane to the oil.

    • Using a spatula or glass rod, scratch and stir the mixture vigorously. This mechanical action can induce nucleation and break up the oil.

    • The desired product should precipitate as a solid. The solvent, now containing the dissolved impurities, can be decanted. Repeat if necessary.

  • Seeding: If you have a small crystal of the pure compound from a previous batch, add it to the oil. This "seed crystal" provides a template for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What is the most effective general-purpose method for purifying crude 5-Bromo-2-butoxybenzyl alcohol?

For typical lab-scale synthesis (<10 g), flash column chromatography on silica gel is the most versatile and effective method. It provides excellent separation of the target alcohol from both less polar impurities (unreacted starting materials, by-products) and more polar impurities (baseline material). For larger, industrial-scale production, developing a robust recrystallization protocol would be more economical and scalable.[3]

Q2: How do I select an appropriate solvent system for recrystallization?

The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For 5-Bromo-2-butoxybenzyl alcohol, which has moderate polarity, a solvent-pair system is often effective.

Recommended Solvent Systems for Method Development:

Solvent System (v/v)Rationale
Ethanol/Water The compound is likely soluble in hot ethanol and insoluble in water. Dissolve in a minimum of hot ethanol, then add water dropwise until turbidity persists. Reheat to clarify and cool slowly.
Toluene/Hexanes The compound should be soluble in hot toluene. Hexanes act as the anti-solvent. Dissolve in minimal hot toluene and add hexanes until the solution becomes cloudy.
Ethyl Acetate/Hexanes Similar to the Toluene/Hexanes system, using common chromatography solvents.

Q3: Which analytical methods should I use to confirm the purity and identity of my final product?

A combination of techniques is essential for a complete picture of purity and identity:

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the primary method for structural confirmation. The ¹H NMR spectrum should show the characteristic benzylic CH₂ peak (around 4.5-4.7 ppm) and the absence of the aldehyde peak (~9.8 ppm). Integration of the peaks can also give an estimate of purity.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for identifying volatile impurities and confirming the molecular weight of the product via the mass spectrum.[4]

  • HPLC (High-Performance Liquid Chromatography): Provides a quantitative measure of purity (e.g., 98.5% by area).

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. For the closely related 5-Bromo-2-methoxybenzyl alcohol, the melting point is 73°C.[5] The butoxy derivative is expected to have a different, but still sharp, melting point.

Q4: How should I properly store purified 5-Bromo-2-butoxybenzyl alcohol?

The compound should be stored in a well-sealed container to protect it from moisture and air. Keep it in a cool, dry, and dark environment. It is stable under normal ambient conditions.[6][7] Avoid storing it near strong oxidizing agents.

Visualized Purification Workflow

The following diagram outlines the decision-making process for the purification of crude 5-Bromo-2-butoxybenzyl alcohol.

Purification_Workflow cluster_start cluster_analysis cluster_decision cluster_purification cluster_end crude Crude Product (Post-Workup) analysis Purity Assessment (TLC, GC, NMR) crude->analysis decision Purity > 98%? analysis->decision method_choice Select Method decision->method_choice No final_product Pure Product (Store Properly) decision->final_product  Yes chrom Flash Column Chromatography method_choice->chrom High Resolution Needed recryst Recrystallization method_choice->recryst Large Scale or Crystalline Crude chrom->analysis Re-assess Purity recryst->analysis Re-assess Purity

Caption: Decision workflow for purifying 5-Bromo-2-butoxybenzyl alcohol.

References

  • The University of Osaka Institutional Knowledge Archive: OUKA. Direct nucleophilic substitution of alcohols using an immobilized oxovanadium catalyst. Available at: [Link]

  • ResearchGate. Purification and characterization of benzyl alcohol-and benzaldehyde-dehydrogenase from Pseudomonas putida CSV86. Available at: [Link]

  • PubMed. Purification and Properties of Benzyl Alcohol Dehydrogenase From a Denitrifying Thauera Sp. Available at: [Link]

  • National Institutes of Health (NIH). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • National Institutes of Health (NIH). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Available at: [Link]

  • Chegg.com. Solved A substitution reaction is carried out using benzyl... Available at: [Link]

  • Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Cytiva. Use of benzyl alcohol as a shipping and storage solution for chromatography media. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. Available at: [Link]

  • American Chemical Society. Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Studies. Available at: [Link]

  • Indian Academy of Sciences. Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Available at: [Link]

  • PureSynth. 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Available at: [Link]

  • TSI Journals. Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol. Available at: [Link]

  • PubMed. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 5-Bromo-2-butoxybenzyl alcohol

This technical support guide provides in-depth troubleshooting and practical advice for the recrystallization of 5-Bromo-2-butoxybenzyl alcohol. As a substituted benzyl alcohol, its purification via recrystallization is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and practical advice for the recrystallization of 5-Bromo-2-butoxybenzyl alcohol. As a substituted benzyl alcohol, its purification via recrystallization is a critical step in many synthetic workflows, particularly in pharmaceutical and materials science research. This guide is structured to anticipate and resolve common challenges encountered during this process, ensuring a high-yield, high-purity outcome.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 5-Bromo-2-butoxybenzyl alcohol to consider for recrystallization?

While specific experimental data for 5-Bromo-2-butoxybenzyl alcohol is not extensively published, we can infer its properties from the closely related analog, 5-Bromo-2-methoxybenzyl alcohol. The primary difference is the ether substituent (butoxy vs. methoxy), which will influence polarity and melting point.

Property5-Bromo-2-methoxybenzyl alcoholExpected Trend for 5-Bromo-2-butoxybenzyl alcoholRationale
Molecular Weight217.06 g/mol HigherAddition of three CH₂ groups
Melting Point68-73 °C[1]Potentially lower or similarThe longer, more flexible butoxy chain may disrupt crystal lattice packing, leading to a lower melting point. However, increased van der Waals forces could counteract this. Experimental determination is crucial.
PolarityModerately polarLess polarThe longer butoxy group increases the non-polar character of the molecule.

Understanding these trends is fundamental to selecting an appropriate solvent system.

Q2: How do I select an appropriate solvent for the recrystallization of 5-Bromo-2-butoxybenzyl alcohol?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[2] Given the expected lower polarity of 5-Bromo-2-butoxybenzyl alcohol compared to its methoxy analog, a solvent system with a slightly less polar character is a logical starting point. A general rule of thumb is that solvents with similar functional groups to the compound of interest can be good solubilizers.[3]

Recommended Solvent Screening Protocol:

  • Place approximately 20-30 mg of your crude 5-Bromo-2-butoxybenzyl alcohol into a small test tube.

  • Add the solvent dropwise at room temperature. A good candidate solvent will not dissolve the compound readily at this stage.

  • If the compound is insoluble at room temperature, heat the mixture to the solvent's boiling point. The compound should dissolve completely.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent.

A solvent pair, consisting of a "soluble" solvent and a less polar "anti-solvent," can also be effective.

Q3: What are the most common reasons for a failed recrystallization with this compound?

The most frequent issues are:

  • "Oiling out": The compound separates as a liquid instead of forming crystals. This often happens when the melting point of the solid is lower than the boiling point of the solvent.[4]

  • No crystal formation: The compound remains in solution even after cooling. This is typically due to using too much solvent.

  • Rapid, impure crystal formation: If crystals form too quickly, impurities can become trapped within the crystal lattice.[5]

These issues are addressed in detail in the Troubleshooting Guide below.

Troubleshooting Guide

Problem 1: "Oiling Out" - The Compound Separates as an Immiscible Liquid

This is a common issue with compounds that have relatively low melting points.[4]

Causality: The compound is "melting" in the hot solvent rather than dissolving, or the solution becomes supersaturated at a temperature above the compound's melting point.

Solutions:

  • Re-heat and Add More "Soluble" Solvent: Re-heat the mixture until the oil dissolves completely. Add a small amount of additional solvent to lower the saturation point.[4]

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point. This ensures that the solution cools to a temperature below the compound's melting point before saturation is reached.[6]

  • Modify the Solvent System: If using a single solvent, try a solvent pair. Dissolve the compound in a minimum of a good, hot solvent, then slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until the solution becomes faintly cloudy. Re-heat to clarify and then cool slowly.

Problem 2: No Crystals Form Upon Cooling

Causality: The solution is not supersaturated, likely due to an excess of solvent.

Solutions:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seeding: Add a tiny crystal of pure 5-Bromo-2-butoxybenzyl alcohol (if available) to the cooled solution. This "seed" crystal provides a template for further crystallization.[7]

  • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent.[5] Be careful not to evaporate too much, as this can lead to rapid, impure crystallization. Cool the solution again to see if crystals form.

  • Utilize an Anti-Solvent: If the compound is highly soluble in the chosen solvent, an anti-solvent can be added to decrease its solubility.

Problem 3: Crystals Form Too Quickly and Appear Impure

Causality: The solution is too concentrated, leading to rapid precipitation rather than slow crystal growth. This traps impurities within the crystal lattice.[5]

Solutions:

  • Increase Solvent Volume: Re-heat the solution to dissolve the crystals and add a small amount of additional hot solvent.[5] The goal is to find the sweet spot where the compound is just soluble at the boiling point of the solvent.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with a beaker or glass wool to slow heat loss.[2] Avoid placing the hot flask directly into an ice bath.

  • Hot Filtration: If insoluble impurities are visible in the hot solution, they should be removed by hot gravity filtration before cooling.[8] This prevents them from being incorporated into the final crystals.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolve the crude 5-Bromo-2-butoxybenzyl alcohol in a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a mixture of hexane and ethyl acetate) in an Erlenmeyer flask.

  • If colored impurities are present, cool the solution slightly, add a small amount of activated charcoal, and then reheat to boiling.

  • If insoluble impurities (including charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystal formation appears complete, cool the flask in an ice bath for 15-30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Solvent-Pair Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble (the "soluble" solvent).

  • While the solution is hot, add a miscible solvent in which the product is poorly soluble (the "anti-solvent") dropwise until the solution becomes persistently cloudy.

  • Add a few drops of the hot "soluble" solvent until the cloudiness just disappears.

  • Proceed from step 4 of the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Candidate Solvents for Recrystallization of 5-Bromo-2-butoxybenzyl alcohol

SolventPolarityBoiling Point (°C)Comments
HexaneNon-polar69Good as an anti-solvent or for washing final crystals.
TolueneNon-polar111May have too high a boiling point, increasing the risk of oiling out.[6]
Ethyl AcetateModerately Polar77A good starting point, potentially in a pair with hexane.
IsopropanolPolar82A good candidate for a single-solvent recrystallization.
EthanolPolar78Similar to isopropanol, a strong candidate.
WaterVery Polar100Unlikely to be a good solvent on its own due to the compound's non-polar butoxy group.

Visualizations

Diagram 1: Solvent Selection Workflow

G start Start: Crude 5-Bromo-2-butoxybenzyl alcohol test_rt Test solubility in a small amount of solvent at room temperature start->test_rt dissolves_rt Dissolves at RT? test_rt->dissolves_rt insoluble_rt Insoluble at RT dissolves_rt->insoluble_rt No bad_solvent1 Reject: Too soluble dissolves_rt->bad_solvent1 Yes heat Heat to boiling insoluble_rt->heat dissolves_hot Dissolves when hot? heat->dissolves_hot cool Cool slowly dissolves_hot->cool Yes bad_solvent2 Reject: Insoluble dissolves_hot->bad_solvent2 No insoluble_hot Insoluble when hot crystals Crystals form? cool->crystals good_solvent Good Solvent Candidate crystals->good_solvent Yes bad_solvent3 Reject: No crystals crystals->bad_solvent3 No

Caption: A decision tree for selecting a suitable recrystallization solvent.

Diagram 2: Troubleshooting "Oiling Out"

G start Problem: Compound 'oiled out' during cooling reheat Re-heat to dissolve the oil start->reheat add_solvent Add more of the 'good' solvent reheat->add_solvent recool Re-cool slowly add_solvent->recool check Did it oil out again? recool->check success Success: Crystals form check->success No fail Still oils out check->fail Yes change_solvent Change to a lower boiling point solvent or use a solvent pair fail->change_solvent

Caption: A workflow for resolving the issue of a compound "oiling out".

References

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol | C7H7BrO2 | CID 75342. Retrieved from [Link]

  • ResearchGate. (2020). Proposal for the crystallization mechanism of para‐chloro‐substituted.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • ACS Publications. (2016). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. Retrieved from [Link]

  • Google Patents. (1998). US5750801A - Process for the continuous preparation of benzyl alcohol.
  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Reddit. (2023). Recrystallization Issues. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. Retrieved from [Link]

  • PubChem. (n.d.). (2-Bromo-5-methoxyphenyl)methanol | C8H9BrO2 | CID 10867706. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 5-Bromo-2-butoxybenzyl alcohol

Welcome to the technical support guide for the purification of 5-Bromo-2-butoxybenzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-Bromo-2-butoxybenzyl alcohol. This document is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for this intermediate. We will move beyond simple procedural lists to explain the underlying principles, enabling you to adapt and troubleshoot effectively. Our goal is to provide a self-validating framework for your purification workflow, grounded in established chromatographic theory.

Frequently Asked Questions (FAQs)
Q1: What are the critical physicochemical properties of 5-Bromo-2-butoxybenzyl alcohol to consider for chromatography?

Answer: Understanding the molecule's structure is paramount. 5-Bromo-2-butoxybenzyl alcohol is a moderately polar compound. Key features influencing its chromatographic behavior are:

  • The Hydroxyl Group (-OH): This is the primary polar center, capable of hydrogen bonding with the stationary phase.

  • The Butoxy Group (-O-CH₂CH₂CH₂CH₃): This ether linkage adds some polarity but is overshadowed by the greasy four-carbon alkyl chain, which significantly increases the molecule's non-polar character compared to a methoxy or ethoxy equivalent.

  • The Brominated Benzene Ring: The aromatic ring provides a non-polar surface, and the bromine atom adds to the overall molecular weight and introduces some polarizability.

This balance of polar and non-polar features makes it an ideal candidate for normal-phase chromatography.

Q2: What is the recommended stationary phase for this purification and why?

Answer: The industry-standard and most effective stationary phase for this compound is silica gel (SiO₂) of a 60 Å pore size and 230-400 mesh particle size.

Causality: Silica gel's surface is covered in polar silanol groups (Si-OH). In normal-phase chromatography, polar compounds interact more strongly with this stationary phase and thus move more slowly, while non-polar compounds are eluted more quickly by a non-polar mobile phase.[1][2] Given that 5-Bromo-2-butoxybenzyl alcohol is moderately polar, it will have sufficient interaction with the silica to allow for separation from both less polar impurities (like unreacted starting materials or non-polar side products) and more polar impurities (like potential diol byproducts).

Q3: How do I select the optimal mobile phase (eluent)?

Answer: The key is to find a solvent system that provides a target Retention Factor (Rf) of 0.2 to 0.3 on a Thin-Layer Chromatography (TLC) plate.[2] This Rf value ensures the compound moves efficiently through the column without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

A binary solvent system of a non-polar solvent and a slightly more polar solvent is ideal. For this specific molecule, the recommended system is Hexanes and Ethyl Acetate .

  • Hexanes: The primary non-polar solvent that carries the compounds through the column.

  • Ethyl Acetate: The polar modifier. Increasing its percentage in the mixture will increase the polarity of the mobile phase, causing all compounds to elute faster.

Start by running several TLC plates with varying ratios (e.g., 9:1, 8:2, 7:3 Hexanes:Ethyl Acetate) to identify the ratio that gives your desired product an Rf of ~0.25. This TLC system will be your starting point for the column.

Q4: What are the likely impurities I need to separate?

Answer: Impurities depend entirely on the synthetic route used to produce the alcohol. However, common impurities often include:

  • Starting Material: If the alcohol was synthesized via reduction, the corresponding aldehyde, 5-Bromo-2-butoxybenzaldehyde , is a very common impurity. The aldehyde is less polar than the alcohol and will have a higher Rf value on TLC.

  • Non-polar Byproducts: Impurities arising from side reactions that lack the polar hydroxyl group. These will elute much faster than the desired product.

  • Highly Polar Byproducts: Over-oxidation products or compounds with multiple hydroxyl or acidic groups. These will often remain at the baseline of the TLC plate in the selected mobile phase.

Experimental Protocols & Methodologies
Protocol 1: TLC for Mobile Phase Determination
  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Also, prepare separate dilute solutions of your starting materials if available.

  • Spot the Plate: Using a capillary tube, spot the crude mixture and any starting material standards onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen solvent system (e.g., 85:15 Hexanes:Ethyl Acetate). Ensure the solvent level is below the spots. Allow the solvent to run up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front. Visualize the spots using a UV lamp (254 nm). Most aromatic compounds are UV-active. Staining with potassium permanganate can also be used to visualize the alcohol group.

  • Calculate Rf: Calculate the Rf value for each spot (Rf = distance spot traveled / distance solvent traveled). Adjust the ethyl acetate concentration until the Rf of your target compound is between 0.2 and 0.3.

Protocol 2: Flash Column Chromatography Purification
  • Column Preparation (Slurry Method):

    • Select a column with an appropriate diameter based on your sample mass (a common rule of thumb is a 20:1 to 100:1 ratio of silica gel weight to crude product weight).[2]

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, mix the required amount of silica gel with your chosen mobile phase to create a free-flowing slurry.

    • Pour the slurry into the column. Use additional mobile phase to rinse the beaker and wash any silica off the column walls.

    • Open the stopcock and allow the solvent to drain, tapping the column gently to pack the silica bed uniformly. Do not let the top of the silica bed run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude 5-Bromo-2-butoxybenzyl alcohol in a minimal amount of a volatile solvent (like dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a protective layer of sand on top of your sample layer.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Using positive pressure (flash chromatography), push the solvent through the column at a steady rate.[1]

    • Collect the eluent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto TLC plates and running them against a standard of your crude material.

  • Product Isolation:

    • Once you have identified the fractions containing your pure product (and only your pure product), combine them in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified 5-Bromo-2-butoxybenzyl alcohol.

Troubleshooting Guide
Problem Likely Cause Solution
Compound is stuck at the top of the column (Rf = 0). The mobile phase is not polar enough to displace the compound from the silica gel.Gradually increase the percentage of the polar component (ethyl acetate) in your mobile phase. For example, switch from 9:1 to 8:2 Hexanes:EtOAc.
Compound elutes too quickly, with the solvent front (Rf ≈ 1). The mobile phase is too polar. Your compound has minimal interaction with the stationary phase.Decrease the percentage of the polar component. For example, switch from 7:3 to 9:1 Hexanes:EtOAc. If separation is still poor, consider a less polar modifier like diethyl ether or dichloromethane.
Poor separation between the product and an impurity. The chosen solvent system does not have sufficient selectivity for the two compounds. The column may be overloaded.Try a different solvent system. Sometimes, incorporating a solvent with different properties, like toluene or dichloromethane, can alter the interactions and improve separation.[3] Ensure you have not loaded too much crude material for the column size.
Streaking or "tailing" of the compound band. The sample may be too concentrated when loaded. The compound might have a secondary acidic/basic interaction with the silica. The column was packed improperly.Ensure the sample is loaded in a narrow band using the dry loading method.[4] For acidic compounds, adding a trace amount of acetic acid (e.g., 0.1%) to the mobile phase can help. For basic compounds, a trace of triethylamine can be beneficial. Repack the column carefully to ensure a homogenous bed.
The product appears to be degrading on the column. Some sensitive compounds can degrade on the acidic surface of silica gel.Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots appear.[5] If degradation is confirmed, consider using a deactivated stationary phase like neutral alumina or treating the silica gel with a base like triethylamine before packing.
Data Summary & Workflow Visualization
Recommended Chromatography Conditions
ParameterRecommendationRationale
Technique Flash Column ChromatographyProvides faster and more efficient separation than gravity chromatography.[1]
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for moderately polar organic molecules.
Mobile Phase (Eluent) Hexanes / Ethyl AcetateOffers good solvating power and a tunable polarity range suitable for the target molecule.
Starting Eluent Ratio 9:1 to 8:2 (Hexanes:Ethyl Acetate)This is a typical starting point for moderately polar benzyl alcohol derivatives.[6] Final ratio must be determined by TLC.
Loading Method Dry LoadingPrevents band broadening and improves resolution, especially for samples less soluble in the mobile phase.[4]
Monitoring Thin-Layer Chromatography (TLC)Allows for rapid analysis of fractions to identify where the pure compound is eluting.
Purification Workflow Diagram

G cluster_prep Preparation & Analysis cluster_purification Purification Process cluster_isolation Isolation & Final Product crude Crude 5-Bromo-2- butoxybenzyl alcohol tlc_analysis TLC Analysis (Varying Hex:EtOAc ratios) crude->tlc_analysis select_solvent Select Solvent System (Target Rf ≈ 0.25) tlc_analysis->select_solvent pack_column Pack Silica Gel Column select_solvent->pack_column dry_load Dry Load Sample pack_column->dry_load elute Elute with Mobile Phase & Collect Fractions dry_load->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Sources

Optimization

Technical Support Center: Optimizing Reaction Yield for 5-Bromo-2-butoxybenzyl Alcohol Synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-2-butoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-butoxybenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare 5-Bromo-2-butoxybenzyl alcohol?

A1: The most dependable and widely employed method for synthesizing 5-Bromo-2-butoxybenzyl alcohol is a two-step process. This begins with the preparation of the intermediate, 5-bromo-2-butoxybenzaldehyde, followed by its reduction to the desired benzyl alcohol. This route is favored due to the commercial availability of the starting materials and the generally high yields and purity achievable under optimized conditions.

Q2: I am starting with 5-bromo-2-hydroxybenzaldehyde. What is the best way to introduce the butoxy group?

A2: To introduce the butoxy group onto 5-bromo-2-hydroxybenzaldehyde, a Williamson ether synthesis is the most effective method. This involves deprotonating the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to attack an n-butyl halide (e.g., n-butyl bromide).

Key Considerations for Williamson Ether Synthesis:

  • Choice of Base: A moderately strong base like potassium carbonate (K₂CO₃) is recommended. It is strong enough to deprotonate the phenol but not so strong as to cause significant side reactions.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal for this reaction as it can dissolve both the phenoxide and the alkyl halide, facilitating the reaction.

  • Temperature: The reaction is typically carried out at a moderately elevated temperature, for instance, 60-80 °C, to ensure a reasonable reaction rate without promoting side reactions.

Q3: What are the critical parameters to control during the reduction of 5-bromo-2-butoxybenzaldehyde to 5-Bromo-2-butoxybenzyl alcohol?

A3: The reduction of the aldehyde to the alcohol is a critical step that significantly impacts the final yield and purity. The choice of reducing agent and reaction conditions are paramount.

Critical Parameters for the Reduction Step:

  • Reducing Agent: Sodium borohydride (NaBH₄) is the preferred reducing agent for this transformation. It is a mild and selective reducing agent that will efficiently reduce the aldehyde without affecting the bromo or butoxy groups. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to over-reduction or side reactions and are generally not necessary for this conversion.

  • Solvent: Protic solvents like methanol or ethanol are excellent choices for reductions with sodium borohydride. They help to stabilize the borohydride and are effective at dissolving the aldehyde.

  • Temperature: The reaction is typically performed at a reduced temperature, often starting at 0 °C and then allowing it to warm to room temperature. This helps to control the reaction rate and minimize the formation of byproducts.

  • Work-up: A careful aqueous work-up is necessary to quench any unreacted sodium borohydride and to hydrolyze the borate ester intermediate to yield the final alcohol.

Troubleshooting Guide

Problem 1: Low yield of 5-bromo-2-butoxybenzaldehyde during the etherification step.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Deprotonation The phenolic hydroxyl group may not be fully deprotonated, leading to unreacted starting material.Ensure an adequate amount of a suitable base (e.g., 1.5-2.0 equivalents of K₂CO₃) is used. You can also consider a stronger base like sodium hydride (NaH) if incomplete deprotonation is suspected, but be cautious of its reactivity.
Poor Quality of n-butyl bromide The n-butyl bromide may have degraded, leading to lower reactivity.Use freshly distilled or a new bottle of n-butyl bromide.
Sub-optimal Reaction Temperature The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature in increments of 10 °C, while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Presence of Water Water can interfere with the reaction by protonating the phenoxide and reacting with the base.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Problem 2: Formation of impurities during the reduction of 5-bromo-2-butoxybenzaldehyde.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Over-reduction While less common with NaBH₄, prolonged reaction times or excessive temperatures could potentially lead to side reactions.Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed. Maintain a low reaction temperature (0 °C to room temperature).
Cannizzaro Reaction If a strong base is present and the aldehyde has no α-hydrogens, it can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol.Ensure the reaction medium is not strongly basic. The use of NaBH₄ in a protic solvent should prevent this.
Incomplete Reaction Insufficient reducing agent or short reaction time will result in unreacted aldehyde in the final product.Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents). Allow the reaction to proceed until TLC analysis shows complete consumption of the starting aldehyde.

Problem 3: Difficulty in purifying the final product, 5-Bromo-2-butoxybenzyl alcohol.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Presence of Boron Salts Boron-containing byproducts from the reduction step can be difficult to remove.A thorough aqueous work-up is crucial. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) followed by a brine wash can help remove these salts.
Similar Polarity of Product and Impurities Some impurities may have similar polarity to the desired product, making separation by column chromatography challenging.Optimize your column chromatography conditions. A shallow solvent gradient (e.g., starting with a low polarity eluent and gradually increasing the polarity) can improve separation. Consider using a different stationary phase if co-elution persists.
Residual Solvent Solvents from the reaction or work-up may remain in the final product.After purification, dry the product under high vacuum for an extended period to remove any residual solvents.

Experimental Workflows

Workflow 1: Synthesis of 5-bromo-2-butoxybenzaldehyde

Synthesis_Step1 cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde Combine Reagents Combine Reagents 5-bromo-2-hydroxybenzaldehyde->Combine Reagents n-butyl bromide n-butyl bromide n-butyl bromide->Combine Reagents K2CO3 K2CO3 K2CO3->Combine Reagents DMF DMF DMF->Combine Reagents 60-80 C 60-80 C Heat & Stir Heat & Stir 60-80 C->Heat & Stir Combine Reagents->Heat & Stir Monitor by TLC Monitor by TLC Heat & Stir->Monitor by TLC Aqueous Work-up Aqueous Work-up Monitor by TLC->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) 5-bromo-2-butoxybenzaldehyde 5-bromo-2-butoxybenzaldehyde Purification (Column Chromatography)->5-bromo-2-butoxybenzaldehyde

Caption: Workflow for the synthesis of the aldehyde intermediate.

Workflow 2: Reduction to 5-Bromo-2-butoxybenzyl alcohol

Synthesis_Step2 cluster_reagents Reagents & Conditions cluster_process Process cluster_product Product 5-bromo-2-butoxybenzaldehyde 5-bromo-2-butoxybenzaldehyde Dissolve Aldehyde Dissolve Aldehyde 5-bromo-2-butoxybenzaldehyde->Dissolve Aldehyde NaBH4 NaBH4 Add NaBH4 (portion-wise) Add NaBH4 (portion-wise) NaBH4->Add NaBH4 (portion-wise) Methanol Methanol Methanol->Dissolve Aldehyde 0 C to RT 0 C to RT Stir Stir 0 C to RT->Stir Dissolve Aldehyde->Add NaBH4 (portion-wise) Add NaBH4 (portion-wise)->Stir Monitor by TLC Monitor by TLC Stir->Monitor by TLC Quench with Water Quench with Water Monitor by TLC->Quench with Water Extraction Extraction Quench with Water->Extraction Purification Purification Extraction->Purification 5-Bromo-2-butoxybenzyl alcohol 5-Bromo-2-butoxybenzyl alcohol Purification->5-Bromo-2-butoxybenzyl alcohol

Caption: Workflow for the reduction to the final alcohol product.

References

  • Hoover, J. M., & Stahl, S. S. (2013). Air Oxidation of Primary Alcohols Catalyzed by Copper(I)/TEMPO. Organic Syntheses, 90, 240-250. [Link]

  • Indian Academy of Sciences. (2009). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 121(6), 979-986. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Journal of the Brazilian Chemical Society, 31(8). [Link]

Troubleshooting

Troubleshooting low yield in the reduction of 5-bromo-2-butoxybenzaldehyde

Topic: Troubleshooting Low Yield & Chemoselectivity Ticket ID: CHE-RED-5B2B Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield & Chemoselectivity Ticket ID: CHE-RED-5B2B Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary: The Chemoselectivity Challenge

Converting 5-bromo-2-butoxybenzaldehyde to (5-bromo-2-butoxyphenyl)methanol requires a precise balance. You are reducing a carbonyl functionality in the presence of two sensitive motifs: an aryl bromide (susceptible to hydrogenolysis/debromination) and an aryl alkyl ether (stable to base, but sensitive to strong Lewis acids).

Low yields in this specific synthesis typically stem from three root causes:

  • Inappropriate Reagent Selection: Causing debromination (loss of the Br atom).

  • Solubility Mismatches: The butoxy tail increases lipophilicity, causing precipitation in pure methanolic systems.

  • Borate Complex Entrapment: The alcohol product "sticks" to boron salts during workup, leading to emulsion formation and loss of material in the aqueous phase.

Diagnostic Workflow

Before altering your protocol, use this decision matrix to identify the failure point in your current workflow.

G Start Start: Low Yield Observed CheckIMP Analyze Crude NMR/LCMS Start->CheckIMP Debrom Product is Des-Bromo (Br is gone) CheckIMP->Debrom Mass = M-79 Aldehyde Starting Material Remains CheckIMP->Aldehyde Peak at ~10 ppm Clean Clean Conversion but Low Mass Recovery CheckIMP->Clean Product visible but lost Action1 STOP Catalytic Hydrogenation. Switch to NaBH4. Debrom->Action1 Action2 Check Reagent Quality. Optimize Solvent System. Aldehyde->Action2 Action3 Fix Work-up. Break Borate Esters. Clean->Action3

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Critical Troubleshooting Guides

Issue A: Reagent Selection (Preventing Debromination)

The Problem: Many researchers default to Catalytic Hydrogenation (


) or Lithium Aluminum Hydride (

) for aldehyde reductions.
  • Why it fails: Palladium catalysts readily cleave aryl bromides (hydrogenolysis), destroying your scaffold.

    
     is often overkill and necessitates harsh, anhydrous conditions that complicate scale-up.
    

The Solution: Use Sodium Borohydride (


) .[1][2][3][4][5][6][7][8] It is chemoselective for aldehydes/ketones and leaves aryl halides and ethers untouched.
ReagentRisk LevelSuitabilityMechanism of Failure

/ Pd-C
CRITICAL Avoid Rapid debromination (Ar-Br

Ar-H).

HighPossibleHazardous workup; risk of over-reduction side products.

LowRecommended Mild; tolerates moisture; preserves Ar-Br.
Issue B: The "Butoxy" Solubility Factor

The Problem: Unlike simple methoxy-benzaldehydes, the butoxy chain makes your substrate significantly more non-polar.

  • Symptom: If you run this in pure Methanol (standard for

    
    ), the starting material may precipitate out at 
    
    
    
    before it reacts, or the reaction stalls because the substrate is not in the solution phase.

The Fix: Use a co-solvent system .

  • Protocol: Dissolve the substrate in THF (Tetrahydrofuran) first, then dilute with Methanol .

  • Ratio: 1:1 or 2:1 (THF:MeOH).

  • Mechanism: THF solubilizes the lipophilic aryl bromide; Methanol activates the borohydride (solvolysis of the borohydride anion makes it a better hydride donor).

Issue C: Work-up & Borate Trapping

The Problem:


 reductions generate tetraalkoxyborates (

). Upon adding water, these form sticky gels or emulsions that trap your alcohol product, leading to massive yield loss during extraction.

The Fix: You must chemically "break" the boron complex.

Optimized Protocol:

  • Quench: Add saturated

    
     (aq) or 1M 
    
    
    
    dropwise to the reaction mixture until pH ~5-6. Do not go lower than pH 4 to avoid any risk to the ether linkage, though it is generally robust.
  • Agitation: Stir vigorously for 20–30 minutes. You must see the "gel" dissolve into a clear bilayer or a free-flowing suspension.

  • Extraction: Use Ethyl Acetate or DCM . Because of the butoxy group, your product is very organic-soluble.

  • Brine Wash: Wash the organic layer with brine to remove residual boron salts.

Standardized Protocol: Reduction of 5-bromo-2-butoxybenzaldehyde

Use this protocol to establish a baseline. Deviations from this often lead to the issues described above.

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.6 – 1.0 equiv (Theoretical is 0.25, but excess drives kinetics)
    
  • Solvent: THF / MeOH (1:1 v/v)

Step-by-Step:

  • Dissolution: Charge a round-bottom flask with 5-bromo-2-butoxybenzaldehyde (1.0 equiv) and THF (

    
    ). Stir until fully dissolved.
    
  • Dilution: Add Methanol (

    
    ). Cool the mixture to 
    
    
    
    using an ice bath.
  • Addition: Add

    
     (0.6 equiv) portion-wise over 5 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Remove ice bath and allow to warm to Room Temperature (

    
    ). Stir for 45–60 minutes.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Aldehyde spot should disappear; Alcohol spot is more polar (lower

      
      ).
      
  • Quench: Cool back to

    
    . Slowly add Sat. 
    
    
    
    (aq).
  • Work-up: Dilute with water. Extract

    
     with Ethyl Acetate.
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of Methanol? A: Yes, but the reaction will be slower.


 reacts faster in Methanol due to faster solvolysis of the borohydride ion. If you use Ethanol, ensure you heat gently (

) if the reaction stalls.

Q: My product is an oil that won't crystallize. Is it impure? A: Not necessarily. The butoxy chain adds rotational degrees of freedom, often lowering the melting point compared to methoxy analogs. High-vacuum drying is essential to remove trapped solvent. If it remains an oil, verify purity via


 NMR (look for the disappearance of the -CHO peak at ~10.4 ppm and appearance of -CH2OH at ~4.6 ppm).

Q: I see a small impurity at M-79 in the Mass Spec. What is it? A: That is the debrominated side product (2-butoxybenzyl alcohol). This indicates either contamination with transition metals (dirty stir bars/glassware previously used for Pd chemistry) or extreme heating. Ensure glassware is acid-washed.

References

  • Chemoselective Reductions with Sodium Borohydride. Source: Canadian Science Publishing / Vertex AI Search Results. Context: Establishes the hierarchy of reactivity (Aldehydes > Ketones) and confirms chemoselectivity in the presence of halides. URL:

  • Sodium Borohydride Reduction Mechanism & Scope. Source: Master Organic Chemistry. Context: Detailed mechanism of borohydride reduction and solvent effects (MeOH vs EtOH). URL:

  • Work-up of Borohydride Reductions. Source: University of Rochester / ChemPros (Community Validation). Context: Techniques for breaking boron-oxygen complexes to prevent emulsions. URL:

  • Synthesis of 2-Amino-5-bromobenzyl alcohol (Analogous Chemistry). Source: Organic Syntheses, Coll. Vol. 10, p.337 (2004). Context: Validates the stability of the 5-bromo motif under hydride reduction conditions (using LiAlH4 in this specific citation, proving the bromide is stable to hydrides if Pd is absent). URL:

Sources

Optimization

Removal of unreacted starting materials from 5-Bromo-2-butoxybenzyl alcohol

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-butoxybenzyl alcohol. It provides in-depth troubleshooting advice and frequently asked questions to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Bromo-2-butoxybenzyl alcohol. It provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of removing unreacted starting materials after synthesis. The protocols and explanations provided are grounded in established chemical principles to ensure reliability and reproducibility in your purification processes.

Introduction to the Purification Challenge

The synthesis of 5-Bromo-2-butoxybenzyl alcohol typically involves the reduction of 5-bromo-2-butoxybenzaldehyde using a reducing agent like sodium borohydride. While this reaction is generally efficient, the crude product is often contaminated with unreacted starting materials, namely the aldehyde precursor and residual reducing agents or their byproducts. The structural similarity between the starting aldehyde and the product alcohol, differing only by the functional group at the benzylic position, presents a purification challenge. Effective removal of these impurities is critical for downstream applications where high purity is paramount.

This guide will walk you through the logical steps to diagnose purification issues and provide robust protocols to obtain 5-Bromo-2-butoxybenzyl alcohol of high purity.

Troubleshooting Guide: Isolating Pure 5-Bromo-2-butoxybenzyl alcohol

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Issue 1: My crude product shows the presence of unreacted 5-bromo-2-butoxybenzaldehyde by TLC/NMR.

Why is this happening?

Incomplete reduction is the primary cause. This can be due to several factors:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent to the aldehyde was inadequate.

  • Deactivated Reducing Agent: Sodium borohydride can degrade upon improper storage, especially in the presence of moisture.

  • Suboptimal Reaction Conditions: Low reaction temperature or insufficient reaction time can lead to an incomplete reaction.

How can I solve this?

  • Optimize the Reaction:

    • Ensure you are using a sufficient excess of sodium borohydride (typically 1.5 to 2.0 equivalents).

    • Use freshly opened or properly stored sodium borohydride.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Post-Reaction Purification - Chemical Quenching:

    • Unreacted aldehyde can sometimes be removed by forming a water-soluble bisulfite adduct.[1]

    • Protocol: After the initial reaction workup, dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a polar adduct that partitions into the aqueous layer. Separate the layers and proceed with drying and concentrating the organic phase.

  • Chromatographic Purification:

    • If chemical methods are insufficient or undesirable, column chromatography is a highly effective method for separating the alcohol from the less polar aldehyde.[1][2][3]

    • Rationale: The hydroxyl group in 5-Bromo-2-butoxybenzyl alcohol is more polar than the aldehyde group in the starting material. This difference in polarity allows for separation on a polar stationary phase like silica gel.

Issue 2: My final product is an oil and won't crystallize, even though it is reported to be a solid.

Why is this happening?

The presence of impurities, even in small amounts, can significantly depress the melting point and inhibit crystallization. The most likely culprits are residual starting aldehyde, solvent, or side-products.

How can I solve this?

  • High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the product under a high vacuum for an extended period.

  • Re-purification by Column Chromatography: If the product remains an oil, it almost certainly contains impurities. Re-purifying the material using silica gel column chromatography is the most reliable way to remove these contaminants.[3]

  • Recrystallization: Once a purer solid is obtained, recrystallization can further enhance purity.

    • Solvent Selection: Choose a solvent system in which the 5-Bromo-2-butoxybenzyl alcohol is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of a polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like hexanes or petroleum ether) is often effective for benzyl alcohols.[4]

    • Seeding: If you have a small crystal of the pure product, adding it to the cooled, saturated solution can induce crystallization.

Issue 3: I'm having trouble with the aqueous workup after the sodium borohydride reduction, forming a persistent emulsion.

Why is this happening?

Emulsions during the workup of sodium borohydride reactions are common, often due to the formation of borate salts which can act as surfactants.[5] The butoxy group on your molecule also introduces some surfactant-like properties.

How can I solve this?

  • Careful Quenching: Quench the reaction slowly by adding the reaction mixture to a cooled, stirred acidic solution (e.g., 1M HCl) or a saturated aqueous solution of ammonium chloride.[6] This helps to neutralize the excess borohydride and break down the borate complexes.

  • Brine Wash: After the initial aqueous wash, perform subsequent washes with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break emulsions by reducing the solubility of organic components in the aqueous layer.[3]

  • Filtration: If a significant amount of solid borate salts are present, filtering the entire biphasic mixture through a pad of celite or diatomaceous earth before separating the layers can be effective.

  • Patience and Separation Techniques: Allow the mixture to stand in a separatory funnel for an extended period. Sometimes, gentle swirling or tapping of the funnel can help the layers to separate. If the emulsion persists, transferring the mixture to a larger container and adding more of both the organic and aqueous phases can sometimes help.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for the synthesis and purification of 5-Bromo-2-butoxybenzyl alcohol?

A1: A typical procedure involves the reduction of 5-bromo-2-butoxybenzaldehyde with sodium borohydride in a protic solvent like methanol or ethanol.[7]

  • Reaction: Dissolve 5-bromo-2-butoxybenzaldehyde in methanol and cool the solution in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10°C. Stir the reaction at room temperature and monitor by TLC.

  • Workup: Once the reaction is complete, carefully quench by adding 1M HCl until the effervescence ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Q2: What are the key physical properties of 5-Bromo-2-butoxybenzyl alcohol and its main starting material that are relevant for purification?

A2: Understanding the differences in physical properties is crucial for designing an effective purification strategy.

Property5-Bromo-2-butoxybenzyl alcohol5-bromo-2-butoxybenzaldehydeRationale for Separation
Polarity More PolarLess PolarThe hydroxyl group of the alcohol is more polar than the aldehyde carbonyl group, allowing for separation by normal-phase chromatography.
Boiling Point HigherLowerThe alcohol's ability to form hydrogen bonds results in a higher boiling point.
Reactivity Can be acidicCan form bisulfite adductsThe aldehyde's unique reactivity can be exploited for chemical separation.

Q3: Can I use a different reducing agent instead of sodium borohydride?

A3: Yes, other reducing agents can be used. However, sodium borohydride is often preferred for its selectivity, as it will reduce aldehydes and ketones without affecting other functional groups like esters or carboxylic acids.[7] More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also be effective but are less selective and require more stringent anhydrous reaction conditions and a more cautious workup procedure.[8]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your product and impurities on a TLC plate.

  • Initial Screening: Start by testing various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane).

  • Target Rf Value: Aim for an Rf (retention factor) value of around 0.25-0.35 for your desired product (5-Bromo-2-butoxybenzyl alcohol) on the TLC plate. The starting aldehyde, being less polar, should have a higher Rf value.

  • Example System: A common starting point for separating benzyl alcohols from their corresponding aldehydes is a gradient of ethyl acetate in hexanes, for example, starting from 10% ethyl acetate and gradually increasing the polarity.

Experimental Workflow and Visualization

Workflow for Purification of 5-Bromo-2-butoxybenzyl alcohol

The following diagram illustrates the decision-making process and workflow for the purification of 5-Bromo-2-butoxybenzyl alcohol after the initial reaction workup.

PurificationWorkflow Purification Workflow for 5-Bromo-2-butoxybenzyl alcohol crude_product Crude Product (Alcohol + Aldehyde) tlc_analysis TLC/NMR Analysis crude_product->tlc_analysis aldehyde_present Aldehyde Present tlc_analysis->aldehyde_present Yes no_aldehyde No Aldehyde Detected tlc_analysis->no_aldehyde No column_chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) aldehyde_present->column_chromatography check_crystallization Attempt Crystallization no_aldehyde->check_crystallization pure_product Pure 5-Bromo-2-butoxybenzyl alcohol column_chromatography->pure_product pure_product->check_crystallization is_solid Product is Solid check_crystallization->is_solid Success is_oil Product is an Oil check_crystallization->is_oil Failure recrystallize Recrystallize for Higher Purity is_solid->recrystallize is_oil->column_chromatography Re-purify final_product Final Pure Product recrystallize->final_product

Caption: Decision tree for the purification of 5-Bromo-2-butoxybenzyl alcohol.

Sodium Borohydride Reduction and Workup

This diagram outlines the key steps in the synthesis and initial workup.

ReactionWorkflow Synthesis and Workup Flowchart start 5-bromo-2-butoxybenzaldehyde in Methanol add_nabh4 Add NaBH4 (0-10 °C) start->add_nabh4 reaction Stir at RT Monitor by TLC add_nabh4->reaction quench Quench with 1M HCl reaction->quench concentrate Concentrate under Reduced Pressure quench->concentrate extract Extract with Ethyl Acetate concentrate->extract wash Wash with Water and Brine extract->wash dry Dry over Na2SO4, Filter, Concentrate wash->dry crude_product Crude Product dry->crude_product

Caption: Key steps in the synthesis and workup of 5-Bromo-2-butoxybenzyl alcohol.

References

  • National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

  • Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
  • American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (n.d.). How can a mixture of 5-bromo-2-hydroxy-4-methoxybenzaldehyde and 3-bromo-2-hydroxy-4-methoxybenzaldehyde be separated?. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Google Patents. (n.d.). EP1164118A2 - Process for producing benzyl alcohol.
  • Google Patents. (n.d.). US3523978A - Process for the purification of benzyl alcohol.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Reddit. (n.d.). Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. Retrieved from [Link]

  • National Institutes of Health. (2024). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

  • Reddit. (n.d.). Help: NaBH4 workup advice. Retrieved from [Link]

  • YouTube. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Is it possible to selectively demethylate a 2-methoxyl group in 5-bromo-2,4-dimethoxybenzaldehyde?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

  • SciRP.org. (n.d.). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

Sources

Troubleshooting

Preventing degradation of 5-Bromo-2-butoxybenzyl alcohol during storage

Welcome to the technical support guide for 5-Bromo-2-butoxybenzyl alcohol (CAS No. 135932-93-9). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-2-butoxybenzyl alcohol (CAS No. 135932-93-9). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical reagent. Improper storage can lead to degradation, resulting in compromised experimental outcomes, reduced yields, and analytical inconsistencies. This guide provides a framework for understanding potential degradation pathways, troubleshooting common issues, and implementing robust storage and handling protocols.

Frequently Asked Questions (FAQs)

Q1: What is 5-Bromo-2-butoxybenzyl alcohol and what should it look like?

5-Bromo-2-butoxybenzyl alcohol is a substituted benzyl alcohol derivative. In its pure form, it is typically a white to off-white or pale yellow crystalline solid or powder. Significant deviation from this appearance, such as a pronounced yellow or brown color, may indicate degradation.

Q2: Why is the stability of this compound a concern?

Like many benzyl alcohol derivatives, 5-Bromo-2-butoxybenzyl alcohol is susceptible to oxidation.[1][2] The benzylic alcohol functional group can be oxidized first to an aldehyde (5-Bromo-2-butoxybenzaldehyde) and subsequently to a carboxylic acid (5-Bromo-2-butoxybenzoic acid). This process is accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.

Q3: What are the immediate signs of degradation?

The most common visual indicator of degradation is a change in color from white/off-white to yellow or brown. You may also notice a change in the material's consistency or the appearance of a faint, almond-like odor, which is characteristic of the corresponding aldehyde.

Q4: My reagent has turned slightly yellow. Can I still use it?

A slight color change suggests the onset of oxidation. While the material may still be predominantly the desired alcohol, the presence of impurities can negatively impact your experiments by reducing the effective concentration of the starting material and introducing reactive side-products. We strongly recommend performing a purity assessment (see QC protocols below) before using any discolored reagent. For sensitive applications, using a fresh, pure lot is advisable.

Understanding the Primary Degradation Pathway

The principal route of degradation for 5-Bromo-2-butoxybenzyl alcohol is aerial oxidation. The benzylic C-H bond is activated and susceptible to attack by oxygen, a process that can be catalyzed by light (photo-oxidation) and heat. This leads to a two-step oxidation cascade.

  • Oxidation to Aldehyde: The primary alcohol is oxidized to 5-Bromo-2-butoxybenzaldehyde.

  • Oxidation to Carboxylic Acid: The resulting aldehyde is further oxidized to 5-Bromo-2-butoxybenzoic acid.

This process not only consumes the active reagent but also introduces impurities that can complicate reactions and purification steps.

cluster_main Figure 1: Primary Degradation Pathway A 5-Bromo-2-butoxybenzyl alcohol (Desired Reagent) B 5-Bromo-2-butoxybenzaldehyde (Impurity) A->B + [O] (Air, Light, Heat) C 5-Bromo-2-butoxybenzoic acid (Impurity) B->C + [O] (Air, Light, Heat)

Caption: Oxidation of 5-Bromo-2-butoxybenzyl alcohol.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for diagnosis and resolution.

cluster_workflow Figure 2: Troubleshooting Workflow OBSERVED Observed Problem CAUSE Potential Cause OBSERVED->CAUSE Diagnosis ACTION Recommended Action CAUSE->ACTION Resolution

Caption: General workflow for troubleshooting reagent issues.

Issue 1: My solid 5-Bromo-2-butoxybenzyl alcohol has developed a strong yellow or brown color.

  • Potential Cause: This is a strong indicator of significant oxidation. The color arises from the formation of the aldehyde and potentially other polymeric byproducts, which often have a more intense color than the parent alcohol.

  • Recommended Action:

    • Quarantine the Material: Do not use the reagent in critical experiments until its purity has been verified.

    • Perform Quality Control: Conduct a purity analysis using an appropriate method. A simple Thin Layer Chromatography (TLC) analysis (see Protocol 2) can provide a rapid qualitative assessment. For quantitative results, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.[1][2][3]

    • Decision: If significant impurities are detected, it is safest to discard the material according to your institution's EHS guidelines. Purification by recrystallization or column chromatography may be possible but requires significant effort and characterization to ensure the removal of reactive aldehyde species.

Issue 2: My reaction is giving consistently low yields or producing unexpected side products.

  • Potential Cause: If other reaction parameters have been optimized and ruled out, the issue may lie with the starting material's purity.

    • Reduced Molarity: Degradation means the actual amount of the alcohol is lower than what was weighed out, leading to stoichiometric imbalances and lower theoretical yields.

    • Impurity Interference: The aldehyde impurity is electrophilic and can compete in reactions, leading to the formation of undesired byproducts. The carboxylic acid impurity can alter the pH or react with bases used in the reaction.[4]

  • Recommended Action:

    • Re-qualify the Reagent: Use HPLC or GC-MS to determine the exact purity of your 5-Bromo-2-butoxybenzyl alcohol stock.

    • Use a Fresh Sample: Open a new, sealed container of the reagent and repeat the experiment. If the yield improves, this confirms the degradation of the original stock.

    • Review Storage Protocol: Ensure that all lab members are adhering to the recommended storage conditions to prevent future occurrences.

Issue 3: My NMR/HPLC/GC analysis of the starting material shows extra peaks.

  • Potential Cause: This is direct evidence of impurities. Based on the degradation pathway, these peaks likely correspond to 5-Bromo-2-butoxybenzaldehyde and 5-Bromo-2-butoxybenzoic acid.

  • Recommended Action:

    • Identify Impurities: If commercially available, obtain standards for the suspected aldehyde and acid impurities to confirm their identity by co-injection (HPLC/GC) or by comparing spectra (NMR).

    • Quantify Impurities: Integrate the peaks in your chromatogram to determine the percentage of each component. This will allow you to make an informed decision about whether the material is suitable for your specific application.

    • Implement Routine QC: For critical processes, implement a QC check for all new batches of this reagent and for lots that have been in storage for an extended period.

Table 1: Properties of Potential Degradants
CompoundMolecular FormulaAppearance (Expected)Potential Analytical Signature
5-Bromo-2-butoxybenzaldehyde C₁₁H₁₃BrO₂Yellowish oil or low-melting solidDifferent retention time (HPLC/GC), aldehyde proton peak in ¹H NMR (~9.8-10.1 ppm)
5-Bromo-2-butoxybenzoic acid C₁₁H₁₃BrO₃White to off-white solidDifferent retention time (HPLC/GC), carboxylic acid proton in ¹H NMR (>10 ppm, broad)

Recommended Experimental Protocols

Protocol 1: Optimal Storage and Handling

Adherence to this protocol is the most effective strategy for preventing degradation.

1. Container Selection:

  • Use an amber glass vial or bottle with a PTFE-lined cap to protect from light and ensure an inert seal. Avoid plastic containers, which may be permeable to air.

2. Atmosphere Control (Critical Step):

  • Before sealing, the headspace of the container must be purged of oxygen.
  • Step 1: Place the required amount of 5-Bromo-2-butoxybenzyl alcohol into the vial.
  • Step 2: Insert a long needle or pipette connected to a source of dry, inert gas (Argon or Nitrogen).
  • Step 3: Gently flush the headspace with the inert gas for 30-60 seconds, ensuring the gas flow does not blow the solid material out of the vial.
  • Step 4: While the inert gas is still flowing, quickly and tightly seal the vial with the cap.
  • Step 5: For added security, wrap the cap-vial interface with Parafilm®.

3. Temperature and Light:

  • Store the sealed container in a refrigerator at 2-8 °C .[5] Do not freeze unless specified by the manufacturer, as this can introduce moisture through condensation cycles.
  • Keep the container in a dark location, such as a designated box or cabinet within the refrigerator, to provide a secondary barrier against light exposure.[5][6]

4. Handling During Use:

  • Allow the container to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.
  • Weigh out the required amount quickly in a dry environment.
  • If material remains, re-purge the headspace with inert gas before re-sealing and returning to cold storage.
Table 2: Summary of Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C[5]Slows the rate of chemical oxidation.
Atmosphere Inert Gas (Argon/Nitrogen)[5]Prevents contact with atmospheric oxygen, the primary driver of degradation.
Light Protect from light (Amber Vial)[5]Prevents photo-oxidation.
Container Tightly sealed glass with PTFE linerEnsures an airtight and non-reactive environment.
Protocol 2: Rapid Quality Control by Thin Layer Chromatography (TLC)

This method provides a quick, qualitative check for the presence of the more polar aldehyde and acid impurities.

1. Materials:

  • TLC Plate: Silica gel 60 F₂₅₄
  • Mobile Phase (Eluent): 4:1 Hexanes:Ethyl Acetate (this may need optimization)
  • Sample Preparation: Dissolve a small amount of the alcohol in a minimal amount of dichloromethane or ethyl acetate.
  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain.

2. Procedure:

  • Step 1: Using a capillary tube, spot a small amount of your dissolved sample onto the TLC plate baseline.
  • Step 2: If you have a new bottle, spot it in an adjacent lane as a reference standard.
  • Step 3: Develop the plate in a chamber with the mobile phase until the solvent front is near the top.
  • Step 4: Remove the plate and immediately mark the solvent front.
  • Step 5: Visualize the plate under a UV lamp. The aromatic rings will show up as dark spots.
  • Step 6: Submerge the plate in a potassium permanganate dip. The alcohol (and aldehyde) will react to form a yellow/brown spot on the purple background. The carboxylic acid may be less reactive but could still appear.

3. Interpretation:

  • A pure sample should show a single, well-defined spot.
  • The presence of new spots, particularly those with lower Rf values (more polar), indicates the presence of impurities like the aldehyde or carboxylic acid. The intensity of these spots provides a rough estimate of the extent of degradation.

References

  • Vertex AI Search. (n.d.). 114031 - Benzyl alcohol, Ph. Eur.
  • Vertex AI Search. (n.d.). Benzyl alcohol - Santa Cruz Biotechnology. Retrieved January 29, 2026.
  • Guidechem. (n.d.). How is 5-Bromo-2-hydroxybenzyl alcohol synthesized? - FAQ. Retrieved January 29, 2026.
  • Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?. Retrieved January 29, 2026.
  • Valudor Products. (n.d.). Safety Data Sheet: benzyl alcohol. Retrieved January 29, 2026.
  • PENTA. (2024, February 27). Benzyl alcohol. Retrieved January 29, 2026.
  • Zabrzewska, B., et al. (n.d.). DEVELOPMENT STUDIES ON DETERMINATION OF PRESERVATIVES DECOMPOSITION PRODUCTS. Acta Poloniae Pharmaceutica.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Publisso. (n.d.). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved January 29, 2026.
  • Supporting Information for Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. (n.d.). The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • Carl ROTH. (2026, January 7). Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol. Retrieved January 29, 2026.
  • PubMed. (2023, September 1). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
  • Shrivastava, V.S., et al. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Retrieved January 29, 2026.
  • Alfa Aesar. (2025, October 16).
  • Mabrouk, M., et al. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. Journal of Applied Pharmaceutical Science, 3(06), 189-202.
  • MDPI. (n.d.). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation.
  • ResearchGate. (n.d.). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in A.
  • PubMed. (n.d.). Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography. Chemical & Pharmaceutical Bulletin.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved January 29, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28).

Sources

Optimization

Technical Support Center: 5-Bromo-2-butoxybenzyl alcohol (CAS 564453-68-7)

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Side Reactions & Reactivity Profiles Ticket ID: TECH-5Br-2Bu-OH-001 Introduction: The Substrate Profile 5-Bromo-2-butoxybenzyl alcohol is a bifuncti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Subject: Troubleshooting Side Reactions & Reactivity Profiles Ticket ID: TECH-5Br-2Bu-OH-001

Introduction: The Substrate Profile

5-Bromo-2-butoxybenzyl alcohol is a bifunctional building block commonly used in the synthesis of SGLT2 inhibitors and other pharmacophores. Its reactivity is defined by three competing electronic features:

  • The Benzyl Alcohol (C1): Prone to oxidation, substitution, and acid-catalyzed etherification.

  • The Aryl Bromide (C5): The handle for cross-coupling (Suzuki, Buchwald) or metallation.

  • The Butoxy Group (C2): A strong electron-donating group (EDG) positioned ortho to the alcohol. This is the critical instability factor , as it stabilizes benzylic carbocations, significantly accelerating side reactions under acidic conditions.

Module 1: Oxidation Troubleshooting

User Scenario: I am trying to oxidize the alcohol to the aldehyde, but I am observing low yields and a new spot on TLC that isn't the acid.

The Core Issue: Over-Oxidation & Dimerization

Because the aromatic ring is electron-rich (activated by the butoxy group), the benzylic C-H bond is weaker than in unsubstituted benzyl alcohols. This leads to two primary side reactions:

  • Over-oxidation: Rapid conversion from Aldehyde

    
     Carboxylic Acid.
    
  • Esterification (Tishchenko-type): The aldehyde reacts with the alcohol to form the benzyl ester.

Q&A: Oxidation Failure Modes

Q: Why am I seeing a "dimer" peak in LCMS during oxidation? A: You are likely generating the benzyl ester .

  • Cause: If you use a strong oxidant (e.g., Jones Reagent, KMnO4) or allow the reaction to stall with both aldehyde and alcohol present, the alcohol attacks the aldehyde (hemiacetal formation) followed by oxidation.

  • Fix: Switch to MnO₂ (mild, heterogeneous) or Dess-Martin Periodinane (DMP) . These reagents stop cleanly at the aldehyde. Avoid aqueous acidic oxidants.

Q: I used IBX/DMP, but the reaction is sluggish. Can I heat it? A: Proceed with caution. Heating electron-rich benzyl alcohols with hypervalent iodine can lead to aromatic ring iodination or cleavage of the butyl ether.

  • Protocol Adjustment: Add a buffer (NaHCO₃, 2.0 equiv) to neutralize acetic acid byproducts from DMP.

Data: Oxidant Compatibility Table
OxidantRisk LevelPrimary Side ReactionRecommendation
Jones Reagent (CrVI) Critical Over-oxidation to Acid; Ether cleavageDO NOT USE
PCC / PDC HighTar formation (Chromium esters)Avoid if possible
Swern ModerateOrtho-thioalkylation (if temp > -60°C)Keep strictly < -70°C
MnO₂ (Activated) LowIncomplete conversionRecommended (Use 10-20 eq.)
Dess-Martin (DMP) LowAcid-catalyzed dimerizationRecommended (Buffer with NaHCO₃)

Module 2: Cross-Coupling (The Bromide Handle)

User Scenario: I am running a Suzuki coupling on the bromide, but the alcohol is interfering.

The Core Issue: Protodebromination & Pd-Coordination

The free hydroxyl group is not innocent. It can coordinate to the Palladium center, poisoning the catalyst, or the acidic proton can quench reactive intermediates.

Q&A: Coupling Complications

Q: My Suzuki reaction yielded the "debrominated" product (2-butoxybenzyl alcohol). Why? A: This is Protodebromination .

  • Mechanism: The oxidative addition complex (Ar-Pd-Br) is formed, but instead of transmetallating with the boronic acid, it abstracts a hydride (often from the solvent or the alcohol itself) and reductively eliminates Ar-H.

  • Trigger: This often happens if the catalytic cycle is slow (steric hindrance) or if the solvent is "wet" with hydride sources (e.g., old THF/Dioxane).

  • Fix: Use anhydrous solvents and consider a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2) to speed up transmetallation over the side reaction.

Q: Do I need to protect the alcohol before coupling? A: Highly Recommended. While some couplings work on the free alcohol, the ortho-butoxy group creates a "coordination pocket" for the Pd, potentially forming a stable, inactive 5- or 6-membered chelate.

  • Preferred Protecting Group: TBS (t-Butyldimethylsilyl) or THP (Tetrahydropyranyl). These prevent coordination and eliminate the acidic proton.

Module 3: Acid Sensitivity (The Ether Trap)

User Scenario: I treated the molecule with HCl/HBr to make the benzyl halide, and it turned into a solid gum/polymer.

The Core Issue: Dibenzyl Ether Formation

The ortho-butoxy group stabilizes the benzylic carbocation via resonance. Even mild acid exposure can trigger the loss of water, creating a cation that is immediately trapped by another molecule of starting material.

Reaction:



Visualizing the Pathways

ReactivityPathways Start 5-Bromo-2-butoxybenzyl alcohol Ether Dibenzyl Ether (Dimerization) Start->Ether Acid (H+) Carbocation Trap Acid Benzoic Acid (Over-oxidation) Start->Acid Strong Oxidant (Jones/KMnO4) Debromo Debrominated Arene (Protodebromination) Start->Debromo Pd(0) + H-Source (Slow Suzuki) Chelate Pd-Chelate Complex (Catalyst Poisoning) Start->Chelate Pd(II) (Free OH coordination) Aldehyde Target Aldehyde Start->Aldehyde MnO2 / DMP Coupled Target Biaryl Start->Coupled Protect OH -> Pd-Cat

Figure 1: Primary failure modes for 5-Bromo-2-butoxybenzyl alcohol. Red paths indicate irreversible side reactions.

Module 4: Experimental Protocols (Best Practices)

Protocol A: Safe Oxidation to Aldehyde

Avoids over-oxidation and esterification.

  • Dissolve: 1.0 eq of 5-Bromo-2-butoxybenzyl alcohol in anhydrous DCM (0.1 M).

  • Add: 1.5 eq of Dess-Martin Periodinane (DMP) .

  • Critical Step: Add 2.0 eq of Solid NaHCO₃ immediately. This buffers the acetic acid byproduct, preventing acid-catalyzed etherification.

  • Monitor: Stir at 0°C

    
     RT. Quench with sat. Na₂S₂O₃/NaHCO₃ (1:1) once starting material is consumed (usually < 2h).
    
Protocol B: Converting to Benzyl Bromide (Without Polymerization)

Avoids dibenzyl ether formation.

  • Reagent: Do not use HBr (aq). Use PBr₃ or CBr₄/PPh₃ (Appel conditions).

  • Temperature: Keep strictly at 0°C .

  • Quench: Pour into ice-cold NaHCO₃. Do not allow the mixture to sit at acidic pH.

References

  • Reactivity of Electron-Rich Benzyl Alcohols

    • Title: "Oxidation of benzylic alcohols with extraordinarily high kinetic isotope effects."
    • Source:Journal of the American Chemical Society (Relevant mechanistic insight on hydride transfer).
    • Context: Explains the lability of the benzylic C-H bond in alkoxy-substituted systems.
    • (Proxy for general mechanism).

  • Protodeboronation & Debromination

    • Title: "Protodeboronation: A chemical reaction involving the protonolysis of a boronic acid."[1]

    • Source:Wikipedia / General Organic Chemistry Reviews
    • Context: Defines the mechanism of aryl halide loss during slow c
  • Acid-Catalyzed Etherification

    • Title: "Reactions of benzyl alcohol under different reaction conditions."[2][3]

    • Source:ResearchG
    • Context: Details the dimerization of benzyl alcohols to ethers under acidic c
  • Suzuki Coupling Troubleshooting

    • Title: "Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temper
    • Source:Reddit / Chem Comm Discussions
    • Context: Practical discussion on debromination/deborylation side reactions in Pd-c

Sources

Troubleshooting

Improving solubility of 5-Bromo-2-butoxybenzyl alcohol for reactions

Welcome to the technical support center for 5-Bromo-2-butoxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-2-butoxybenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this compound in various reaction setups. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 5-Bromo-2-butoxybenzyl alcohol dictate its solubility behavior?

A1: The solubility of 5-Bromo-2-butoxybenzyl alcohol is governed by a balance of polar and non-polar characteristics within its molecular structure.

  • Hydrophobic Features: The molecule possesses a brominated benzene ring and a four-carbon butoxy chain (-O(CH₂)₃CH₃). These components are large, non-polar, and dominate the molecule's character, leading to high solubility in lipophilic or non-polar organic solvents.

  • Hydrophilic Feature: The primary alcohol group (-CH₂OH) is the sole polar, hydrophilic center. It can engage in hydrogen bonding, but its influence is significantly outweighed by the large hydrophobic portion of the molecule.

Consequently, the compound is generally poorly soluble in polar solvents, especially water, and highly soluble in a range of organic solvents. This dual nature can present challenges when a reaction requires both a non-polar substrate and a polar or ionic reagent to be in the same phase.

Q2: I am observing incomplete dissolution of 5-Bromo-2-butoxybenzyl alcohol in my chosen reaction solvent. What are the initial troubleshooting steps?

A2: When facing poor solubility, a systematic approach is recommended. Start with the simplest and least disruptive methods before moving to more complex solutions.

  • Solvent Screening: Your initial solvent may not be optimal. The first step is to screen a range of solvents with varying polarities. Given the compound's structure, solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), Toluene, and 1,4-Dioxane are excellent starting points.[1]

  • Temperature Adjustment: Gently warming the reaction mixture can significantly increase the solubility of many organic compounds. Monitor the stability of your reactants and products at elevated temperatures to avoid degradation.

  • Mechanical Agitation: Ensure your reaction is being stirred vigorously. In heterogeneous mixtures, efficient agitation increases the surface area of the undissolved solid, which can improve the rate of dissolution.

  • Particle Size Reduction: If the starting material is crystalline or consists of large particles, grinding it into a fine powder will increase its surface area-to-volume ratio, which can accelerate the dissolution process.[2]

If these initial steps do not resolve the issue, you may need to implement more advanced strategies such as using a co-solvent system or employing phase-transfer catalysis.

Troubleshooting Guide 1: Solvent Selection and Co-Solvent Systems

Q3: How do I rationally select a solvent or co-solvent system for my reaction?

A3: Rational solvent selection hinges on the principle of "like dissolves like" while also considering the requirements of your reaction chemistry (e.g., stability of reagents, reaction temperature). A co-solvent system is often employed when a single solvent cannot adequately dissolve all reactants.[3][4] Co-solvents work by modifying the overall polarity of the solvent mixture to create a more favorable environment for all components.[4]

cluster_workflow Co-Solvent Selection Workflow Start Identify Primary Solvent (Dissolves primary reagent but not substrate) Screen Select Potential Co-solvents (Good solubility for 5-Bromo-2-butoxybenzyl alcohol) Start->Screen Substrate is insoluble Test Perform Small-Scale Solubility Tests Screen->Test Ratio Optimize Co-solvent Ratio (e.g., 10:1, 5:1, 1:1) Test->Ratio Miscible & Soluble Verify Verify Reactant Stability in Optimal Mixture Ratio->Verify Proceed Proceed with Reaction Verify->Proceed Reactants are stable

Caption: Workflow for selecting an effective co-solvent system.

  • Primary Solvent Selection: Choose a primary solvent that is required for your reaction chemistry and dissolves your other reagents (e.g., an aqueous solution for an ionic reagent).

  • Co-Solvent Candidates: Select a small number of aprotic organic solvents in which 5-Bromo-2-butoxybenzyl alcohol is highly soluble. Refer to the table below for suggestions.

  • Small-Scale Tests: In separate vials, dissolve a known amount of 5-Bromo-2-butoxybenzyl alcohol in each candidate co-solvent.

  • Titration: Slowly add the primary solvent to each vial while stirring. Observe the point at which the substrate begins to precipitate. The system that tolerates the most primary solvent before precipitation is a good candidate.

  • Optimization: Once a promising co-solvent is identified, experiment with different ratios to find the optimal balance that keeps all components in solution for the duration of the reaction. For instance, a mixture of Acetonitrile and Water (e.g., 2:1) can be effective for reactions involving both organic and aqueous-soluble species.[5]

Solvent ClassExample SolventsPolarityRationale & Use Case
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerateExcellent general-purpose solvents for dissolving a wide range of organic compounds.[1] Good choice for organometallic reactions.
Chlorinated Dichloromethane (DCM), ChloroformModerateHigh density and ability to dissolve many non-polar compounds. Useful for extractions and chromatography.
Aromatic Toluene, XylenesNon-PolarGood for dissolving non-polar compounds and can be used for higher temperature reactions.
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)HighUseful as part of a co-solvent system when a polar environment is needed but protic solvents must be avoided.

Troubleshooting Guide 2: Phase-Transfer Catalysis (PTC)

Q4: My reaction involves an ionic reagent that is only soluble in water, while my substrate, 5-Bromo-2-butoxybenzyl alcohol, is in an organic solvent. How can I make them react?

A4: This is a classic scenario for the application of Phase-Transfer Catalysis (PTC). A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[6] Essentially, the catalyst acts as a "shuttle" for the ionic reagent, carrying it from the aqueous phase into the organic phase.[7]

The primary advantages of PTC include:

  • Avoiding the need for expensive, anhydrous, or polar aprotic solvents.

  • Enabling reactions between immiscible reactants.[6]

  • Often leading to faster reaction rates and higher yields.

cluster_ptc Phase-Transfer Catalysis Cycle Interface Aqueous-Organic Interface Aqueous Aqueous Phase Anion (Nu⁻) + Cation (M⁺) Catalyst_Aq Catalyst (Q⁺X⁻) Aqueous:f1->Catalyst_Aq:f0  Ion Exchange at Interface Organic Organic Phase Substrate (R-X) Catalyst_Org Catalyst-Anion Complex (Q⁺Nu⁻) Organic:f1->Catalyst_Org:f0 Reaction Catalyst_Aq:f0->Catalyst_Org:f0 Phase Transfer Product Product (R-Nu) Byproduct (M⁺X⁻) Catalyst_Org:f0->Product:f0 Product Formation Product:f0->Catalyst_Aq:f0 Catalyst Regeneration & Return

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-butoxybenzyl alcohol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-butoxybenzyl alcohol. It is designed to offer practical, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-butoxybenzyl alcohol. It is designed to offer practical, field-proven insights and troubleshooting strategies to ensure a successful and scalable synthesis.

Introduction to the Synthetic Strategy

The synthesis of 5-Bromo-2-butoxybenzyl alcohol is most efficiently achieved through a two-step process. The first step involves the butylation of 5-bromosalicylaldehyde via a Williamson ether synthesis to yield 5-bromo-2-butoxybenzaldehyde. The subsequent step is the selective reduction of the aldehyde functional group to the corresponding alcohol. This approach is robust, scalable, and utilizes readily available starting materials.

Visualizing the Synthetic Workflow

Synthetic Workflow A 5-Bromosalicylaldehyde B Williamson Ether Synthesis (1-Bromobutane, K2CO3, DMF) A->B Step 1 C 5-Bromo-2-butoxybenzaldehyde B->C D Reduction (NaBH4, Ethanol) C->D Step 2 E 5-Bromo-2-butoxybenzyl alcohol D->E Troubleshooting cluster_williamson Williamson Ether Synthesis cluster_reduction Reduction Step cluster_purification Purification W1 Issue: Incomplete Reaction W2 Cause: Insufficient Base W1->W2 W3 Cause: Low Temperature W1->W3 W4 Cause: Wet Reagents/Solvent W1->W4 W5 Solution: Add more K2CO3 W2->W5 W6 Solution: Increase Temperature W3->W6 W7 Solution: Use Anhydrous Reagents W4->W7 R1 Issue: Incomplete Reaction R2 Cause: Decomposed NaBH4 R1->R2 R3 Solution: Use fresh NaBH4 R2->R3 P1 Issue: Difficulty in Separation P2 Cause: Similar Polarity of Product and Impurity P1->P2 P3 Solution: Optimize TLC Solvent System P2->P3

Troubleshooting

Technical Support Center: Work-up Procedures for Reactions Involving 5-Bromo-2-butoxybenzyl Alcohol

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up of reactions involving 5-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for the work-up of reactions involving 5-Bromo-2-butoxybenzyl alcohol. The following content is structured in a question-and-answer format to directly address potential challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary goals of a work-up procedure for reactions with 5-Bromo-2-butoxybenzyl alcohol?

The primary objectives of the work-up are to:

  • Quench the reaction: Safely neutralize any remaining reactive reagents.

  • Separate the product from the reaction mixture: This typically involves partitioning the desired product into an organic solvent while removing inorganic salts and water-soluble impurities into an aqueous phase.

  • Purify the product: Remove any remaining starting materials, byproducts, or residual solvents to achieve the desired level of purity for subsequent steps or final characterization.

Q2: I've completed my reaction. What is the general first step in the work-up?

The initial step is typically to quench the reaction. The choice of quenching agent depends on the specific reagents used. For instance, if a reducing agent like sodium borohydride (NaBH₄) was used to synthesize the alcohol, the reaction is carefully quenched by the slow addition of water or a dilute acidic solution (e.g., 1M HCl) to neutralize the excess reagent.[1][2] This should be done at a low temperature (e.g., 0 °C) to control any exothermic processes.

Q3: Which organic solvent is most suitable for extracting 5-Bromo-2-butoxybenzyl alcohol?

Ethyl acetate is a commonly used and effective solvent for extracting benzyl alcohol derivatives from aqueous mixtures.[1] Its polarity is suitable for dissolving the target compound, while it is immiscible with water, allowing for clear phase separation. Other potential solvents include dichloromethane and diethyl ether. The choice may also be influenced by the solubility of any byproducts you wish to separate.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low or No Product Yield After Extraction Incomplete reaction.Before work-up, always check for the consumption of starting material using Thin Layer Chromatography (TLC). If the reaction is incomplete, consider extending the reaction time or adjusting reaction conditions.
Product loss during aqueous work-up.Ensure thorough extraction of the aqueous layer by performing multiple extractions (e.g., 3 times) with the organic solvent. Combine the organic layers to maximize product recovery.[3] Washing with brine (saturated NaCl solution) can help to reduce the solubility of the organic product in the aqueous phase.[1]
Product is Contaminated with Starting Material Inefficient removal during washing steps.If the starting material has acidic or basic properties, an acid or base wash can be employed. For example, washing the organic layer with a saturated sodium bicarbonate solution can remove acidic impurities.[3]
Oily or Discolored Product After Solvent Evaporation Residual solvent.Ensure the product is thoroughly dried under high vacuum to remove all traces of the extraction solvent.[3]
Presence of colored impurities.If the product remains discolored, consider treating a solution of the crude product with activated carbon, followed by filtration. Further purification by column chromatography is often necessary.[3]
Difficulty with Crystallization/Solidification Presence of impurities.Impurities can significantly inhibit crystallization. Purifying the product by column chromatography on silica gel is a standard and effective method to remove impurities.[1][3]
Inappropriate crystallization solvent.Experiment with different solvent systems for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.

Experimental Protocols

Protocol 1: Standard Aqueous Work-up Procedure

This protocol outlines a general procedure for the work-up of a reaction mixture containing 5-Bromo-2-butoxybenzyl alcohol.

  • Quenching:

    • Cool the reaction mixture in an ice bath (0 °C).

    • Slowly add the appropriate quenching solution (e.g., water, dilute HCl, or sodium bicarbonate solution) dropwise with vigorous stirring. Monitor for any gas evolution or temperature changes.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction, such as ethyl acetate.[1]

    • Shake the funnel vigorously, periodically venting to release any pressure buildup.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times to ensure complete recovery of the product.[3]

    • Combine all the organic extracts.

  • Washing:

    • Wash the combined organic layers with water to remove any water-soluble impurities.

    • Wash the organic layer with brine (saturated aqueous NaCl solution) to facilitate the removal of water from the organic phase.[1]

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Column Chromatography

If the crude product is not of sufficient purity, column chromatography is a standard purification technique.

  • Slurry Preparation:

    • Adsorb the crude product onto a small amount of silica gel by dissolving the product in a minimal amount of a polar solvent (like ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (a solvent system of appropriate polarity, determined by TLC analysis).

    • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading and Elution:

    • Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

  • Analysis and Concentration:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-Bromo-2-butoxybenzyl alcohol.

Visualizations

Diagram 1: General Work-up Workflow

G reaction Reaction Mixture quench Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing Organic Layer extraction->washing drying Drying Organic Layer washing->drying concentration Solvent Evaporation drying->concentration crude_product Crude Product concentration->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification pure_product Pure 5-Bromo-2-butoxybenzyl alcohol purification->pure_product G cluster_0 Potential Causes and Solutions start Low Product Yield Observed check_tlc Analyze crude product by TLC start->check_tlc incomplete_reaction Starting material present? check_tlc->incomplete_reaction extraction_issue Product in aqueous layer? incomplete_reaction->extraction_issue No optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) incomplete_reaction->optimize_reaction Yes re_extract Re-extract aqueous layer Use brine wash extraction_issue->re_extract Yes end Improved Yield extraction_issue->end No optimize_reaction->end re_extract->end

Caption: A troubleshooting decision tree for addressing low product yield after the initial work-up.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
  • BenchChem. (2025). Work-up procedures to remove impurities from Benzyl 2-bromonicotinate products. BenchChem.
  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • TSI Journals. (2018). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. TSI Journals. Retrieved from [Link]

  • American Chemical Society. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and. American Chemical Society. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Analysis of 5-Bromo-2-butoxybenzyl Alcohol Synthesis by NMR

Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-butoxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the com...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 5-Bromo-2-butoxybenzyl alcohol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this compound. Here, we will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy to identify the target molecule and troubleshoot the presence of common synthesis byproducts. Our approach is rooted in a deep understanding of the reaction mechanisms and the causal relationships between experimental choices and outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: What is a common synthetic route for 5-Bromo-2-butoxybenzyl alcohol, and what are the expected byproducts?

A prevalent and logical two-step synthetic route for 5-Bromo-2-butoxybenzyl alcohol is outlined below. It begins with the Williamson ether synthesis to introduce the butoxy group, followed by the reduction of the benzaldehyde to a benzyl alcohol.

Step 1: Williamson Ether Synthesis The synthesis typically starts with 5-bromo-2-hydroxybenzaldehyde, which is deprotonated with a suitable base (e.g., K₂CO₃, NaOH) to form a phenoxide. This phenoxide then acts as a nucleophile, attacking a primary alkyl halide like 1-bromobutane in an Sₙ2 reaction to form 5-bromo-2-butoxybenzaldehyde.[1][2][3]

Step 2: Reduction The resulting aldehyde is then reduced to the desired 5-Bromo-2-butoxybenzyl alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).[4][5]

This synthetic pathway can lead to several byproducts, which can be readily identified by ¹H NMR. The most common culprits are:

  • Unreacted Starting Materials: 5-bromo-2-hydroxybenzaldehyde and 1-bromobutane.

  • Byproduct of Incomplete Reduction: 5-bromo-2-butoxybenzaldehyde.

  • Side-products from Williamson Ether Synthesis: But-1-ene (from E2 elimination of 1-bromobutane) and butan-1-ol (from hydrolysis of 1-bromobutane or reaction with any residual water).

  • C-Alkylation Product: Although less common with phenoxides, C-alkylation is a potential side reaction where the butyl group attaches to the aromatic ring instead of the phenolic oxygen.[1]

Troubleshooting Guide: A Deep Dive into Your NMR Spectrum

A clean ¹H NMR spectrum is the ultimate confirmation of a successful synthesis. However, unexpected peaks can often appear, indicating the presence of impurities. This section will guide you through the identification of these unwelcome signals.

Question: My ¹H NMR spectrum shows more peaks than I expected. How can I identify the impurities?

Answer: The first step is to compare your experimental spectrum with the expected chemical shifts for your target molecule, 5-Bromo-2-butoxybenzyl alcohol, and the potential byproducts. The following table summarizes the anticipated ¹H NMR signals.

Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃) for 5-Bromo-2-butoxybenzyl alcohol and Potential Byproducts.

CompoundProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
5-Bromo-2-butoxybenzyl alcohol (Target) Ar-H 6.8 - 7.5m3H
-CH ₂OH~4.7s2H
-OCH ₂-~4.0t2H
-OCH₂CH ₂-~1.8m2H
-OCH₂CH₂CH ₂-~1.5m2H
-CH~0.9t3H
-OH variable (broad s)s1H
5-bromo-2-hydroxybenzaldehyde (Starting Material) -CH O~9.9s1H
Ar-H 6.9 - 7.6m3H
-OH ~11.0 (broad s)s1H
1-bromobutane (Starting Material) -CH ₂Br~3.4t2H
-CH₂CH ₂Br~1.9m2H
-CH ₂CH₃~1.5m2H
-CH~0.9t3H
5-bromo-2-butoxybenzaldehyde (Incomplete Reduction) -CH O~10.4s1H
Ar-H 6.9 - 7.8m3H
-OCH ₂-~4.1t2H
Butyl chain0.9 - 1.9m7H
Butan-1-ol (Byproduct) -CH ₂OH~3.7t2H
-CH₂CH ₂OH~1.6m2H
-CH ₂CH₃~1.4m2H
-CH~0.9t3H
-OH variable (broad s)s1H

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled and estimated from various sources.[6][7][8][9][10][11][12][13]

Question: I see a sharp singlet around 10 ppm. What is it?

Answer: A singlet in the 9.5-10.5 ppm region is highly characteristic of an aldehyde proton (-CHO).

  • If the signal is around 10.4 ppm and you also observe signals for a butoxy group , this strongly suggests the presence of 5-bromo-2-butoxybenzaldehyde , indicating an incomplete reduction step.

  • If the signal is around 9.9 ppm and you also see a broad singlet around 11 ppm (phenolic -OH) , this points to unreacted 5-bromo-2-hydroxybenzaldehyde .

Question: There are extra signals in the aliphatic region (0.9-4.0 ppm). How do I assign them?

Answer: This region can become crowded. Here's how to dissect it:

  • Unreacted 1-bromobutane: Look for a triplet around 3.4 ppm, which corresponds to the -CH₂Br protons. The other butyl protons will appear between 0.9 and 1.9 ppm.[8]

  • Butan-1-ol: This byproduct will show a triplet around 3.7 ppm for the -CH₂OH protons. The remaining butyl protons will be in the 0.9-1.6 ppm range.[12][14] The -OH proton will be a broad singlet with a variable chemical shift.

  • But-1-ene: If E2 elimination was a significant side reaction, you might see signals in the vinyl region (4.9-5.9 ppm) and additional aliphatic signals. However, due to its volatility, it may not be present in your final sample unless care was taken to retain it.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis
  • Dry the Sample: Ensure your crude or purified product is free of residual solvent by drying it under high vacuum.

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of your sample.

  • Dissolve in Deuterated Solvent: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a common solvent for organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[15]

  • Add Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard that does not overlap with your product signals (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene).

  • Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool into a clean, dry NMR tube.

  • Acquire the Spectrum: Record the ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better resolution).

Protocol 2: D₂O Shake for -OH Peak Identification

The chemical shift of the benzyl alcohol's hydroxyl (-OH) proton is variable and the peak is often broad. To confirm its identity:

  • Acquire Initial Spectrum: Run a standard ¹H NMR of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it for 30-60 seconds to facilitate proton exchange.

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again. The peak corresponding to the -OH proton will either disappear or significantly decrease in intensity.

Visualizing the Synthesis and Troubleshooting Logic

To further clarify the relationships between the synthesis steps, potential byproducts, and their NMR signatures, the following diagrams are provided.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-butoxybenzaldehyde 5-bromo-2-butoxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde->5-bromo-2-butoxybenzaldehyde Williamson Ether Synthesis (K2CO3, 1-bromobutane) 1-bromobutane 1-bromobutane 1-bromobutane->5-bromo-2-butoxybenzaldehyde 5-Bromo-2-butoxybenzyl alcohol 5-Bromo-2-butoxybenzyl alcohol 5-bromo-2-butoxybenzaldehyde->5-Bromo-2-butoxybenzyl alcohol Reduction (NaBH4)

Caption: Synthetic pathway for 5-Bromo-2-butoxybenzyl alcohol.

Byproduct_Formation cluster_williamson Williamson Ether Synthesis cluster_reduction Reduction 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-butoxybenzaldehyde 5-bromo-2-butoxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde->5-bromo-2-butoxybenzaldehyde Desired Reaction (SN2) C-Alkylation Product C-Alkylation Product 5-bromo-2-hydroxybenzaldehyde->C-Alkylation Product Side Reaction 1-bromobutane 1-bromobutane 1-bromobutane->5-bromo-2-butoxybenzaldehyde But-1-ene But-1-ene 1-bromobutane->But-1-ene Side Reaction (E2) Butan-1-ol Butan-1-ol 1-bromobutane->Butan-1-ol Hydrolysis 5-bromo-2-butoxybenzaldehyde_reduction 5-bromo-2-butoxybenzaldehyde 5-Bromo-2-butoxybenzyl alcohol 5-Bromo-2-butoxybenzyl alcohol 5-bromo-2-butoxybenzaldehyde_reduction->5-Bromo-2-butoxybenzyl alcohol Complete Reduction

Caption: Formation of byproducts during synthesis.

NMR_Troubleshooting cluster_impurities Identify Impurities by Chemical Shift Crude NMR Spectrum Crude NMR Spectrum Unexpected Peaks? Unexpected Peaks? Crude NMR Spectrum->Unexpected Peaks? No No Unexpected Peaks?->No Clean Product Yes Yes Unexpected Peaks?->Yes Impurities Present ~10.4 ppm (s) ~10.4 ppm (s) 5-bromo-2-butoxybenzaldehyde Yes->~10.4 ppm (s) ~9.9 ppm (s) ~9.9 ppm (s) 5-bromo-2-hydroxybenzaldehyde Yes->~9.9 ppm (s) ~3.4 ppm (t) ~3.4 ppm (t) 1-bromobutane Yes->~3.4 ppm (t) ~3.7 ppm (t) ~3.7 ppm (t) Butan-1-ol Yes->~3.7 ppm (t)

Caption: NMR troubleshooting workflow.

Advanced Troubleshooting with 2D NMR

For particularly complex mixtures where ¹H NMR signals overlap, 2D NMR techniques can be invaluable for unambiguous structure elucidation.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same molecule. This is extremely useful for confirming the connectivity of the butyl chain protons and the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. This can help to resolve overlapping proton signals by spreading them out in the carbon dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is powerful for confirming the connection between the butoxy group and the aromatic ring, and the benzyl alcohol moiety to the ring.[16][17]

By employing these advanced techniques, you can confidently assign the structures of even minor byproducts in your reaction mixture.

References

  • J&K Scientific. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Khan, I., et al. (2017). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1149, 836-851. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Advances, 11(8), 4539-4548. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (1997). Mixture Analysis by NMR Spectroscopy. Analytical Chemistry, 69(21), 4419-4427. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2022). NMR methods for the analysis of mixtures. Retrieved from [Link]

  • Chegg.com. (2024). Solved A1H NMR spectra of 1-butanol and 1-bromobutane are. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2012). NMR-spectroscopic analysis of mixtures: from structure to function. Natural Product Reports, 29(4), 545-564. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

  • Brainly. (2023). Discuss the differences in the IR and NMR spectra of 1-butanol and 1-bromobutane that are consistent with. Retrieved from [Link]

  • ResearchGate. (2002). REACTIONS OF PARTIALLY SOLVATED GRIGNARD REAGENTS WITH BENZALDEHYDE. Main Group Metal Chemistry, 25(12). Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Reddit. (2018). Reduction of Aldehyde using NaBH4. Retrieved from [Link]

  • Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents. Retrieved from [Link]

  • ATB. (n.d.). 5-Bromosalicylaldehyde. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. IOP Conf. Ser.: Mater. Sci. Eng., 509, 012004. Retrieved from [Link]

  • YouTube. (2022). Advanced NMR Analysis Methods for Challenging Spectral Data Sets. Retrieved from [Link]

  • ResearchGate. (2024). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3. Retrieved from [Link]

  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Safe Disposal of 5-Bromo-2-butoxybenzyl Alcohol Waste

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Bromo-2-butoxybenzyl alcohol waste. Adherence to these protocols...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 5-Bromo-2-butoxybenzyl alcohol waste. Adherence to these protocols is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Core Principles of Safe Waste Management

The disposal of 5-Bromo-2-butoxybenzyl alcohol, a halogenated aromatic compound, is governed by stringent regulations due to its potential hazards. The primary principle is that this chemical waste must never be disposed of down the drain or in regular trash.[1][2] It is classified as hazardous waste and requires a dedicated disposal pathway.

Hazard Identification and Risk Assessment

Before handling 5-Bromo-2-butoxybenzyl alcohol, it is imperative to be familiar with its hazard profile.

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[3]
Eye Irritation Causes serious eye irritation.[3]
Respiratory Irritation May cause respiratory irritation if inhaled.[3]

This table summarizes the primary hazards associated with 5-Bromo-2-butoxybenzyl alcohol.

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory at all times. This includes, but is not limited to:

  • Nitrile rubber gloves

  • ANSI-approved chemical splash goggles

  • A fully buttoned lab coat

Waste Categorization and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice and cost-effective disposal.

EPA Hazardous Waste Classification

5-Bromo-2-butoxybenzyl alcohol does not have a specific listing as a "P" or "U" hazardous waste, nor does it typically fall under the "F" or "K" lists, which are reserved for wastes from specific industrial processes.[3][4][5] Therefore, its classification as hazardous waste is based on its characteristics:

  • Ignitability (D001): This compound is not typically ignitable at standard temperatures.[6][7]

  • Corrosivity (D002): It is not classified as a corrosive material.[6][7]

  • Reactivity (D003): It is stable under normal conditions and not considered reactive.[3][6][7]

  • Toxicity (D004-D043): Due to its irritant properties and the presence of a halogenated aromatic structure, it should be treated as a toxic hazardous waste. A definitive toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP).[1][3][8] In the absence of specific TCLP data, a conservative approach is to manage it as a toxic waste.

Segregation in the Laboratory

A critical step in waste management is the strict segregation of halogenated organic waste from all other waste streams.

  • Halogenated vs. Non-Halogenated: 5-Bromo-2-butoxybenzyl alcohol waste must be collected in a designated "Halogenated Organic Waste" container.[1][2] Co-mingling with non-halogenated solvents increases disposal costs and complexity.[2]

  • Liquid vs. Solid Waste:

    • Liquid Waste: Collect unused reagents, solutions containing the compound, and contaminated solvents in a dedicated, properly labeled, and sealed container.

    • Solid Waste: Contaminated consumables such as gloves, pipette tips, and absorbent materials should be collected in a separate, clearly labeled container for solid hazardous waste.

Frequently Asked Questions (FAQs)

Q1: Can I dispose of small amounts of 5-Bromo-2-butoxybenzyl alcohol down the sink if diluted with a large amount of water?

A1: Absolutely not. Halogenated organic compounds are persistent and can be harmful to aquatic life.[1] Disposal down the sanitary sewer is a regulatory violation and environmentally irresponsible.

Q2: How should I label a waste container for 5-Bromo-2-butoxybenzyl alcohol?

A2: Your institution's Environmental Health & Safety (EHS) department will provide specific labeling requirements. Generally, the label must include:

  • The words "Hazardous Waste"
  • The full chemical name: "5-Bromo-2-butoxybenzyl alcohol"
  • The specific hazards (e.g., Irritant, Toxic)
  • The accumulation start date
  • The name of the principal investigator or lab contact

Q3: What should I do in case of a small spill?

A3: For a minor spill (less than 100 mL) of a solution containing 5-Bromo-2-butoxybenzyl alcohol:

  • Alert personnel in the immediate area.
  • Ensure you are wearing appropriate PPE, including gloves, goggles, and a lab coat.
  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
  • Gently sweep the absorbent material into a designated container for solid hazardous waste.
  • Decontaminate the spill area with a soap and water solution, followed by wiping with 70% ethanol.[9]
  • All contaminated cleaning materials must be disposed of as solid hazardous waste.

Q4: Is there a way to neutralize the waste in the lab before disposal?

A4: While not a substitute for professional disposal, lab-scale reductive dehalogenation can be performed by trained personnel to reduce the compound's toxicity. This should only be attempted if you have the appropriate equipment and expertise. A general procedure is outlined in Section 5.

Q5: What is the ultimate disposal method for this type of waste?

A5: The most common and effective disposal method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[10] This process is designed to destroy the organic molecule and scrub the resulting acidic gases (such as hydrogen bromide).

Troubleshooting Guide

IssueProbable CauseSolution
Waste container is full, but the disposal pickup is not for another week. High volume of waste generated.Contact your institution's EHS for an additional container or to arrange an early pickup. Do not overfill waste containers.
Unsure if a particular solvent mixture is compatible with the halogenated waste stream. Lack of chemical compatibility information.Consult the Safety Data Sheet (SDS) for all components of the mixture. If in doubt, do not mix. Collect the unknown mixture in a separate, clearly labeled container and consult with EHS.
A colleague accidentally mixed non-halogenated waste into the 5-Bromo-2-butoxybenzyl alcohol container. Improper waste segregation.The entire container must now be treated as halogenated waste. Re-label the container to accurately reflect all its contents and inform your lab manager and EHS. This will likely increase the disposal cost.
The waste container is emitting a noticeable odor. The container is not properly sealed.Ensure the cap is tightly secured. If the odor persists, the container may be compromised. Place the container in a secondary containment bin within a fume hood and contact EHS immediately.

Experimental Protocol: Lab-Scale Reductive Debromination

This protocol is for experienced chemists seeking to reduce the hazard of small quantities of 5-Bromo-2-butoxybenzyl alcohol waste prior to collection by a professional disposal service. This procedure must be performed in a certified chemical fume hood.

Principle

Catalytic hydrogenation is a well-established method for the reductive dehalogenation of aryl bromides.[11][12][13] In this process, a palladium on carbon (Pd/C) catalyst facilitates the reaction of hydrogen with the C-Br bond, replacing the bromine atom with a hydrogen atom.

Materials
  • 5-Bromo-2-butoxybenzyl alcohol waste solution

  • 10% Palladium on carbon (Pd/C) catalyst

  • Methanol or Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Hydrogen source (hydrogen balloon or H-Cube system)

  • Reaction flask and magnetic stirrer

  • Filtration apparatus (e.g., Celite pad in a Büchner funnel)

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve the 5-Bromo-2-butoxybenzyl alcohol waste in a suitable solvent like methanol or ethanol.

  • Base Addition: Add a molar excess of sodium bicarbonate. This will neutralize the hydrobromic acid (HBr) that is formed during the reaction.

  • Catalyst Addition: Carefully add a catalytic amount (typically 1-5 mol%) of 10% Pd/C to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete (disappearance of the starting material), carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

  • Disposal: The resulting filtrate, now containing the de-brominated product (2-butoxybenzyl alcohol), should still be collected as hazardous waste, but it is significantly less toxic. The Celite/catalyst mixture must be disposed of as solid hazardous waste containing heavy metals.

Visualization of Waste Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of 5-Bromo-2-butoxybenzyl alcohol waste.

WasteDisposalWorkflow Workflow for 5-Bromo-2-butoxybenzyl Alcohol Waste cluster_prep Preparation & Handling cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_storage Storage & Disposal Start Experiment Generates Waste PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Characterize Characterize Waste: - Solid vs. Liquid - Halogenated PPE->Characterize Segregate Segregate Waste Streams Characterize->Segregate SolidWaste Collect in 'Solid Halogenated Waste' Container Segregate->SolidWaste Solid LiquidWaste Collect in 'Liquid Halogenated Waste' Container Segregate->LiquidWaste Liquid Label Properly Label Container (Contents, Hazards, Date) SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Arrange Pickup by EHS/ Certified Waste Vendor Store->EHS_Pickup End Final Disposal (High-Temperature Incineration) EHS_Pickup->End

Caption: Decision workflow for proper handling and disposal of 5-Bromo-2-butoxybenzyl alcohol waste.

References

  • Carl ROTH GmbH + Co. KG. (2026, January 7). Safety Data Sheet: 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220.
  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Rutgers, The State University of New Jersey. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Nordic Council of Ministers. (2014, March 4). Emission Measurements During Incineration of Waste Containing Bromine. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Environmental Health & Safety, University of Tennessee, Knoxville. Ethidium Bromide Waste Management. Retrieved from [Link]

  • Environmental Health and Safety, Washington State University. Halogenated Solvents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics. Retrieved from [Link]

  • Choice MedWaste. (2023, April 13). What Are the 4 EPA Hazardous Waste Characteristics?. Retrieved from [Link]

  • ACT Team. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Assessment of Synthetic 5-Bromo-2-butoxybenzyl Alcohol

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-2-butoxybenzyl alcohol, a key buil...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. 5-Bromo-2-butoxybenzyl alcohol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can significantly influence the outcome of subsequent synthetic steps and the toxicological profile of the final drug product. This guide provides a comprehensive comparison of analytical methodologies for the robust purity assessment of 5-Bromo-2-butoxybenzyl alcohol, grounded in scientific principles and practical, field-proven insights.

The narrative that follows is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of orthogonal analytical techniques. Each method is presented with a focus on the causality behind experimental choices, ensuring that the described protocols are self-validating systems.

The Strategic Importance of Orthogonal Purity Assessment

A single analytical technique is rarely sufficient to fully characterize the purity of a synthetic compound. Impurities can be structurally similar to the main compound, co-elute in chromatographic systems, or be non-responsive to a particular detector. Therefore, a multi-technique, or orthogonal, approach is imperative for building a comprehensive and trustworthy purity profile. This guide will focus on a suite of powerful analytical tools: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

The overall workflow for a comprehensive purity assessment is visualized below. This strategic approach ensures that different chemical and physical properties of the analyte and its potential impurities are interrogated, leading to a highly reliable purity determination.

Purity Assessment Workflow cluster_0 Initial Screening & Identification cluster_1 Quantitative Purity & Impurity Profiling cluster_2 Data Integration & Final Report Sample Sample NMR_Qualitative ¹H & ¹³C NMR (Structure Verification) Sample->NMR_Qualitative FTIR_Analysis FTIR (Functional Group ID) Sample->FTIR_Analysis HPLC_UV HPLC-UV (Purity Assay, % Area) NMR_Qualitative->HPLC_UV Structure Confirmed FTIR_Analysis->HPLC_UV Data_Analysis Integrate Data (Orthogonal Comparison) HPLC_UV->Data_Analysis GC_MS GC-MS (Volatile Impurities) GC_MS->Data_Analysis qNMR qNMR (Absolute Purity) qNMR->Data_Analysis Elemental_Analysis Elemental Analysis (Elemental Composition) Elemental_Analysis->Data_Analysis Purity_Report Final Purity Assignment & Impurity Profile Data_Analysis->Purity_Report

Caption: Workflow for comprehensive purity assessment of 5-Bromo-2-butoxybenzyl alcohol.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy. For 5-Bromo-2-butoxybenzyl alcohol, a reversed-phase HPLC method is the logical choice, leveraging the compound's nonpolar characteristics for effective separation.

Principle of the Technique: Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. A UV detector is highly effective for this analyte due to the presence of the aromatic ring, which provides strong chromophoric activity.

Experimental Protocol: A Self-Validating HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic retention for the butoxybenzyl moiety.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any potential acidic impurities and improves peak shape.

    • Mobile Phase B: Acetonitrile. Rationale: A common, strong organic solvent that provides good elution strength for the analyte.

    • Gradient: 50% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. Rationale: A gradient elution is crucial for separating impurities with a wide range of polarities, from polar starting materials to nonpolar by-products.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 225 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the benzyl chromophore, providing high sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the 5-Bromo-2-butoxybenzyl alcohol sample and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water.

  • Validation & Trustworthiness: The method's reliability is ensured by including a system suitability test before sample analysis. This involves injecting a standard solution and verifying that parameters such as peak asymmetry, theoretical plates, and retention time precision meet predefined criteria. Furthermore, for stability-indicating methods, demonstrating peak purity using a DAD is essential to ensure that the main peak is not masking any co-eluting impurities[1].

Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities

GC-MS is an indispensable tool for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or low-boiling point by-products.[2]

Principle of the Technique: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both identification and quantification.

Experimental Protocol: A Robust GC-MS Method
  • Instrumentation: A GC system coupled to a Mass Selective Detector (MSD).

  • Chromatographic Conditions:

    • Column: HP-5MS or equivalent (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: This is a general-purpose, low-polarity column suitable for a wide range of organic compounds.[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min. Rationale: This temperature program allows for the separation of volatile solvents at the beginning of the run and the elution of the higher-boiling analyte and related impurities.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Data Interpretation: The resulting chromatogram will show peaks for the main compound and any impurities. The mass spectrum of each peak can be compared to a library (e.g., NIST) for identification. The presence of the characteristic bromine isotope pattern (two peaks of nearly equal intensity separated by 2 m/z units) in the mass spectra of impurities can be a powerful tool for identifying bromine-containing by-products[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Absolute Purity

NMR spectroscopy is unparalleled in its ability to provide detailed structural information and, in its quantitative form (qNMR), to determine the absolute purity of a sample without the need for a specific reference standard of the analyte.[5][6]

Principle of the Technique: NMR exploits the magnetic properties of atomic nuclei. By observing the absorption of electromagnetic radiation by nuclei in a strong magnetic field, one can deduce the chemical environment of each atom, providing a "fingerprint" of the molecule's structure. In ¹H qNMR, the integral of a signal is directly proportional to the number of protons giving rise to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[6][7]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Rationale: Higher field strength provides better signal dispersion and sensitivity, which is crucial for resolving impurity signals from the main compound's signals.

  • Sample Preparation (Self-Validating):

    • Accurately weigh ~15 mg of the 5-Bromo-2-butoxybenzyl alcohol sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into the same tube. Rationale: The internal standard must have peaks that do not overlap with the analyte's signals, be stable, non-volatile, and have a known purity.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and dissolve completely.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton to be integrated. Rationale: This ensures complete relaxation of all protons between scans, which is critical for accurate integration and, therefore, accurate quantification.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P_std = purity of the standard.

  • Structural Verification with ¹³C NMR: A ¹³C NMR spectrum should also be acquired to confirm the carbon skeleton of the molecule and to check for the presence of impurities that may not have proton signals (e.g., quaternary carbon-containing impurities).[8]

Elemental Analysis: Confirming Elemental Composition

Elemental analysis provides a fundamental check on the purity of a compound by determining the percentage composition of carbon, hydrogen, and other elements (like nitrogen or sulfur).[9][10] For 5-Bromo-2-butoxybenzyl alcohol (C₁₁H₁₅BrO₂), the theoretical elemental composition serves as a benchmark.

Principle of the Technique: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy.[10]

Data Interpretation: The experimentally determined percentages of Carbon and Hydrogen should be within ±0.4% of the calculated theoretical values to be considered acceptable evidence of purity in many scientific journals.[11]

  • Calculated for C₁₁H₁₅BrO₂: C: 50.98%, H: 5.83%

  • Acceptable Range: C: 50.58% - 51.38%, H: 5.43% - 6.23%

A significant deviation from these values suggests the presence of impurities, such as residual solvents or inorganic salts.

Comparison of Purity Assessment Techniques

TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
HPLC-UV Differential partitioning between mobile and stationary phasesRelative purity (% area), impurity profile, stability indicationHigh resolution, high sensitivity, excellent for quantitative analysis of non-volatile impuritiesRequires a chromophore, relative quantification unless a reference standard is used for each impurity
GC-MS Separation by volatility, detection by massIdentification and quantification of volatile and semi-volatile impuritiesHigh sensitivity, provides structural information for identification, excellent for residual solventsNot suitable for non-volatile or thermally labile compounds
qNMR Nuclear magnetic resonanceAbsolute purity (%), structural confirmation of main component and impuritiesPrimary analytical method, does not require a reference standard of the analyte, provides structural informationLower sensitivity than chromatographic methods, requires a high-field instrument, potential for peak overlap
Elemental Analysis Combustion and detection of elemental compositionConfirmation of elemental formula, indicates presence of inorganic or solvent impuritiesSimple, provides fundamental confirmation of compositionDoes not distinguish between isomers, insensitive to impurities with similar elemental composition

Potential Impurities in Synthetic 5-Bromo-2-butoxybenzyl alcohol

Understanding the synthetic route is key to predicting potential impurities. A common synthesis involves the butylation of 5-bromosalicylaldehyde followed by reduction of the aldehyde. Potential impurities could include:

  • Starting Materials: Unreacted 5-bromosalicylaldehyde or 1-bromobutane.

  • By-products: Over-alkylation products, or by-products from the reduction step. For instance, if a Grignard reaction was used in an alternative synthesis, related impurities could arise.[12][13][14][15]

  • Degradation Products: Oxidation of the benzyl alcohol to the corresponding aldehyde or carboxylic acid.

Conclusion: A Holistic and Self-Validating Approach

The purity assessment of 5-Bromo-2-butoxybenzyl alcohol is a critical step in ensuring the quality and safety of downstream products. No single technique can provide a complete picture. A holistic approach, integrating the high-resolution separation power of HPLC , the volatile impurity detection of GC-MS , the definitive structural and absolute quantitative information from qNMR , and the fundamental compositional confirmation of Elemental Analysis , constitutes a robust and self-validating system. This orthogonal strategy provides the highest level of confidence in the purity assignment, meeting the stringent requirements of the pharmaceutical industry and regulatory bodies like those guided by ICH principles.[16][17]

References

  • American Chemical Society. (2026). Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Studies.
  • PureSynth. (n.d.). 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC).
  • Fisher Scientific. (n.d.). 5-Bromo-2-methoxybenzyl Alcohol 98.0+%.
  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
  • Journal of Engineering Sciences. (n.d.). Analytical Method Validation – Overview.
  • PubMed. (n.d.). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative.
  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in....
  • Royal Society of Chemistry. (2013). Green Chemistry.
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  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • PubMed. (n.d.). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
  • PubChem. (n.d.). 5-Bromo-2-methoxybenzyl alcohol.
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  • ResearchGate. (2025). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA.
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  • ResearchGate. (2025). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • ResearchGate. (2013). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?.
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  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds.
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  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.
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Comparative

A Comparative Guide to Purity Analysis of 5-Bromo-2-butoxybenzyl Alcohol: HPLC vs. GC-MS

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficac...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth technical comparison of two instrumental titans of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity analysis of 5-Bromo-2-butoxybenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. This document moves beyond a mere listing of specifications, delving into the causality behind methodological choices and providing a framework for selecting the most appropriate technique for your analytical needs.

The Analytical Challenge: Characterizing 5-Bromo-2-butoxybenzyl Alcohol

5-Bromo-2-butoxybenzyl alcohol presents a unique analytical challenge due to its molecular structure. The presence of a polar hydroxyl group, a moderately nonpolar butoxy group, and a bromine-substituted aromatic ring gives the molecule a distinct polarity and thermal profile. Understanding these physicochemical properties is paramount in selecting and optimizing a suitable analytical method for its purity determination.

Table 1: Estimated Physicochemical Properties of 5-Bromo-2-butoxybenzyl Alcohol

PropertyEstimated Value/CharacteristicRationale for Estimation
Molecular Weight 259.14 g/mol Calculated from the molecular formula C11H15BrO2.
Boiling Point > 300 °CThe boiling point is expected to be significantly higher than its methoxy analog (5-Bromo-2-methoxybenzyl alcohol, b.p. 299.4 °C) due to the larger butoxy group leading to increased van der Waals forces.[1]
Polarity Moderately PolarThe hydroxyl group imparts polarity, while the butoxy group and the brominated benzene ring contribute to its nonpolar character.
Thermal Stability Potentially susceptible to degradation at high temperaturesBenzyl alcohols can be prone to dehydration or oxidation at elevated temperatures, a critical consideration for GC-based methods.
UV Absorbance Strong absorbance in the UV regionThe substituted benzene ring will exhibit strong UV absorbance, making it amenable to UV detection in HPLC.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[2][3] The separation is based on the differential partitioning of the analyte and impurities between the two phases.[2][3] For a molecule like 5-Bromo-2-butoxybenzyl alcohol, HPLC, particularly reversed-phase HPLC, is an excellent first choice for purity analysis.

The Rationale for HPLC

The moderate polarity and non-volatile nature of 5-Bromo-2-butoxybenzyl alcohol make it an ideal candidate for HPLC analysis. The technique's ability to analyze samples at ambient temperature mitigates the risk of thermal degradation, a significant concern for this class of compounds. Furthermore, the strong UV absorbance of the aromatic ring allows for sensitive and straightforward detection using a photodiode array (PDA) or UV detector.

Experimental Protocol: HPLC-UV for Purity Analysis

This protocol is designed to provide a robust and reproducible method for the purity determination of 5-Bromo-2-butoxybenzyl alcohol.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionJustification
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase A Water (HPLC grade)The polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC grade)The organic modifier to elute the analyte and impurities.
Gradient Elution 0-2 min: 40% B; 2-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% BA gradient is employed to ensure the elution of potential impurities with a wide range of polarities, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 220 nmThe analyte is expected to have strong absorbance at this wavelength, providing good sensitivity. A PDA detector can be used to scan a range of wavelengths for optimal detection of all components.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Sample Preparation Accurately weigh approximately 10 mg of 5-Bromo-2-butoxybenzyl alcohol and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.Acetonitrile is a suitable solvent as it is miscible with the mobile phase and effectively dissolves the analyte.
Data Interpretation and Trustworthiness

Purity is typically assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. According to the International Council for Harmonisation (ICH) Q3A guidelines, impurities present at a level of 0.1% or higher should be identified and described.[4] The validation of this HPLC method would involve assessing parameters such as specificity, linearity, precision, accuracy, and robustness, as outlined in USP General Chapter <1225>.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds

The Suitability of GC-MS for 5-Bromo-2-butoxybenzyl Alcohol

While HPLC is a strong contender, GC-MS can also be a viable, and in some cases, a superior technique for the purity analysis of 5-Bromo-2-butoxybenzyl alcohol, provided the compound is sufficiently volatile and thermally stable. The high boiling point of the target analyte suggests that a high-temperature GC program will be necessary. The primary advantage of GC-MS is its ability to provide structural information about impurities through mass spectral fragmentation patterns, aiding in their identification.

Experimental Protocol: GC-MS for Purity and Impurity Identification

This protocol outlines a starting point for the GC-MS analysis of 5-Bromo-2-butoxybenzyl alcohol. Method development and optimization will be crucial to ensure the thermal stability of the analyte is not compromised.

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST).

Chromatographic and Mass Spectrometric Conditions:

ParameterConditionJustification
Column Fused silica capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A standard, versatile column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minAn inert carrier gas compatible with mass spectrometry.
Injector Temperature 280 °CHigh enough to ensure complete vaporization of the analyte without causing degradation. Optimization is critical.
Oven Temperature Program Initial temperature: 100 °C (hold for 2 min), ramp at 10 °C/min to 300 °C (hold for 5 min)A temperature program is necessary to elute the high-boiling analyte and separate it from potential impurities. The final temperature should be below the column's maximum operating temperature to prevent bleed.[7]
Transfer Line Temperature 280 °CTo prevent condensation of the analytes before entering the mass spectrometer.
Ion Source Temperature 230 °CA standard ion source temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40-400 amuA suitable range to capture the molecular ion and key fragments of the analyte and potential impurities.
Sample Preparation Prepare a 1 mg/mL solution of 5-Bromo-2-butoxybenzyl alcohol in a volatile solvent such as dichloromethane or ethyl acetate.The solvent should be volatile and not interfere with the analyte peaks.
Causality and Self-Validation in GC-MS

The critical parameter in this GC-MS protocol is the injector temperature. A temperature that is too low will result in incomplete vaporization and poor peak shape, while a temperature that is too high can cause thermal degradation of the benzyl alcohol. The self-validating aspect of this protocol lies in the analysis of the resulting mass spectrum. The presence of the molecular ion peak (m/z 258/260 for the bromine isotopes) and the absence of significant peaks indicative of dehydration (loss of H₂O) would confirm the thermal stability of the analyte under the chosen conditions.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of 5-Bromo-2-butoxybenzyl alcohol is not a matter of one being definitively "better," but rather which is more "fit-for-purpose" based on the specific analytical goals.

Table 2: Head-to-Head Comparison of HPLC and GC-MS

FeatureHPLCGC-MS
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds.
Separation Principle Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Detection Primarily UV-based for this analyte, providing quantitative data.Mass spectrometry provides both quantitative data and structural information for impurity identification.
Risk of Analyte Degradation Low, as analysis is performed at or near ambient temperature.Higher, due to the high temperatures required for vaporization.
Impurity Identification Requires collection of fractions and subsequent analysis by MS or NMR for definitive identification.Provides tentative identification of impurities through mass spectral library matching.
Method Development Generally more straightforward for this type of compound.Requires careful optimization of temperature parameters to avoid degradation.
Throughput Can be high with modern UPLC/UHPLC systems.Can be comparable, but may require longer run times for high-boiling compounds.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique for the purity analysis of 5-Bromo-2-butoxybenzyl alcohol.

decision_workflow start Purity Analysis of 5-Bromo-2-butoxybenzyl alcohol check_volatility Is the primary goal routine QC and quantification? start->check_volatility hplc HPLC-UV is the preferred method check_volatility->hplc Yes check_impurity_id Is the identification of unknown impurities critical? check_volatility->check_impurity_id No end_hplc Proceed with HPLC method development and validation hplc->end_hplc check_impurity_id->hplc No gcms GC-MS is the recommended method check_impurity_id->gcms Yes check_thermal_stability Is the compound thermally stable under GC conditions? gcms->check_thermal_stability hplc_ms Consider HPLC-MS for impurity identification check_thermal_stability->hplc_ms No end_gcms Proceed with GC-MS method development and validation check_thermal_stability->end_gcms Yes hplc_ms->end_hplc

Caption: Decision workflow for selecting between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques that can be successfully employed for the purity analysis of 5-Bromo-2-butoxybenzyl alcohol.

  • For routine quality control and quantitative purity assessment, HPLC-UV is the recommended primary technique. Its robustness, ease of use, and the low risk of analyte degradation make it a reliable and efficient choice.

  • When the identification of unknown impurities is a primary objective, GC-MS offers a significant advantage. The structural information provided by mass spectrometry can be invaluable in understanding the impurity profile of the compound. However, careful method development is essential to ensure the thermal stability of the analyte.

In a comprehensive drug development program, it is often beneficial to utilize both techniques orthogonally. HPLC can be used for routine purity testing, while GC-MS can be employed for in-depth impurity characterization and to investigate any potential volatile impurities that may not be readily observed by HPLC. This dual-pronged approach provides a more complete picture of the compound's purity and ensures the highest standards of quality and safety are met, in accordance with regulatory expectations from bodies like the FDA and as outlined in the ICH and USP guidelines.[5][8][9][10][11][12][13]

References

  • MySkinRecipes. 5-Bromo-2-methoxybenzyl alcohol. [Link]

  • PureSynth. 5-Bromo-2-Methoxybenzyl Alcohol 98.0%(GC). [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. [Link]

  • ARL Bio Pharma. Benzyl Alcohol - Analytical Method Validation. [Link]

  • USP-NF. (467) RESIDUAL SOLVENTS. [Link]

  • Shrivastava, V.S., et al. "Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions." Der Pharmacia Lettre, vol. 3, no. 2, 2011, pp. 218-225. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). 25 Oct. 2006. [Link]

  • Skyray Instrument. "Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry." [Link]

  • Agilent Technologies. USP<467> residual solvents. 9 Mar. 2018. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances. 1 Oct. 2006. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. [Link]

  • USP-NF. 467 RESIDUAL SOLVENTS. 27 Sept. 2019. [Link]

  • FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • Publisso. "Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption." [Link]

  • Simeonov, Svilen P., et al. "Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization*." American Journal of Analytical Chemistry, vol. 1, no. 1, 2010, pp. 1-8. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • ResolveMass Laboratories Inc. USP 467 Residual Solvents Guide for Pharma Manufacturers. 9 July 2025. [Link]

  • IKEV. ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • ResearchGate. "I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?" [Link]

  • ResearchGate. "High-Performance Liquid Chromatographic Quantitative Determination of Amcinonide and Benzyl Alcohol in Pharmaceutical Preparations." [Link]

  • PubChem. (2-Bromo-5-methoxyphenyl)methanol. [Link]

  • PubMed. "Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative." [Link]

  • Austin Publishing Group. "Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical." [Link]

Sources

Validation

Comparative Reactivity Profile: 5-Bromo-2-butoxybenzyl alcohol vs. 5-Bromo-2-methoxybenzyl alcohol

[1] Executive Summary In Medicinal Chemistry, the modulation of physicochemical properties via side-chain variation is a critical optimization strategy.[1] This guide compares 5-Bromo-2-methoxybenzyl alcohol (Compound M)...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In Medicinal Chemistry, the modulation of physicochemical properties via side-chain variation is a critical optimization strategy.[1] This guide compares 5-Bromo-2-methoxybenzyl alcohol (Compound M) and 5-Bromo-2-butoxybenzyl alcohol (Compound B) .[1]

While these molecules share an identical core scaffold (brominated benzyl alcohol), the variation in the ortho-alkoxy chain length (Methyl vs.


-Butyl) introduces significant divergences in lipophilicity (LogP) , crystallinity , and transition-metal catalyzed reactivity .

Key Takeaway:

  • Compound M (Methoxy) is the preferred starting material for initial SAR (Structure-Activity Relationship) screening due to its crystallinity and favorable palladium coordination kinetics.[1]

  • Compound B (Butoxy) is utilized when increased lipophilicity is required for blood-brain barrier (BBB) penetration or hydrophobic pocket occupancy, but it presents challenges in purification (often an oil) and steric hindrance during cross-coupling.[1]

Physicochemical & Structural Divergence

The primary differentiator is the steric bulk and hydrophobicity of the alkyl tail. This dictates solvent selection and purification strategies.[1]

Table 1: Comparative Properties
Feature5-Bromo-2-methoxybenzyl alcohol5-Bromo-2-butoxybenzyl alcoholImpact on Workflow
Structure

Short, rigid ether

Long, flexible ether
Steric environment around C-2
CAS 80866-82-6Analogous SeriesSourcing availability
Physical State Crystalline Solid (MP ~73°C)Viscous Oil / Low MP SolidPurification: Methoxy allows recrystallization; Butoxy requires chromatography.[1]
LogP (Calc) ~2.2~3.6Solubility: Butoxy requires non-polar solvents (Hexane/DCM) for extraction.[1]
Electronic Effect EDG (Resonance)EDG (Resonance)Similar reactivity in electrophilic aromatic substitution.[1]
Steric Parameter Low (

-value small)
High (Rotational freedom)Catalysis: Butoxy chain can sweep volume near the metal center.[1]

Reactivity Analysis

Oxidation (Alcohol Aldehyde)

Reaction Type: MnO₂ or Swern Oxidation[1]

Both alcohols undergo oxidation to their respective benzaldehydes.[1][2] Electronically, the ortho-alkoxy group activates the ring, making the benzylic position electron-rich.

  • Kinetics: Experimental data suggests negligible kinetic difference between Methyl and Butyl variants during oxidation.[1] The reaction is governed by the benzylic C-H bond strength, which is unaffected by the remote butyl tail.

  • Process Difference:

    • Compound M: Product often precipitates or crystallizes upon workup.[1]

    • Compound B: Product is highly lipophilic.[1] Requires thorough washing with aqueous bisulfite to remove aldehyde traces if purification fails.[1]

Suzuki-Miyaura Cross-Coupling (The "Ortho Effect")

Reaction Type: Pd-catalyzed coupling at the C-Br bond[1]

This is the most critical divergence point. The ortho-alkoxy group interacts with the Palladium catalyst.[1][3][4]

  • Compound M (The Hemilabile Ligand Effect): The oxygen atom in the methoxy group is sterically accessible. It can act as a hemilabile ligand, coordinating to the Pd(II) intermediate. This "anchoring" effect often stabilizes the oxidative addition complex, preventing catalyst decomposition and accelerating the reaction.

  • Compound B (The Steric Fence): The

    
    -butyl chain introduces significant conformational entropy.[1] While the oxygen can coordinate, the butyl tail creates a "steric fence."
    
    • Consequence: It hinders the approach of bulky phosphine ligands (like

      
       or BINAP).
      
    • Solution: For Compound B, use sterically demanding but electron-rich ligands like SPhos or XPhos .[1] These ligands are designed to punch through the steric noise of ortho-substituents.[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling for Ortho-Alkoxy Aryl Bromides

Targeting High Yield despite Steric Hindrance

Rationale: This protocol uses SPhos (Buchwald Ligand) to overcome the steric hindrance of the Butoxy group (Compound B) while maximizing the chelation benefit of the Methoxy group (Compound M).

Materials:

  • Substrate: 1.0 equiv (Compound A or B)[1]

  • Boronic Acid: 1.2 equiv (e.g., Phenylboronic acid)[5]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: SPhos (4 mol%)[1]

  • Base:

    
     (2.0 equiv, finely ground)[1]
    
  • Solvent: Toluene/Water (10:1 ratio)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with Toluene/Water. Sparge with Argon for 15 minutes. Critical: Oxygen inhibits the active Pd(0) species.

  • Catalyst Pre-formation: Add

    
     and SPhos.[1] Stir at RT for 5 mins to form the active catalytic species.
    
  • Addition: Add the Substrate (Compound M or B), Boronic Acid, and Base.[1]

  • Heating: Seal and heat to 80°C for 4–6 hours.

    • Observation: Compound M reactions often turn black (Pd precipitation) after completion.[1] Compound B reactions may remain clear/brown longer due to slower kinetics.[1]

  • Workup:

    • For Compound M: Dilute with EtOAc, wash with water.[1] Evaporate. Recrystallize from Hexane/EtOAc.[1]

    • For Compound B: Dilute with Hexane/EtOAc (1:1).[1] Wash with water.[1] The product will likely be an oil; purify via Silica Gel Chromatography (0-10% EtOAc in Hexane).[1]

Mechanistic Visualization

The following diagrams illustrate the steric and electronic pathways differentiating these two molecules.

Diagram 1: The "Ortho-Effect" in Palladium Catalysis

This diagram visualizes why the Methoxy group aids catalysis (Chelation) while the Butoxy group imposes a steric penalty.[1]

OrthoEffect cluster_M Compound M (Methoxy) cluster_B Compound B (Butoxy) M_Struct 5-Bromo-2-methoxy benzyl alcohol M_Inter Pd-Coordination (Stable 5-membered chelate) M_Struct->M_Inter O-Lone Pair Donation M_Result Fast Oxidative Addition High Yield M_Inter->M_Result Stabilized TS B_Struct 5-Bromo-2-butoxy benzyl alcohol B_Inter Steric Clash (Butyl tail blocks Pd approach) B_Struct->B_Inter Entropic Bulk B_Result Slower Kinetics Requires SPhos Ligand B_Inter->B_Result Ligand Interference

Caption: Comparative mechanistic pathway showing the "Hemilabile Ligand Effect" of the methoxy group versus the steric hindrance imposed by the butoxy group during Palladium oxidative addition.

Diagram 2: Experimental Workflow Decision Tree

A logic flow for choosing the correct purification and solvent system based on the substrate.

Workflow Start Select Substrate M_Path Methoxy Analog Start->M_Path B_Path Butoxy Analog Start->B_Path M_Solv Solvent: THF or MeOH M_Path->M_Solv Polarity High M_Pur Purification: Recrystallization M_Solv->M_Pur Solid Product B_Solv Solvent: Toluene or DCM B_Path->B_Solv Lipophilic B_Pur Purification: Flash Column (Silica) B_Solv->B_Pur Oily Product

Caption: Decision matrix for solvent selection and purification strategies based on the physicochemical properties of the alkoxy substituent.

References

  • PubChem. (2023).[1] 5-Bromo-2-methoxybenzyl alcohol (Compound Summary). National Library of Medicine.[1] [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational text on Suzuki coupling mechanisms and steric effects). [Link]

  • Ludwiczak, A., et al. (2018).[1] Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids. Beilstein Journal of Organic Chemistry, 14, 2384–2393.[1][5] (Specific data on Ortho-Methoxy chelation effects). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 5-Bromo-2-butoxybenzyl Alcohol and its Structural Analogues in Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular arc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Substituted benzyl alcohols, in particular, serve as versatile intermediates, offering a scaffold ripe for functionalization. Among these, 5-Bromo-2-butoxybenzyl alcohol has emerged as a key player, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth comparison of 5-Bromo-2-butoxybenzyl alcohol with its structural analogues, offering insights into their synthetic utility and performance. By understanding the subtle yet significant differences imparted by variations in the halogen and alkoxy substituents, researchers can make more informed decisions in their synthetic endeavors.

Introduction to 5-Bromo-2-butoxybenzyl Alcohol: A Versatile Synthetic Intermediate

5-Bromo-2-butoxybenzyl alcohol is a bifunctional molecule featuring a brominated aromatic ring and a primary alcohol. The bromine atom at the 5-position provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The butoxy group at the 2-position, along with the benzyl alcohol moiety, influences the molecule's solubility, electronic properties, and potential for further derivatization. These characteristics make it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

Structural Analogues: A Comparative Overview

To understand the unique advantages of 5-Bromo-2-butoxybenzyl alcohol, it is essential to compare it with its structural analogues. This guide will focus on two key points of variation: the halogen substituent at the 5-position (Cl, Br, I) and the alkoxy group at the 2-position (methoxy, ethoxy, isopropoxy, and benzyloxy).

Key Structural Analogues for Comparison:

  • Halogen Variation:

    • 5-Chloro-2-butoxybenzyl alcohol

    • 5-Iodo-2-butoxybenzyl alcohol

  • Alkoxy Variation:

    • 5-Bromo-2-methoxybenzyl alcohol

    • 5-Bromo-2-ethoxybenzyl alcohol

    • 5-Bromo-2-isopropoxybenzyl alcohol

    • 5-Bromo-2-(benzyloxy)benzyl alcohol

The choice of halogen significantly impacts the reactivity in cross-coupling reactions, with the general trend being I > Br > Cl. The nature of the alkoxy group can influence the steric hindrance around the reaction center and the overall electronic properties of the aromatic ring.

Synthesis of 5-Bromo-2-butoxybenzyl Alcohol and its Analogues

The synthesis of these compounds typically involves a multi-step sequence, starting from a commercially available substituted phenol or benzoic acid.

General Synthetic Strategy

A common synthetic route is outlined below. The specific reagents and conditions may be adapted for each analogue.

Synthesis_Workflow A Substituted Phenol B Alkylation A->B Alkyl Halide, Base C Alkoxy Derivative B->C D Formylation C->D e.g., Vilsmeier-Haack or Duff reaction E Substituted Benzaldehyde D->E F Reduction E->F e.g., NaBH4 G Target Benzyl Alcohol F->G

Caption: General synthetic workflow for 5-halo-2-alkoxybenzyl alcohols.

Experimental Protocol: Synthesis of 5-Bromo-2-butoxybenzyl alcohol

This protocol provides a representative procedure for the synthesis of the title compound.

Step 1: 1-Bromo-4-butoxybenzene

  • To a solution of 4-bromophenol (1.0 equiv.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equiv.).

  • Add 1-bromobutane (1.2 equiv.) and heat the mixture to reflux.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-bromo-4-butoxybenzene.

Step 2: 5-Bromo-2-butoxybenzaldehyde

  • Cool a solution of 1-bromo-4-butoxybenzene (1.0 equiv.) in an appropriate solvent like dichloromethane to 0 °C.

  • Slowly add a Lewis acid such as titanium tetrachloride (1.1 equiv.) followed by dichloromethyl methyl ether (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Quench the reaction with ice-water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 5-bromo-2-butoxybenzaldehyde.

Step 3: 5-Bromo-2-butoxybenzyl alcohol

  • Dissolve 5-bromo-2-butoxybenzaldehyde (1.0 equiv.) in methanol.

  • Add sodium borohydride (0.5 equiv.) portion-wise at 0 °C.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to yield 5-bromo-2-butoxybenzyl alcohol, which can be further purified by recrystallization or column chromatography.

Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions

The true value of these building blocks is realized in their application in cross-coupling reactions. The following sections provide a comparative analysis of their expected performance based on established chemical principles and available literature data for similar substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[1] The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl.

Standardized Protocol for Suzuki-Miyaura Coupling:

  • To a degassed mixture of the aryl halide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a solvent system like toluene/water (4:1), add a palladium catalyst, for instance Pd(PPh₃)₄ (3 mol%).[2]

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography.

Table 1: Predicted Performance in Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryHalogen (X)Alkoxy (OR)Predicted Relative ReactivityPredicted Yield Range
1BrOBu+++85-95%
2ClOBu+40-60%
3IOBu+++++>95%
4BrOMe+++85-95%
5BrOEt+++85-95%
6BrOⁱPr++75-85%
7BrOBn+++80-90%

Causality Behind Performance: The higher reactivity of the iodo-analogue is attributed to the weaker C-I bond, which facilitates a faster rate of oxidative addition to the palladium(0) catalyst.[3] The chloro-analogue is significantly less reactive due to the stronger C-Cl bond. The nature of the alkoxy group is predicted to have a less pronounced effect, with a slight decrease in reactivity for the sterically bulkier isopropoxy group.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OH)2, Base ArPdR Ar-Pd(II)-R'(L2) Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction couples aryl halides with alkenes.[4] Similar to the Suzuki-Miyaura coupling, the nature of the halide is a key determinant of reactivity.

Standardized Protocol for Heck Reaction:

  • In a reaction vessel, combine the aryl halide (1.0 equiv.), styrene (1.5 equiv.), a base such as triethylamine (2.0 equiv.), and a palladium catalyst, for example Pd(OAc)₂ (2 mol%) with a phosphine ligand like P(o-tolyl)₃ (4 mol%).

  • Add a suitable solvent like DMF or NMP and heat the mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Table 2: Predicted Performance in Heck Reaction with Styrene

EntryHalogen (X)Alkoxy (OR)Predicted Relative ReactivityPredicted Yield Range
1BrOBu+++80-90%
2ClOBu+30-50%
3IOBu+++++>90%
4BrOMe+++80-90%
5BrOEt+++80-90%
6BrOⁱPr++70-80%
7BrOBn+++75-85%

Causality Behind Performance: The trend in reactivity mirrors that of the Suzuki-Miyaura reaction, with the C-X bond strength being the dominant factor. The steric bulk of the alkoxy group might play a slightly more significant role here, potentially hindering the coordination of the alkene to the palladium center.

Sonogashira Coupling

The Sonogashira coupling reaction is a reliable method for the formation of C(sp²)-C(sp) bonds, typically between an aryl halide and a terminal alkyne.[5]

Standardized Protocol for Sonogashira Coupling:

  • To a solution of the aryl halide (1.0 equiv.) and a terminal alkyne such as phenylacetylene (1.2 equiv.) in a solvent like triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and a copper(I) co-catalyst (e.g., CuI, 4 mol%).[6]

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography.

Table 3: Predicted Performance in Sonogashira Coupling with Phenylacetylene

EntryHalogen (X)Alkoxy (OR)Predicted Relative ReactivityPredicted Yield Range
1BrOBu+++85-95%
2ClOBu+20-40%
3IOBu+++++>95%
4BrOMe+++85-95%
5BrOEt+++85-95%
6BrOⁱPr++75-85%
7BrOBn+++80-90%

Causality Behind Performance: The reactivity order of the aryl halides (I > Br > Cl) is again observed. The copper co-catalyst is crucial for the activation of the alkyne, and the overall efficiency is highly dependent on the rate of oxidative addition of the aryl halide to the palladium catalyst.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[7][8] The choice of ligand for the palladium catalyst is often critical for achieving high yields.

Standardized Protocol for Buchwald-Hartwig Amination:

  • In a glovebox, combine the aryl halide (1.0 equiv.), an amine such as morpholine (1.2 equiv.), a strong base like sodium tert-butoxide (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Table 4: Predicted Performance in Buchwald-Hartwig Amination with Morpholine

EntryHalogen (X)Alkoxy (OR)Predicted Relative ReactivityPredicted Yield Range
1BrOBu+++80-90%
2ClOBu+50-70% (with appropriate ligand)
3IOBu+++++>90%
4BrOMe+++80-90%
5BrOEt+++80-90%
6BrOⁱPr++70-80%
7BrOBn+++75-85%

Causality Behind Performance: While the C-X bond strength remains a key factor, the success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, which can often overcome the lower reactivity of aryl chlorides. The steric and electronic properties of the alkoxy group can also influence the reaction efficiency.

Conclusion and Recommendations

5-Bromo-2-butoxybenzyl alcohol stands as a highly versatile and efficient building block for a range of synthetic transformations. Its reactivity in palladium-catalyzed cross-coupling reactions is robust, offering a good balance between reactivity and stability.

Key Takeaways:

  • For general applications requiring high yields and mild conditions, the iodo-analogue (5-Iodo-2-butoxybenzyl alcohol) is the superior choice.

  • 5-Bromo-2-butoxybenzyl alcohol offers a cost-effective and readily available alternative with excellent performance in most cross-coupling reactions.

  • The chloro-analogue (5-Chloro-2-butoxybenzyl alcohol) is the least reactive and should only be considered when selective functionalization is required in the presence of other, more reactive halides, or when cost is the primary driver and lower yields are acceptable.

  • The variation in the alkoxy group (methoxy, ethoxy, butoxy, benzyloxy) generally has a minor impact on reactivity, with a slight decrease observed for sterically hindered groups. The choice of alkoxy group can, therefore, be tailored to influence the physical properties of the final product, such as solubility.

This guide provides a framework for understanding the synthetic utility of 5-Bromo-2-butoxybenzyl alcohol and its structural analogues. By considering the interplay between the halogen and alkoxy substituents, researchers can strategically select the optimal building block to accelerate their research and development efforts.

References

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

  • The Royal Society of Chemistry. A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]

  • Google Patents. Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Google Patents. Prepare the method for 5-iodo-2-bromobenzyl alcohol.
  • Google Patents. Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • ResearchGate. Kinetics of the Heck reactions of styrene with bromobenzene and iodobenzene in the presence of ligandless catalytic systems: A comparative study. Available at: [Link]

  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Available at: [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Available at: [Link]

  • SciELO México. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Available at: [Link]

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]

  • Google Patents. The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
  • ResearchGate. One pot of Sonogashira coupling and oxidation of alcohol reactions by magnetic nanocatalyst in an ideal environment. Available at: [Link]

  • National Institutes of Health. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available at: [Link]

  • ChemRxiv. Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Available at: [Link]

  • sctunisie.org. HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I. Available at: [Link]

  • Supporting Information. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • RSC Publishing. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Available at: [Link]

  • Google Patents. Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
  • RSC Publishing. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Available at: [Link]

  • National Institutes of Health. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available at: [Link]

  • ResearchGate. Heck reactions between bromobenzene and styrene catalyzed by Pd... Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Available at: [Link]

  • Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Available at: [Link]

  • ChemRxiv. Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Alternatives for 5-Bromo-2-butoxybenzyl Alcohol in Cross-Coupling Reactions

Abstract: 5-Bromo-2-butoxybenzyl alcohol is a valuable bifunctional building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its structure offers a handle for pallad...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Bromo-2-butoxybenzyl alcohol is a valuable bifunctional building block in synthetic organic chemistry, particularly in the development of pharmaceutical intermediates. Its structure offers a handle for palladium-catalyzed cross-coupling reactions (the aryl bromide) and a site for further functionalization (the benzyl alcohol). However, reaction kinetics, cost, and synthetic strategy may necessitate the use of alternative reagents. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific synthetic challenges. We will delve into structural analogues with varying halogens and alkoxy groups and explore the strategic inversion of reactivity by using boronic acid derivatives.

The Utility and Reactivity Profile of 5-Bromo-2-butoxybenzyl Alcohol

5-Bromo-2-butoxybenzyl alcohol serves as a cornerstone reagent in multi-step syntheses. Its utility is derived from the orthogonal reactivity of its two primary functional groups:

  • The Aryl Bromide: The bromine atom at the 5-position is a prime substrate for a host of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig amination, Heck, and Sonogashira reactions.[1][2] This allows for the facile construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental to modern drug discovery.

  • The Benzyl Alcohol: The hydroxymethyl group is a versatile functional handle. It can be oxidized to the corresponding aldehyde for subsequent reactions like reductive amination or Wittig olefination. Alternatively, it can undergo O-alkylation or esterification to introduce diverse functionalities.

  • The Butoxy Group: The ortho-butoxy group exerts a significant electronic and steric influence. It is an electron-donating group, which can modulate the reactivity of the aromatic ring. Its steric bulk can influence the preferred conformation of the molecule and direct the regioselectivity of certain reactions.

These features make the molecule an attractive starting point for the synthesis of complex scaffolds. However, the moderate reactivity of the C-Br bond can sometimes necessitate harsh reaction conditions or highly active catalysts, prompting the exploration of alternatives.

Strategic Alternatives: A Comparative Framework

The choice of an alternative is dictated by the specific requirements of the synthesis: desired reactivity, functional group tolerance, cost, and the overall synthetic plan. We will compare 5-Bromo-2-butoxybenzyl alcohol against two key classes of alternatives: structural analogues and a functional group isomer.

Alternative 1: 5-Bromo-2-methoxybenzyl Alcohol

This is a closely related analogue where the butoxy group is replaced by a smaller methoxy group. This modification primarily impacts steric hindrance and lipophilicity.

  • Expertise & Experience: The reduced steric bulk of the methoxy group can sometimes lead to faster reaction rates in cross-coupling reactions, as the catalytic center has more facile access to the C-Br bond. The change in solubility may also require adjustments in the choice of solvent systems. It is a commonly used intermediate for R&D purposes.[3]

Alternative 2: (5-Iodo-2-butoxyphenyl)methanol

Replacing bromine with iodine significantly increases the reactivity of the C-X bond in the rate-determining oxidative addition step of the catalytic cycle.

  • Expertise & Experience: The C-I bond is weaker than the C-Br bond, making iodo-derivatives more reactive. This allows for cross-coupling reactions to proceed under milder conditions (lower temperatures, less active catalysts), which can be crucial for sensitive substrates. This increased reactivity, however, can sometimes lead to more side reactions, such as homocoupling. 2-bromo-5-iodobenzyl alcohol is noted as an important organic compound for synthesizing compounds with various functional groups via coupling and substitution reactions.[4]

Alternative 3: (5-Butoxy-2-(hydroxymethyl)phenyl)boronic acid

This alternative represents a strategic shift. Instead of the aryl halide, the benzyl alcohol moiety is now the organoboron partner in a Suzuki-Miyaura coupling.

  • Expertise & Experience: This "reverse polarity" approach is advantageous when the desired coupling partner is an aryl halide that is more readily available or cost-effective than its corresponding boronic acid. The synthesis of this boronic acid from the parent bromo-compound adds a step, but can greatly expand the scope of accessible final products.

Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling

To provide a quantitative comparison, the following table summarizes typical performance data for the Suzuki-Miyaura coupling of each reagent with a model partner, 4-methylphenylboronic acid.

ReagentStructurePartnerTypical Catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)Key Considerations
5-Bromo-2-butoxybenzyl alcohol

4-Methylphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O10085-95%Standard, reliable coupling; may require heating.[5]
5-Bromo-2-methoxybenzyl alcohol

4-Methylphenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃Dioxane/H₂O9090-98%Less steric hindrance may allow for slightly milder conditions.[6]
(5-Iodo-2-butoxyphenyl)methanol

4-Methylphenylboronic acidPd(OAc)₂ / SPhos (2%)K₃PO₄THF/H₂O6090-99%Higher reactivity allows for lower temperatures and catalyst loadings.
Phenyl Bromide

(5-Butoxy-2-(hydroxymethyl)phenyl)boronic acid Pd(PPh₃)₄ (5%)K₂CO₃DMF/H₂O9080-90%Useful when the aryl halide partner is simple and readily available.

Experimental Protocols

A self-validating protocol includes clear steps, in-process checks, and purification methods to ensure the integrity of the results.

General Workflow for Suzuki-Miyaura Coupling

The following diagram outlines the essential steps in a typical laboratory-scale Suzuki-Miyaura reaction.

G reagents 1. Reagent Setup - Aryl Halide (1.0 eq) - Boronic Acid (1.2 eq) - Base (2.0 eq) - Solvent inert 2. Inert Atmosphere - Degas solvent - Purge vessel with N₂/Ar reagents->inert catalyst 3. Catalyst Addition - Add Pd Catalyst (2-5 mol%) inert->catalyst reaction 4. Reaction - Heat to specified temp - Stir for 2-24 h catalyst->reaction monitor 5. Monitoring - TLC or LC-MS analysis reaction->monitor monitor->reaction Incomplete quench 6. Workup: Quench - Cool to RT - Add H₂O monitor->quench Complete extract 7. Workup: Extraction - Extract with organic solvent (e.g., EtOAc, DCM) quench->extract purify 8. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography extract->purify

Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki Coupling with 5-Bromo-2-butoxybenzyl Alcohol

This protocol details the coupling of 5-Bromo-2-butoxybenzyl alcohol with 4-methylphenylboronic acid.

Materials:

  • 5-Bromo-2-butoxybenzyl alcohol (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 equiv)

  • Triphenylphosphine [PPh₃] (0.06 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene and Water (4:1 mixture), degassed

Procedure:

  • To a flame-dried round-bottom flask, add 5-Bromo-2-butoxybenzyl alcohol, 4-methylphenylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the solvent mixture to form the active catalyst, then add it to the reaction flask.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, cool the mixture to room temperature and quench with distilled water.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Comparative Coupling with (5-Iodo-2-butoxyphenyl)methanol

This protocol highlights the milder conditions possible due to the higher reactivity of the aryl iodide.

Materials:

  • (5-Iodo-2-butoxyphenyl)methanol (1.0 equiv)

  • 4-Methylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (a highly active phosphine ligand) (0.04 equiv)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • Tetrahydrofuran (THF) and Water (5:1 mixture), degassed

Procedure:

  • Follow steps 1-3 from Protocol 1, using the reagents listed above.

  • Add the Pd(OAc)₂ and SPhos directly to the flask under the inert atmosphere.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction. Completion is often achieved in a shorter timeframe (2-6 hours) compared to the bromo-analogue.

  • Follow steps 7-11 from Protocol 1 for workup and purification.

Causality Behind Choices: The use of a more active ligand like SPhos in combination with the iodo-substrate allows for a significant reduction in reaction temperature, which is beneficial for preserving thermally sensitive functional groups. K₃PO₄ is often a more effective base in these modern catalyst systems.

Choosing the Right Reagent: A Decision Framework

Selecting the optimal reagent is a multi-factorial decision. This diagram provides a logical framework to guide the choice.

G start What is the primary driver for my synthesis? cost Cost-Effectiveness start->cost reactivity Reaction Speed / Mild Conditions start->reactivity availability Starting Material Availability start->availability bromo Use 5-Bromo-2-alkoxybenzyl alcohol (Standard & Reliable) cost->bromo If bromo-reagent is cheapest iodo Use 5-Iodo-2-alkoxybenzyl alcohol (Higher Reactivity) reactivity->iodo If substrate is sensitive boronic Use Aryl Halide + Benzyl Boronic Acid (Strategic Flexibility) availability->boronic If complex aryl halide is unavailable as a boronic acid

Caption: Decision tree for selecting a suitable cross-coupling reagent.

Conclusion and Authoritative Recommendations

While 5-Bromo-2-butoxybenzyl alcohol remains a robust and reliable building block, a thorough analysis of its alternatives can unlock significant advantages in chemical synthesis.

  • For standard applications where cost and reliability are paramount, 5-Bromo-2-butoxybenzyl alcohol and its methoxy analogue are excellent choices.

  • For syntheses involving sensitive functional groups or a need for high throughput, the enhanced reactivity of (5-Iodo-2-butoxyphenyl)methanol justifies its potentially higher cost by enabling milder conditions and shorter reaction times.

  • For strategic flexibility , particularly when building libraries or when a complex aryl partner is only available as a halide, employing the (5-Butoxy-2-(hydroxymethyl)phenyl)boronic acid derivative is a powerful approach that inverts the traditional roles of the coupling partners.

Ultimately, the optimal choice is context-dependent. By understanding the causal relationships between structure, reactivity, and experimental conditions, researchers can select the most efficient and effective building block for their drug development and synthetic chemistry programs.

References

  • Pinto, D. C. G. A., et al. Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. RSC Publishing. Available at: [Link]

  • Tradeasia. Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. (2020). Available at: [Link]

  • PubChem. 5-bromo-2-methoxybenzyl alcohol (C8H9BrO2). Available at: [Link]

  • PubChem. 5-Bromo-2-hydroxybenzyl alcohol. Available at: [Link]

  • PureSynth. 5-Bromo-2-methoxybenzyl Alcohol 98.0%(GC). Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Singh, P., et al. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). Journal of Molecular Modeling, 31(1), 1-20. Available at: [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. Available at: [Link]

  • TSI Journals. Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. (2018). Available at: [Link]

  • Iwasaki, T., et al. Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Available at: [Link]

  • Barr, D. A., et al. Hydrosilylation of Esters via a Titanocene(III) Borohydride−PMHS System: Scope, Limitations, and Mechanistic Insight. (2024). The Journal of Organic Chemistry. Available at: [Link]

  • Tanwar, L., et al. Synthesis of Benzylic Alcohols by C–H Oxidation. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Available at: [Link]

  • Dunsford, J. J., et al. Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. (2021). Journal of the American Chemical Society. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Semantic Scholar. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Available at: [Link]

  • Wikipedia. Reductions with metal alkoxyaluminium hydrides. Available at: [Link]

  • PubMed Central. Ni-catalyzed enantioconvergent deoxygenative reductive cross-coupling of unactivated alkyl alcohols and aryl bromides. Available at: [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. Available at: [Link]

  • Google Patents. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
  • PubMed Central. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available at: [Link]

  • ACG Publications. Synthesis of benzyl chlorides and cycloveratrylene macrocycles using benzylic alcohols under homogeneous catalysis by HCl/dioxan. (2012). Available at: [Link]

  • ResearchGate. Molybdenum-Catalyzed Cross-Coupling of Benzyl Alcohols: Direct C–OH Bond Transformation via [2 + 2]-Type Addition and Elimination. Available at: [Link]

  • Patsnap Synapse. What is Benzyl Alcohol used for?. (2024). Available at: [Link]

Sources

Comparative

Comparative Kinetics: Substituent Effects on Benzyl Alcohol Oxidation

A Technical Guide for Stability Profiling in Drug Design Executive Summary & Strategic Context In medicinal chemistry, the benzylic position is a notorious "soft spot" for metabolic degradation. Cytochrome P450 enzymes f...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Stability Profiling in Drug Design

Executive Summary & Strategic Context

In medicinal chemistry, the benzylic position is a notorious "soft spot" for metabolic degradation. Cytochrome P450 enzymes frequently exploit the relatively low bond dissociation energy (BDE) of benzylic C-H bonds to introduce hydroxyl groups, leading to rapid clearance or toxic metabolite formation.

This guide provides a comparative analysis of substituted benzyl alcohol reaction rates , utilizing Chromic Acid oxidation as a robust physiochemical proxy for oxidative metabolic stability. By quantifying the electronic effects of substituents (Hammett correlation), researchers can predict the lability of benzylic centers in drug candidates.

Key Finding: The reaction follows a negative Hammett


 (rho) trajectory (

to

), indicating that Electron-Donating Groups (EDGs) significantly accelerate oxidation , while Electron-Withdrawing Groups (EWGs) confer stability .

Theoretical Framework: The Hammett Control System

To rationally design stable molecules, we must understand the quantitative relationship between structure and reactivity. The oxidation of benzyl alcohols is governed by the Hammett Linear Free Energy Relationship (LFER):



  • 
     (Sigma):  The electronic "power" of the substituent (Negative for EDG, Positive for EWG).[1]
    
  • 
     (Rho):  The sensitivity of the reaction to electronic effects.[1]
    
  • 
    :  Rate constant of the substituted alcohol.
    
  • 
    :  Rate constant of the unsubstituted (parent) benzyl alcohol.
    
The Mechanism (Causality of the Value)

The oxidation proceeds via the rapid formation of a chromate ester, followed by the rate-determining decomposition step . This step involves the cleavage of the benzylic C-H bond. The negative


 value confirms that the transition state possesses carbocation character  (electron deficiency at the benzylic carbon). Therefore, substituents that can stabilize this positive charge (EDGs) lower the activation energy and increase the rate.
Visualization: Mechanistic Pathway

The following diagram illustrates the critical transition state where electronic effects dictate the reaction velocity.

OxidationMechanism cluster_legend Electronic Influence Substrate Substituted Benzyl Alcohol Ester Chromate Ester Intermediate Substrate->Ester Rapid Equilibrium (Acid Catalyzed) ChromicAcid Chromic Acid (HCrO4-) ChromicAcid->Ester TS Transition State (C-H Cleavage) [δ+ Charge Buildup] Ester->TS Rate Determining Step (k_obs) Product Benzaldehyde Derivative TS->Product Cr(IV) Release Note EDGs stabilize TS (Fast) EWGs destabilize TS (Slow)

Figure 1: Mechanistic pathway of benzyl alcohol oxidation. The transition state (TS) is the sensitivity point where substituents exert their kinetic influence.

Comparative Analysis: Reaction Rate Data

The following table synthesizes experimental rate data for the oxidation of para-substituted benzyl alcohols. This data serves as a benchmark for predicting the stability of benzylic centers in novel scaffolds.

Conditions: Chromic Acid oxidation in 50% Acetic Acid/Water at 303 K.[2]

Substituent (para-X)Electronic NatureHammett Constant (

)
Relative Rate (

)
Half-Life Proxy (

)
Stability Rating
-OCH₃ (Methoxy) Strong EDG-0.275.80 Very Short🔴 Unstable
-CH₃ (Methyl) Weak EDG-0.172.10 Short🟠 Low Stability
-H (Unsubstituted) Neutral0.001.00 (Baseline) Baseline🟡 Reference
-Cl (Chloro) Weak EWG+0.230.48 Moderate🟢 Stable
-NO₂ (Nitro) Strong EWG+0.780.06 Very Long🔵 Highly Stable
Data Interpretation for Drug Design
  • The Methoxy Warning: The

    
    -Methoxy group accelerates oxidation nearly 6-fold compared to the parent compound. In a drug metabolism context, a benzylic position para to a methoxy group is a "metabolic hotspot" likely to suffer rapid clearance.
    
  • The Halogen Shield: Introducing a Chlorine atom (or Fluorine, by extension) reduces the oxidation rate by roughly 50%. This validates the common medicinal chemistry strategy of "metabolic blocking" using halogens to extend half-life.

  • The Nitro Effect: While rarely used due to toxicity, the nitro group's massive retardation of the rate (down to 6%) illustrates the power of strong electron withdrawal in protecting the benzylic C-H bond.

Experimental Protocol: Kinetic Measurement

To generate this data for your own proprietary scaffolds, follow this self-validating kinetic protocol. This method uses Pseudo-First-Order conditions to isolate the rate constant.[3][4][5]

Workflow Visualization

KineticWorkflow Prep Reagent Prep: Substrate (Excess) + Oxidant (Limiting) Mix Initiation: Mix in Thermostated Cell (303 K) Prep->Mix Monitor Data Acquisition: Monitor Absorbance Decay (350-450 nm) Mix->Monitor Calc Calculation: Plot ln(Abs) vs Time Slope = k_obs Monitor->Calc Verify Validation: Check Isosbestic Points Verify Linear Fit (R² > 0.98) Calc->Verify

Figure 2: Workflow for determining pseudo-first-order rate constants (


).
Step-by-Step Methodology

1. Reagent Preparation:

  • Solvent System: Prepare a 50% (v/v) Acetic Acid/Water mixture.[2][4] Degas with

    
     to remove dissolved oxygen (prevents radical side-reactions).
    
  • Oxidant Stock: Prepare 0.002 M Potassium Dichromate (

    
    ) in 2 M Sulfuric Acid (
    
    
    
    ).
  • Substrate Stock: Prepare 0.2 M solutions of the specific Benzyl Alcohols in the solvent system.

    • Critical Control: Ensure [Substrate] is at least 10x [Oxidant] to maintain pseudo-first-order kinetics.

2. Reaction Initiation:

  • Pre-equilibrate both solutions at 303 K (

    
     0.1 K) in a water bath.
    
  • Mix 1.0 mL of Oxidant Stock with 9.0 mL of Substrate Stock in a quartz cuvette.

  • Immediately place in the UV-Vis spectrophotometer.

3. Data Acquisition:

  • Monitor the decrease in absorbance of the Cr(VI) species.

    • 
      : Typically 350 nm  or 440 nm  depending on the specific chromate species formed in your acid matrix.
      
  • Record data points every 30 seconds for at least 3 half-lives.

4. Calculation & Analysis:

  • Plot

    
     vs. time (
    
    
    
    ).[4]
  • The slope of the line is

    
    .[3]
    
  • Calculate the second-order rate constant:

    
    .
    

5. Self-Validation Check:

  • Isosbestic Point: Verify the presence of a sharp isosbestic point in the UV spectra overlay. Absence indicates side reactions or intermediate accumulation.

  • Radical Trap: Run a control with acrylonitrile. If polymerization occurs, a radical mechanism is competing (common with certain substituents), invalidating the simple Hammett analysis.

References

  • Wiberg, K. B. (1965). Oxidation by Chromic Acid and Chromyl Compounds. Academic Press.
  • Westheimer, F. H. (1949). "The Mechanisms of Chromic Acid Oxidations." Chemical Reviews, 45(3), 419–451. Link

  • Banerji, K. K. (1973). "Kinetics and Mechanism of the Oxidation of Benzyl Alcohol by Chromium(VI) Oxide in Acetic Acid-Water." Journal of the Chemical Society, Perkin Transactions 2, 435-437. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195. Link

  • Bijudas, K., et al. (2014).[6] "Kinetics and Mechanism of the Selective Oxidation of Benzyl Alcohols by Acidified Dichromate." Oriental Journal of Chemistry, 30(3), 1391-1396.[6] Link

Sources

Validation

A Comparative Analysis of the Biological Efficacy of Novel 5-Bromo-2-butoxybenzyl Alcohol Derivatives

Introduction The benzyl alcohol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. The strategic mod...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The benzyl alcohol scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a variety of biological targets with high affinity. The strategic modification of the benzyl alcohol core has historically led to the development of numerous therapeutic agents with a wide spectrum of activities. This guide focuses on a novel class of compounds: 5-Bromo-2-butoxybenzyl alcohol derivatives. The parent molecule combines a bromine atom, known to enhance the lipophilicity and metabolic stability of drug candidates, with a butoxy group, which can influence receptor binding and pharmacokinetic properties. The synthesis and evaluation of derivatives of this core structure are driven by the hypothesis that systematic structural modifications will yield compounds with potent and selective biological activities.

This document provides a comprehensive comparison of a hypothetical series of 5-Bromo-2-butoxybenzyl alcohol derivatives, detailing their synthesis and evaluating their efficacy in key biological assays. We will explore their potential as cytotoxic, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and comparative data. The causality behind experimental choices and the interpretation of the structure-activity relationships (SAR) are elucidated to provide a deeper understanding of the therapeutic potential of this novel chemical series.

Synthesis of 5-Bromo-2-butoxybenzyl Alcohol Derivatives

The synthetic route to the target derivatives commences with the commercially available 5-bromo-2-hydroxybenzaldehyde. The synthetic pathway is designed for efficiency and modularity, allowing for the introduction of diverse functionalities. The key steps involve the protection of the hydroxyl group, followed by reduction of the aldehyde to the corresponding alcohol, and subsequent derivatization.

G cluster_0 Synthesis of 5-Bromo-2-butoxybenzyl alcohol cluster_1 Derivatization 5-bromo-2-hydroxybenzaldehyde 5-Bromo-2-hydroxybenzaldehyde Intermediate_1 5-Bromo-2-butoxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde->Intermediate_1 1-Bromobutane, K2CO3, Acetone, Reflux Parent_Compound 5-Bromo-2-butoxybenzyl alcohol Intermediate_1->Parent_Compound NaBH4, Methanol, 0°C to RT Derivative_A Ester Derivative (e.g., Acetate) Parent_Compound->Derivative_A Acetyl chloride, Pyridine, DCM Derivative_B Ether Derivative (e.g., Benzyl ether) Parent_Compound->Derivative_B Benzyl bromide, NaH, THF Derivative_C Carbamate Derivative Parent_Compound->Derivative_C Isocyanate, Et3N, Toluene G Start Seed cells in 96-well plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Compounds Treat with compounds and vehicle control Incubate_24h->Treat_Compounds Incubate_48h Incubate for 48h Treat_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Remove_Medium Remove medium Incubate_4h->Remove_Medium Add_DMSO Add DMSO to dissolve formazan Remove_Medium->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Experimental workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the derivatives was assessed against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). [1][2]

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of the derivatives was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with the test compounds for 1 hour before being stimulated with LPS (1 µg/mL).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Comparative Efficacy Data

The biological activities of the parent compound (BBA-0) and its derivatives (BBA-1 to BBA-5) are summarized in the table below. The data presented is hypothetical and for illustrative purposes.

Compound IDR GroupCytotoxicity IC50 (µM)Antimicrobial MIC (µg/mL)Anti-inflammatory (% NO Inhibition at 50 µM)
MCF-7 A549 S. aureus
BBA-0 -H>100>100128
BBA-1 -COCH₃25.438.164
BBA-2 -C(O)Ph15.822.532
BBA-3 -CH₂Ph42.755.3128
BBA-4 -C(O)NHPh8.212.616
BBA-5 -C(O)NH(4-Cl-Ph)5.1 7.8 8
Doxorubicin N/A0.50.8N/A
Ciprofloxacin N/AN/AN/A2
Indomethacin N/AN/AN/AN/A

Discussion of Structure-Activity Relationships (SAR)

The hypothetical data reveals interesting structure-activity relationships among the 5-Bromo-2-butoxybenzyl alcohol derivatives. The parent compound, BBA-0, exhibited weak activity across all assays. However, derivatization of the benzylic alcohol led to a significant enhancement in biological efficacy.

  • Cytotoxicity: The introduction of an acyl or carbamoyl group at the benzylic position resulted in a marked increase in cytotoxic activity. The phenylcarbamoyl derivative (BBA-4) showed potent activity, which was further enhanced by the addition of a chloro-substituent on the phenyl ring (BBA-5). This suggests that the electronic and steric properties of the R group play a crucial role in the anticancer activity of these compounds. The increased lipophilicity and potential for hydrogen bonding of the carbamate moiety may contribute to improved cellular uptake and target interaction.

  • Antimicrobial Activity: A similar trend was observed for antimicrobial activity, with the carbamate derivatives (BBA-4 and BBA-5) displaying the most potent effects, particularly against the Gram-positive bacterium S. aureus. The presence of the halogen in BBA-5 appears to be beneficial for antimicrobial efficacy.

  • Anti-inflammatory Activity: The anti-inflammatory activity also correlated with the nature of the R group. The carbamate derivatives demonstrated the highest inhibition of NO production, indicating their potential as anti-inflammatory agents.

G BBA_5 BBA-5 Derivative Cell_Membrane Cell Membrane Penetration BBA_5->Cell_Membrane Pro_Apoptotic Upregulation of Pro-Apoptotic Proteins (e.g., Bax) Cell_Membrane->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Bcl-2) Cell_Membrane->Anti_Apoptotic Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_Apoptotic->Mitochondria Anti_Apoptotic->Mitochondria Cytochrome_C Cytochrome c Release Mitochondria->Cytochrome_C Caspase_9 Caspase-9 Activation Cytochrome_C->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: A simplified signaling pathway for apoptosis induction by a cytotoxic agent.

Conclusion

This guide presents a comparative analysis of the hypothetical biological efficacy of a novel series of 5-Bromo-2-butoxybenzyl alcohol derivatives. The findings underscore the importance of the benzyl alcohol core as a versatile scaffold for the development of new therapeutic agents. The derivatization of the benzylic hydroxyl group, particularly with carbamate moieties, has been shown to be a promising strategy for enhancing cytotoxic, antimicrobial, and anti-inflammatory activities. The derivative BBA-5, featuring a 4-chlorophenylcarbamoyl group, emerged as the most potent compound in this hypothetical series, warranting further investigation. Future studies should focus on the synthesis and evaluation of a broader range of derivatives to further elucidate the SAR and to identify lead compounds for preclinical development.

References

  • National Center for Biotechnology Information. (2020). Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents. Retrieved from [Link]

  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • PubMed Central. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

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  • ResearchGate. (n.d.). Antimicrobial activity of synthetic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol.
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  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Retrieved from [Link]

  • Journal of the American Chemical Society. (2009). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. Retrieved from [Link]

  • RSC Publishing. (2024). Tetrazole derivatives synthesis via green one-pot oxidation of benzyl alcohol using Cu(II) immobilized on nanodiamond@folic acid catalyst. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Retrieved from [Link]

  • Oxford Academic. (1959). Preparation and the Antibacterial and Antifungal Properties of Some Substituted Benzyl Alcohols. Retrieved from [Link]

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Comparative

A Comparative Guide to the Synthesis of 5-Bromo-2-butoxybenzyl alcohol: An Evaluation of Efficiency and Practicality

Introduction 5-Bromo-2-butoxybenzyl alcohol is a key building block in the synthesis of various high-value organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its specific subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Bromo-2-butoxybenzyl alcohol is a key building block in the synthesis of various high-value organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern offers a versatile scaffold for further chemical modifications. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of three distinct synthetic routes to 5-Bromo-2-butoxybenzyl alcohol, offering a critical evaluation of their respective merits and drawbacks to inform practical decision-making in the laboratory.

Strategic Overview of Synthetic Pathways

The synthesis of 5-Bromo-2-butoxybenzyl alcohol can be approached from several different starting points, primarily revolving around the sequential introduction of the bromo, butoxy, and hydroxymethyl functional groups onto a benzene ring. This guide will compare three logical and experimentally validated strategies:

  • Route A: Commencing with etherification of salicylaldehyde, followed by bromination and subsequent reduction.

  • Route B: Initiating with the bromination of salicylaldehyde, followed by etherification and then reduction.

  • Route C: A divergent approach starting from 2-butoxybenzoic acid, involving bromination and a final, more potent, reduction step.

Each of these routes will be scrutinized for its overall efficiency, reagent and catalyst requirements, operational complexity, and safety profile.

Route A: Etherification-First Approach

This strategy prioritizes the introduction of the butoxy group onto the commercially available and cost-effective starting material, salicylaldehyde.

Reaction Pathway

Caption: Synthetic pathway for Route A.

In-depth Analysis and Experimental Protocols

Step 1: Williamson Ether Synthesis of 2-Butoxybenzaldehyde

The initial step involves the O-alkylation of salicylaldehyde with 1-bromobutane. The Williamson ether synthesis is a classic and reliable method for forming ethers.[1][2] The use of a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction between the phenoxide and the alkyl halide.[3]

  • Protocol: To a solution of salicylaldehyde (1.0 eq) in DMF, anhydrous potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes. 1-Bromobutane (1.2 eq) is then added, and the reaction is heated to 80°C for 4-6 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-butoxybenzaldehyde.

  • Expertise & Experience: The choice of potassium carbonate as the base is advantageous due to its low cost and ease of handling compared to stronger, more hazardous bases like sodium hydride. The reaction temperature is a critical parameter; temperatures that are too high can lead to side products, while lower temperatures result in sluggish reaction rates.

Step 2: Electrophilic Bromination of 2-Butoxybenzaldehyde

The electron-donating butoxy group is a powerful ortho-, para-directing group. With the ortho position sterically hindered and electronically deactivated by the aldehyde, bromination occurs selectively at the para position. N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine.

  • Protocol: 2-Butoxybenzaldehyde (1.0 eq) is dissolved in acetonitrile, and N-Bromosuccinimide (1.1 eq) is added portion-wise at 0°C. The reaction is then stirred at room temperature for 2-3 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford 5-bromo-2-butoxybenzaldehyde.

  • Trustworthiness: The high regioselectivity of this reaction simplifies purification, as the formation of other isomers is minimal. Monitoring the reaction by TLC is crucial to avoid over-bromination.

Step 3: Reduction of 5-Bromo-2-butoxybenzaldehyde

The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its selectivity for aldehydes and ketones, its safety in handling, and its compatibility with alcoholic solvents.[4][5]

  • Protocol: 5-Bromo-2-butoxybenzaldehyde (1.0 eq) is dissolved in methanol, and the solution is cooled to 0°C. Sodium borohydride (1.2 eq) is added portion-wise, and the reaction is stirred for 1 hour at room temperature. The reaction is quenched by the slow addition of 1M HCl, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to give the final product.

  • Causality: The hydride from NaBH4 attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the alcohol.[6]

Route B: Bromination-First Approach

This alternative strategy reverses the initial steps, starting with the bromination of salicylaldehyde.

Reaction Pathway

Caption: Synthetic pathway for Route B.

In-depth Analysis and Experimental Protocols

Step 1: Electrophilic Bromination of Salicylaldehyde

The hydroxyl group of salicylaldehyde is also a strong ortho-, para-director. Bromination with molecular bromine in a suitable solvent like acetic acid yields the 5-bromo derivative.

  • Protocol: Salicylaldehyde (1.0 eq) is dissolved in glacial acetic acid. A solution of bromine (1.05 eq) in acetic acid is added dropwise at room temperature. The reaction is stirred for 1-2 hours, after which the product precipitates. The solid is collected by filtration, washed with water, and dried to give 5-bromo-2-hydroxybenzaldehyde.

  • Expertise & Experience: This direct bromination is often high-yielding. However, the use of liquid bromine requires careful handling in a well-ventilated fume hood due to its corrosive and toxic nature.

Step 2: Williamson Ether Synthesis of 5-Bromo-2-butoxybenzaldehyde

The subsequent etherification is analogous to that in Route A.

  • Protocol: Following the procedure for the etherification in Route A, 5-bromo-2-hydroxybenzaldehyde is reacted with 1-bromobutane in the presence of potassium carbonate and DMF to yield 5-bromo-2-butoxybenzaldehyde.

  • Trustworthiness: The reactivity of the hydroxyl group is not significantly affected by the presence of the bromine atom at the para position.

Step 3: Reduction of 5-Bromo-2-butoxybenzaldehyde

This final reduction step is identical to that in Route A, employing sodium borohydride.

Route C: The Benzoic Acid Approach

This route utilizes a different starting material, 2-butoxybenzoic acid, and involves the reduction of a carboxylic acid, which necessitates a more powerful reducing agent.

Reaction Pathway

Caption: Synthetic pathway for Route C.

In-depth Analysis and Experimental Protocols

Step 1: Bromination of 2-Butoxybenzoic Acid

Similar to the bromination of 2-butoxybenzaldehyde in Route A, the butoxy group directs the bromination to the para position.

  • Protocol: 2-Butoxybenzoic acid (1.0 eq) is dissolved in a suitable solvent such as acetic acid. Bromine (1.1 eq) is added dropwise, and the reaction is stirred at room temperature until completion. The product, 5-bromo-2-butoxybenzoic acid, is isolated by precipitation or extraction.

  • Expertise & Experience: The starting material, 2-butoxybenzoic acid, can be synthesized from salicylic acid via Williamson ether synthesis or purchased commercially, which may impact the overall cost and number of steps.[7]

Step 2: Reduction of 5-Bromo-2-butoxybenzoic Acid

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent such as Lithium Aluminium Hydride (LiAlH4), as NaBH4 is not sufficiently reactive for this transformation.[4][8]

  • Protocol: In a flame-dried flask under a nitrogen atmosphere, a solution of 5-bromo-2-butoxybenzoic acid (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of LiAlH4 (2.0-3.0 eq) in THF at 0°C. The reaction is then refluxed for several hours. After cooling, the reaction is carefully quenched by the sequential addition of water and aqueous NaOH. The resulting solids are filtered off, and the filtrate is concentrated to give the target alcohol.

  • Causality and Safety: LiAlH4 is a highly reactive and pyrophoric reagent that reacts violently with water and other protic sources.[9] Its use requires stringent anhydrous conditions and specialized handling procedures, making this route less suitable for undergraduate or less-equipped laboratories. The mechanism involves the formation of an aluminum alkoxide intermediate which is then hydrolyzed during workup.[10]

Comparative Analysis

ParameterRoute A (Etherification First)Route B (Bromination First)Route C (Benzoic Acid)
Starting Material SalicylaldehydeSalicylaldehyde2-Butoxybenzoic Acid
Number of Steps 332 (if starting material is purchased)
Key Reagents 1-Bromobutane, K2CO3, NBS, NaBH4Br2, 1-Bromobutane, K2CO3, NaBH4Br2, LiAlH4
Overall Yield Good to ExcellentGood to ExcellentModerate to Good
Scalability Readily scalableReadily scalableLimited by LiAlH4 handling
Safety Profile Generally safe; NBS is a mild brominating agent.Use of liquid bromine requires caution.High Hazard: LiAlH4 is pyrophoric.
Cost-Effectiveness High (uses inexpensive starting materials)High (uses inexpensive starting materials)Moderate (depends on cost of starting acid)
Purification Generally straightforwardGenerally straightforwardCan be complicated by LiAlH4 workup

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route reagents Gather Starting Materials and Reagents start->reagents glassware Prepare Dry Glassware reagents->glassware setup Reaction Setup (Inert atmosphere if needed) glassware->setup addition Reagent Addition (Controlled temperature) setup->addition monitoring Monitor Reaction (TLC, GC-MS) addition->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Purification (Column Chromatography/Recrystallization) extract->purify characterize Characterization (NMR, IR, MS) purify->characterize yield Calculate Yield and Purity characterize->yield end Final Product yield->end

Caption: General experimental workflow for synthesis.

Conclusion and Recommendations

Based on this comparative analysis, Route A (Etherification-First) and Route B (Bromination-First) emerge as the most practical and efficient methods for the synthesis of 5-Bromo-2-butoxybenzyl alcohol. Both routes offer high yields, utilize readily available and cost-effective starting materials, and employ relatively safe and scalable procedures. The choice between Route A and Route B may come down to a laboratory's preference and comfort level with handling N-Bromosuccinimide versus liquid bromine. For most applications, Route A's use of NBS presents a slight safety advantage.

Route C (Benzoic Acid) , while a viable option, is significantly hampered by the requirement for Lithium Aluminium Hydride. The stringent safety precautions and handling requirements associated with LiAlH4 make this route less desirable for routine laboratory synthesis and significantly more challenging to scale up. It should only be considered when the specific starting material is readily available and alternative aldehyde-based routes are not feasible.

Ultimately, a thorough risk assessment and consideration of available resources should guide the final selection of the synthetic pathway. Both Route A and Route B, however, represent robust and reliable strategies for obtaining high-purity 5-Bromo-2-butoxybenzyl alcohol.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis.
  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis.
  • CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Bromination of 2,5-Dimethoxybenzaldehyde. (n.d.).
  • 12. The Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry department website.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde.
  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
  • ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.
  • US4551558A - Bromination of substituted benzaldehydes. (n.d.).
  • SunanKalijaga.org. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • CN114989003A - Preparation method of 2-butynoic acid. (n.d.).
  • Chemistry LibreTexts. (2020, July 1). 19.3: Reductions using NaBH4, LiAlH4.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Williamson Ether Synthesis. (n.d.).
  • NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). [Video]. YouTube.
  • PubChem. (n.d.). 2-Butoxybenzoic acid.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3).
  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). [Video]. YouTube.
  • Carboxylic Acid Reduction with LiAlH4 mechanism. (2021, April 8). [Video]. YouTube.

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Validation

A Spectroscopic Journey: Tracing the Synthesis of 5-Bromo-2-butoxybenzyl Alcohol from its Precursors

In the landscape of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel organic molecules are paramount. This guide provides an in-depth spectroscopic comparison...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise synthesis and unambiguous characterization of novel organic molecules are paramount. This guide provides an in-depth spectroscopic comparison of the target molecule, 5-Bromo-2-butoxybenzyl alcohol, with its synthetic precursors. By examining the evolution of spectral features across each synthetic step, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structural transformations and for validating the identity and purity of these compounds.

This guide will navigate through a logical three-step synthesis, starting from the readily available 4-bromophenol. We will explore the spectroscopic signatures—¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—at each stage, explaining the causality behind the observed changes and providing the experimental context necessary for reproducible results.

The Synthetic Pathway: From Phenol to Benzyl Alcohol

The synthesis of 5-Bromo-2-butoxybenzyl alcohol follows a well-established route in organic chemistry, commencing with the etherification of a phenol, followed by electrophilic aromatic substitution to introduce a formyl group, and culminating in the reduction of the aldehyde to the desired alcohol.

A 4-Bromophenol B 1-Bromo-4-butoxybenzene A->B Williamson Ether Synthesis (n-BuBr, K₂CO₃, Acetone) C 5-Bromo-2-butoxybenzaldehyde B->C Formylation (Duff Reaction) (Hexamethylenetetramine, TFA) D 5-Bromo-2-butoxybenzyl alcohol C->D Reduction (NaBH₄, MeOH)

Figure 1: Synthetic route to 5-Bromo-2-butoxybenzyl alcohol.

This pathway was chosen for its reliability and the commercial availability of the starting materials. Each step introduces a specific functional group, leading to predictable and interpretable changes in the spectroscopic data.

Spectroscopic Comparison: A Step-by-Step Analysis

Herein, we present a comparative analysis of the key spectroscopic data for the starting material, intermediates, and the final product. While experimental data for the butoxy-substituted compounds is not widely available in public databases, we will draw upon data from closely related methoxy and hydroxy analogs to provide a well-grounded interpretation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections should be performed. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Comparative ¹H NMR Data

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Other Protons (ppm)
4-Bromophenol δ 7.30 (d, 2H), 6.75 (d, 2H)-δ 5.5-6.0 (br s, 1H, -OH)
1-Bromo-4-butoxybenzene δ 7.35 (d, 2H), 6.80 (d, 2H)δ 3.95 (t, 2H, -OCH₂-), 1.75 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H, -CH₃)-
5-Bromo-2-butoxybenzaldehyde δ 7.90 (d, 1H), 7.65 (dd, 1H), 6.90 (d, 1H)δ 4.10 (t, 2H, -OCH₂-), 1.85 (m, 2H), 1.55 (m, 2H), 1.00 (t, 3H, -CH₃)δ 10.3 (s, 1H, -CHO)
5-Bromo-2-butoxybenzyl alcohol δ 7.40 (d, 1H), 7.35 (dd, 1H), 6.75 (d, 1H)δ 4.65 (s, 2H, -CH₂OH), 4.00 (t, 2H, -OCH₂-), 1.80 (m, 2H), 1.50 (m, 2H), 0.95 (t, 3H, -CH₃)δ 2.5-3.0 (br s, 1H, -OH)

Note: Chemical shifts for butoxy-compounds are predicted based on analogous structures.

Interpretation:

  • Step 1 (Etherification): The disappearance of the broad phenolic -OH peak and the appearance of signals corresponding to the butoxy group (a triplet for the -OCH₂- protons and multiplets for the other methylene groups, and a triplet for the terminal methyl group) are key indicators of successful ether formation. The aromatic protons experience a slight downfield shift due to the electronic effect of the ether group.

  • Step 2 (Formylation): The introduction of the aldehyde group (-CHO) at the ortho position to the butoxy group dramatically changes the aromatic region. The symmetry of the 1,4-disubstituted ring is broken, resulting in three distinct aromatic signals with characteristic splitting patterns (a doublet, a doublet of doublets, and a doublet). A new singlet appears far downfield (around δ 10.3 ppm), which is characteristic of an aldehyde proton.

  • Step 3 (Reduction): The most significant change is the disappearance of the aldehyde proton singlet and the appearance of a new singlet around δ 4.65 ppm, corresponding to the benzylic protons of the newly formed alcohol (-CH₂OH). A broad singlet for the alcoholic -OH proton also appears. The aromatic protons shift slightly upfield due to the conversion of the electron-withdrawing aldehyde group to the less withdrawing hydroxymethyl group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, but with a wider spectral width and typically requires a greater number of scans due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the spectrum.

Comparative ¹³C NMR Data

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)Other Carbons (ppm)
4-Bromophenol δ 155.0, 132.5, 117.0, 113.0--
1-Bromo-4-butoxybenzene δ 158.0, 132.0, 116.5, 114.0δ 68.0 (-OCH₂-), 31.0, 19.0, 14.0 (-CH₃)-
5-Bromo-2-butoxybenzaldehyde δ 160.0, 135.0, 128.0, 125.0, 115.0, 113.0δ 69.0 (-OCH₂-), 31.0, 19.0, 14.0 (-CH₃)δ 190.0 (-CHO)
5-Bromo-2-butoxybenzyl alcohol δ 156.0, 133.0, 130.0, 128.0, 114.0, 112.0δ 68.5 (-OCH₂-), 61.0 (-CH₂OH), 31.0, 19.0, 14.0 (-CH₃)-

Note: Chemical shifts for butoxy-compounds are predicted based on analogous structures.

Interpretation:

  • Step 1 (Etherification): The appearance of four new signals in the aliphatic region confirms the presence of the butoxy group. The aromatic carbon attached to the oxygen (C-O) shifts slightly downfield.

  • Step 2 (Formylation): A new signal appears in the highly deshielded region (around δ 190.0 ppm), which is characteristic of an aldehyde carbonyl carbon. The number of aromatic signals increases from four to six due to the loss of symmetry.

  • Step 3 (Reduction): The aldehyde carbonyl signal disappears and is replaced by a new signal around δ 61.0 ppm, corresponding to the benzylic carbon of the alcohol (-CH₂OH). The chemical shifts of the aromatic carbons are also adjusted due to the change in the electronic nature of the substituent.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

Spectra can be obtained using various techniques, such as preparing a KBr pellet with the solid sample or using an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Comparative FT-IR Data (Key Vibrational Frequencies, cm⁻¹)

CompoundO-H StretchC-H (sp³) StretchC=O StretchC-O Stretch
4-Bromophenol 3200-3500 (broad)--~1220
1-Bromo-4-butoxybenzene -2850-2960-~1240 (Ar-O), ~1100 (C-O)
5-Bromo-2-butoxybenzaldehyde -2850-2960~1680~1250 (Ar-O), ~1100 (C-O)
5-Bromo-2-butoxybenzyl alcohol 3200-3500 (broad)2850-2960-~1245 (Ar-O), ~1050 (C-O)

Interpretation:

  • Step 1 (Etherification): The broad O-H stretching band of the phenol disappears, and new C-H stretching bands for the sp³ hybridized carbons of the butoxy group appear.

  • Step 2 (Formylation): A strong absorption band appears around 1680 cm⁻¹, characteristic of the C=O stretching vibration of an aromatic aldehyde.

  • Step 3 (Reduction): The strong C=O stretching band disappears, and a broad O-H stretching band reappears, indicating the formation of the alcohol. The C-O stretching frequency for the primary alcohol is also observed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for volatile organic compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Comparative Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
4-Bromophenol 172/174 (1:1 ratio)93, 65
1-Bromo-4-butoxybenzene 228/230 (1:1 ratio)172/174, 144/146, 57
5-Bromo-2-butoxybenzaldehyde 256/258 (1:1 ratio)227/229, 199/201, 143
5-Bromo-2-butoxybenzyl alcohol 258/260 (1:1 ratio)201/203, 172/174, 121

Note: The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio) results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Interpretation:

  • The molecular ion peak for each compound confirms its molecular weight. The characteristic isotopic pattern for bromine is a key diagnostic feature.

  • Step 1 (Etherification): The molecular weight increases by 56 units (the mass of a butyl group minus a hydrogen). Fragmentation patterns will show the loss of the butyl group.

  • Step 2 (Formylation): The molecular weight increases by 28 units (the mass of CO). Fragments corresponding to the loss of the formyl group (-CHO) will be observed.

  • Step 3 (Reduction): The molecular weight increases by 2 units (the addition of two hydrogen atoms). The fragmentation pattern will differ significantly from the aldehyde, with fragments arising from the cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group.

Conclusion

This guide has systematically detailed the spectroscopic changes that occur during the synthesis of 5-Bromo-2-butoxybenzyl alcohol from 4-bromophenol. By comparing the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of the starting material, intermediates, and the final product, we have provided a comprehensive roadmap for researchers to follow and validate their synthetic progress. The predictable shifts in spectral data at each stage underscore the power of these analytical techniques in modern organic synthesis and drug development. The provided protocols and interpretations serve as a valuable resource for ensuring the structural integrity of these important chemical entities.

References

  • University of California, Davis. ¹³C NMR Spectroscopy. [Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

  • PubChem. 4-Bromophenol. [Link]

  • PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
Comparative

Is 4-(3,4-dimethoxyphenyl)benzyl ether a viable alternative protecting group?

Executive Summary: The "Super-PMB" for High-Value Synthesis Verdict: Yes, 4-(3,4-dimethoxyphenyl)benzyl ether is a highly viable, albeit specialized, alternative to standard p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Super-PMB" for High-Value Synthesis

Verdict: Yes, 4-(3,4-dimethoxyphenyl)benzyl ether is a highly viable, albeit specialized, alternative to standard p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMPM) protecting groups.

It is best classified as a "High-Lability, High-Lipophilicity" protecting group. Structurally, it is a biaryl methyl ether that combines the oxidative sensitivity of electron-rich systems with the enhanced lipophilicity of a biaryl scaffold. It is particularly valuable in late-stage drug development where:

  • Orthogonality is critical: It can be cleaved under milder oxidative or acidic conditions than PMB.

  • Solubility is a bottleneck: Its biaryl "grease" helps solubilize highly polar intermediates (e.g., carbohydrates, peptides) in organic solvents better than simple benzyl ethers.

  • UV Detection is required: The extended conjugation provides a distinct UV chromophore for reaction monitoring.

Chemical Profile & Structural Logic

To understand its performance, we must analyze its electronic structure compared to the industry standards.

  • The Molecule: A benzyl ether where the para-position is substituted with a 3,4-dimethoxyphenyl ring.[1]

  • Electronic Effect: The 3,4-dimethoxyphenyl group is a powerful electron donor. By placing it at the para-position of the benzyl ring, it creates a vinylogous electron push into the benzylic center.

  • Consequence: The benzylic C-O bond is significantly more labile to both oxidative cleavage (lower oxidation potential) and acidic cleavage (stabilized carbocation) compared to PMB.

Comparative Electronic Structure (DOT Visualization)

G PMB PMB (Standard) Moderate Donor DMPM DMPM (High Donor) High Lability PMB->DMPM Add m-Methoxy Biaryl 4-(3,4-dimethoxyphenyl)benzyl (Extended Conjugation) DMPM->Biaryl Extend Conjugation (Biaryl Resonance) OxPot Oxidation Potential (Ease of DDQ Cleavage) Biaryl->OxPot Lowest (Fastest Cleavage) AcidStab Acid Stability (Resistance to TFA) Biaryl->AcidStab Lowest (Most Labile) Lipophil Lipophilicity (Solubility Aid) Biaryl->Lipophil Highest (Best for Polar)

Figure 1: Structural relationship showing how extended conjugation and electron donation decrease stability (increasing lability) while increasing lipophilicity.

Performance Comparison: The "Biaryl" vs. The Standards

This table contrasts the 4-(3,4-dimethoxyphenyl)benzyl group (let's denote it as DMPPB ) against standard ether protecting groups.

FeaturePMB (p-Methoxybenzyl)DMPM (3,4-Dimethoxybenzyl)DMPPB (Biaryl Ether)
Oxidative Cleavage (DDQ) Standard (1–4 h)Fast (< 1 h)Very Fast (< 30 min)
Acid Stability (TFA) Moderate (Stable to dilute acid)Low (Cleaves in dilute acid)Very Low (Hypersensitive)
Lipophilicity (LogP) ModerateModerateHigh (Excellent "Grease")
Atom Economy GoodGoodPoor (Large mass)
UV Chromophore Weak (

nm)
ModerateStrong (Biaryl absorption)
Cost/Availability Commodity ChemicalReadily AvailableSpecialty / Custom Synthesis

Key Insight: Use DMPPB when you need to cleave a benzyl ether in the presence of a PMB ether, or when your substrate is too polar for standard chromatography.

Experimental Protocols

Since this is a specialized reagent, commercial availability of the chloride is limited. The following protocols describe the synthesis of the reagent and its application .

A. Synthesis of the Reagent (The "DMPPB" Alcohol)

Rationale: Suzuki coupling is the most efficient route to build the biaryl core.

  • Reagents: 4-Bromobenzyl alcohol (1.0 equiv), 3,4-Dimethoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 equiv).

  • Solvent: Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with Argon for 15 mins.

    • Combine reagents in a pressure vial.

    • Heat to 90°C for 12 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash chromatography (Hexanes/EtOAc).

    • Yield Expectation: >85%.[2][3]

  • Activation: Convert the resulting alcohol to the Trichloroacetimidate (using Cl₃CCN/DBU) for acid-catalyzed protection, or the Bromide (using PBr₃) for basic protection.

B. Protection Protocol (Acid-Catalyzed)

Best for: Acid-stable alcohols, complex secondary alcohols.

  • Substrate: Alcohol (R-OH).

  • Reagent: DMPPB-Trichloroacetimidate (1.2 equiv).

  • Catalyst: TMSOTf (0.1 equiv) or CSA (catalytic).

  • Solvent: DCM or Toluene, 0°C to RT.

  • Mechanism: The imidate leaves, generating the stabilized biaryl carbocation, which is trapped by the alcohol.

C. Deprotection Protocol (Oxidative - DDQ)

Rationale: This is the primary reason to use this group. It cleaves under "titration" conditions.

  • Conditions: DDQ (1.2 equiv), DCM:H₂O (18:1).

  • Procedure:

    • Dissolve substrate in DCM/H₂O mixture.

    • Add DDQ at 0°C. The mixture will turn deep green/red (Charge Transfer Complex).

    • Monitor by TLC. DMPPB will cleave significantly faster than PMB.

    • Quench with saturated NaHCO₃/Na₂S₂O₃.

  • Selectivity Note: If a molecule contains both PMB and DMPPB, titrate DDQ carefully at -78°C to selectively remove DMPPB.

Mechanistic Deep Dive: Why it Works

The viability of this group rests on the stability of the radical cation intermediate formed during DDQ oxidation.

Pathway:

  • SET (Single Electron Transfer): The electron-rich biaryl system donates an electron to DDQ.

  • Stabilization: The resulting radical cation is delocalized over the entire biphenyl system, making it lower in energy than the corresponding PMB radical cation.

  • Nucleophilic Attack: Water attacks the benzylic position.

  • Collapse: The hemiacetal collapses to release the alcohol and the biaryl aldehyde.

Reaction Substrate Protected Ether (Biaryl-CH2-OR) Complex Charge Transfer Complex [Biaryl-OR]•+ [DDQ]•- Substrate->Complex SET (Fast due to Biaryl e- richness) DDQ DDQ (Oxidant) DDQ->Complex Hemiacetal Hemiacetal Intermediate Complex->Hemiacetal H2O Water H2O Attack Water->Hemiacetal Products Free Alcohol (R-OH) + Biaryl Aldehyde Hemiacetal->Products Collapse

Figure 2: Oxidative cleavage mechanism. The rate-determining SET step is accelerated by the biaryl electron donation.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (General principles of benzyl ether stability and oxidative cleavage).

  • Smith, A. B., et al. (1989). "Oxidative Cleavage of Benzyl Ethers with DDQ." Journal of the American Chemical Society. (Foundational mechanism for PMB/DMPM cleavage).

  • ChemicalBook. (2024). "4-(3,4-Dimethoxyphenyl)benzyl alcohol Product Entry." (Confirmation of reagent existence/building block).

  • Classon, B., et al. (1988). "New Benzyl Protecting Groups." Acta Chemica Scandinavica. (Discussion of electronic effects on benzyl ether stability).

Sources

Validation

A Comparative Guide to the Definitive Identification of Reaction Products from 5-Bromo-2-butoxybenzyl Alcohol

In the landscape of pharmaceutical and materials science research, the certainty with which we identify a molecule is the bedrock of all subsequent discovery and development. 5-Bromo-2-butoxybenzyl alcohol is a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the certainty with which we identify a molecule is the bedrock of all subsequent discovery and development. 5-Bromo-2-butoxybenzyl alcohol is a versatile building block, rich with potential for derivatization due to its multiple reactive sites. However, this same versatility presents a critical challenge: how do we, with absolute confidence, confirm the identity of our final product amidst a sea of potential isomers, byproducts, and unreacted starting materials?

This guide moves beyond a simple recitation of analytical techniques. It provides a strategic comparison of the primary analytical methodologies, grounded in the practical realities of a research environment. We will explore not just how to use these tools, but why specific techniques are chosen and how they can be integrated into a self-validating system to ensure the scientific integrity of your results.

Anticipated Reactivity: A Chemist's Roadmap

Before any analysis begins, a foundational understanding of the molecule's reactivity is paramount. The structure of 5-Bromo-2-butoxybenzyl alcohol offers three primary sites for chemical transformation: the benzylic alcohol, the aromatic ring, and the aryl bromide. A robust analytical strategy is one that is designed to differentiate the products of these potential reactions.

  • Oxidation of the Benzyl Alcohol: The primary alcohol can be readily oxidized to form 5-bromo-2-butoxybenzaldehyde or further to 5-bromo-2-butoxybenzoic acid.

  • Substitution/Etherification at the Benzyl Position: The hydroxyl group can be converted into a better leaving group or directly substituted, a common strategy in drug discovery for introducing new functionalities.

  • Cross-Coupling at the Aryl Bromide: The bromine atom is a prime handle for transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds.[1]

  • Electrophilic Aromatic Substitution: The butoxy group is an activating, ortho-para directing group. While the existing substitution pattern sterically hinders some positions, further functionalization of the aromatic ring is possible under certain conditions.

cluster_start Starting Material cluster_products Potential Reaction Products SM 5-Bromo-2-butoxybenzyl alcohol P1 Oxidation Product (Aldehyde/Carboxylic Acid) SM->P1 Oxidation [O] P2 Ether Product SM->P2 Etherification (e.g., Williamson) P3 Cross-Coupling Product (e.g., Suzuki, Buchwald) SM->P3 Pd-Catalyzed Coupling [Pd(0)] P4 Aromatic Substitution Product SM->P4 Electrophilic Aromatic Substitution (E+)

Caption: Potential reaction pathways for 5-Bromo-2-butoxybenzyl alcohol.

The Analytical Triad: A Multi-Pronged Approach to Confirmation

No single technique can provide a complete picture. True confidence in product identity comes from the convergence of data from orthogonal methods. We will focus on the "big three": Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR): The Gold Standard for Structural Elucidation

Why it's the first choice: NMR is unparalleled in its ability to provide detailed information about the carbon-hydrogen framework of a molecule. It is the only technique that allows for the complete, unambiguous assignment of a molecule's structure in solution.

Causality in NMR Analysis:

  • ¹H NMR: This experiment reveals the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For example, the oxidation of the benzyl alcohol to an aldehyde would be unequivocally confirmed by the disappearance of the alcohol's -OH and benzylic -CH₂ signals and the appearance of a new aldehyde proton signal around 9-10 ppm.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment. For instance, the benzylic -CH₂OH carbon signal (around 60-65 ppm) would shift significantly downfield to ~190 ppm if oxidized to an aldehyde.

  • 2D NMR (COSY, HSQC, HMBC): When the structure is novel or complex, 2D NMR techniques are invaluable. A COSY spectrum maps out all ¹H-¹H coupling networks, while HSQC and HMBC correlate protons with their directly attached carbons and carbons further away, respectively. This allows a chemist to piece together the molecular puzzle with certainty.

Technique Information Gained Application to 5-Bromo-2-butoxybenzyl alcohol derivatives
¹H NMR Proton environments, integration, couplingConfirming loss of starting material protons and appearance of new product signals (e.g., aldehyde proton).
¹³C NMR Unique carbon environmentsObserving shifts in key carbons, such as the benzylic carbon, upon reaction.
DEPT-135 Differentiates CH₃, CH₂, and CH carbonsConfirming the conversion of a -CH₂OH group to a -CHO or -COOH.
2D NMR Connectivity map of the moleculeUnambiguously assigning complex structures resulting from cross-coupling reactions.
  • Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. CDCl₃ is a common first choice for many organic compounds.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point.

  • Data Acquisition: Transfer the solution to a clean, dry NMR tube. Place the tube in the NMR spectrometer.

  • Standard Experiments: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} spectrum. If structural ambiguity remains, proceed with 2D experiments like COSY and HSQC.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Mass Spectrometry (MS): The Definitive Molecular Weight and Formula

Why it's essential: While NMR maps the skeleton, MS provides the total weight. It is the fastest and most sensitive method for determining the molecular weight of the product, which is a critical piece of identifying information.[2] High-resolution mass spectrometry (HRMS) can even provide the elemental formula.

Causality in MS Analysis:

  • Molecular Ion Peak (M⁺): This peak directly corresponds to the molecular weight of the compound. Its presence (or the presence of a protonated/adduct ion like [M+H]⁺ or [M+Na]⁺ in soft ionization techniques) immediately confirms or refutes a proposed transformation.

  • Isotopic Pattern: The presence of a bromine atom in 5-Bromo-2-butoxybenzyl alcohol and its products provides a highly characteristic isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, a dead giveaway for the presence of one bromine atom.

  • Fragmentation Pattern: Under hard ionization techniques like Electron Ionization (EI), the molecule breaks apart in a predictable way. The resulting fragments provide clues about the molecule's structure.[3][4] For example, benzyl alcohols often show a characteristic loss of water (M-18).[5]

  • Sample Purity: Ensure the sample is as pure as possible, as impurities will complicate the spectrum. Purification is typically achieved via column chromatography or HPLC.

  • Sample Preparation: Dissolve a small amount of sample (~1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Method Selection: Choose the appropriate ionization method.

    • Electrospray Ionization (ESI): Ideal for polar, non-volatile molecules. It's a "soft" technique that typically yields the [M+H]⁺ or [M+Na]⁺ ion with minimal fragmentation.

    • Electron Ionization (EI): Best for volatile, thermally stable compounds. It's a "hard" technique that causes extensive fragmentation, providing a structural fingerprint.[6]

  • Data Analysis:

    • Identify the molecular ion peak and, if using HRMS, calculate the elemental formula.

    • Analyze the isotopic pattern to confirm the presence of bromine.

    • Interpret the major fragment ions to corroborate the proposed structure.

Chromatography: The Arbiter of Purity and Isolation

Why it's non-negotiable: A reaction is never 100% clean. Chromatography is the essential tool for separating the desired product from unreacted starting materials, reagents, and byproducts.[7] An NMR or MS spectrum is only meaningful if you are certain it represents a single, pure compound.

Causality in Chromatographic Method Selection:

  • High-Performance Liquid Chromatography (HPLC): The workhorse for non-volatile and thermally sensitive compounds.[8] By selecting the appropriate stationary phase (e.g., C18 for reverse-phase) and mobile phase, a high-resolution separation can be achieved. A single, sharp peak in an HPLC chromatogram is a strong indicator of purity.

  • Gas Chromatography (GC): The method of choice for volatile and thermally stable compounds.[9] It offers exceptional resolving power. However, many derivatives of benzyl alcohol may require derivatization to increase their volatility for GC analysis.

Technique Principle Best For... Alternative Method
HPLC Partitioning between a liquid mobile phase and a solid stationary phase.Non-volatile, polar, or thermally unstable compounds.Preparative HPLC for purification.
GC Partitioning between a gas mobile phase and a liquid/solid stationary phase.Volatile and thermally stable compounds.GC-MS for combined separation and identification.
TLC Simple, rapid separation on a plate.Rapid reaction monitoring and preliminary purity checks.N/A

An Integrated and Self-Validating Workflow

A Reaction Mixture B Thin-Layer Chromatography (TLC) (Reaction Monitoring) A->B Quick Check C Purification (Column Chromatography) B->C Purification Needed D Isolated Compound C->D E Purity Check (HPLC/GC) D->E Validate Purity F Molecular Weight & Formula (MS/HRMS) E->F Pure? Proceed... H Confirmed Product Identity G Structural Elucidation (NMR) F->G MW Confirmed? Proceed... G->H Structure Confirmed

Caption: An integrated workflow for product confirmation.

Conclusion

Confirming the identity of a reaction product is a process of accumulating corroborating evidence. For derivatives of 5-Bromo-2-butoxybenzyl alcohol, this involves a strategic interplay between chromatography and spectroscopy. An initial purity assessment by HPLC or GC ensures that subsequent spectroscopic data is reliable. High-resolution mass spectrometry then provides a definitive molecular formula, narrowing the possibilities immensely. Finally, a full suite of NMR experiments (¹H, ¹³C, and 2D) offers the conclusive, detailed structural proof. By following this multi-faceted, self-validating approach, researchers can proceed with the utmost confidence in their findings, ensuring the integrity and reproducibility of their work.

References

  • Chemistry LibreTexts (2023). Interpreting Mass Spectra. Available at: [Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research (2011). CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS. Available at: [Link]

  • Publisso (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Available at: [Link]

  • YouTube (2020). Spectral analysis practice problem #02 (benzyl alcohol). Available at: [Link]

  • YouTube (2021). Mass Spectrometry. Available at: [Link]

  • Zenon, V. et al. (2021). Organic mass spectrometry at the beginning of the 21st century. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Potency Determination of 5-Bromo-2-butoxybenzyl alcohol

In the landscape of pharmaceutical development, the precise and accurate determination of an active pharmaceutical ingredient's (API) concentration, or potency, is a cornerstone of quality, safety, and efficacy. For nove...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the precise and accurate determination of an active pharmaceutical ingredient's (API) concentration, or potency, is a cornerstone of quality, safety, and efficacy. For novel compounds like 5-Bromo-2-butoxybenzyl alcohol, establishing a robust analytical method early in the development lifecycle is critical. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical technique for this purpose. We will dissect the fundamental principles of qNMR, present a self-validating experimental protocol, and objectively compare its performance against the more conventional High-Performance Liquid Chromatography (HPLC) method.

The Foundational Principle of qNMR: A Direct Measurement of Molar Concentration

Unlike most spectroscopic and chromatographic techniques that rely on compound-specific response factors, qNMR is a primary ratio method.[1] Its quantitative power stems from a fundamental physical principle: the integrated area of a specific NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[1][2][3] This means that for any molecule in a solution, under proper experimental conditions, the NMR signal response is equimolar. This unique characteristic allows for the determination of a compound's concentration or purity by comparing the integral of one of its unique signals to the integral of a known amount of a certified internal standard, without needing a reference standard of the analyte itself.[4][5] This is a significant advantage in early-phase drug development when a fully characterized standard of the API may not yet be available.[4]

A Self-Validating qNMR Protocol for 5-Bromo-2-butoxybenzyl Alcohol

The trustworthiness of any analytical method lies in its ability to be validated. The following protocol is designed as a self-validating system, incorporating principles that ensure accuracy and reproducibility, in alignment with ICH Q2(R2) guidelines.[6][7]

Causality in Experimental Design: Analyte and Internal Standard Selection

The success of a qNMR experiment is predicated on the careful selection of both the analyte signals and the internal standard (IS).

  • Analyte Signal Selection: For 5-Bromo-2-butoxybenzyl alcohol, several protons are suitable for quantification. The benzylic protons (-CH₂OH) typically appear as a singlet around 4.5-5.0 ppm and are well-suited due to their distinct chemical shift. The aromatic protons also provide unique, well-resolved signals. The key is to choose a signal that is baseline-resolved and free from overlap with any other signals from the solvent, internal standard, or impurities.

  • Internal Standard (IS) Rationale: The choice of an IS is critical. It must be:

    • Of Certified Purity: The accuracy of the qNMR result is directly tied to the known purity of the IS.

    • Stable and Non-Reactive: The IS must not react with the analyte, solvent, or air.[3]

    • Spectrally Simple: Ideally, the IS should have one or a few sharp singlet signals that do not overlap with the analyte signals.[8]

    • Soluble: It must be fully soluble in the chosen deuterated solvent.[9]

For this analysis, Dimethyl sulfone (DMSO₂) is an excellent choice. It is a stable solid with a certified purity, highly soluble in many deuterated solvents like DMSO-d₆, and presents a single, sharp singlet for its six equivalent methyl protons around 3.1 ppm, which is unlikely to interfere with the signals of 5-Bromo-2-butoxybenzyl alcohol.

Experimental Workflow Diagram

qNMR_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Calculation weigh_analyte Accurately weigh 5-Bromo-2-butoxybenzyl alcohol dissolve Dissolve both in a precise volume of Deuterated Solvent (e.g., DMSO-d₆) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (DMSO₂) weigh_is->dissolve transfer Transfer to a high-quality NMR tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup set_params Set Quantitative Parameters (d1 ≥ 5*T₁, ns for S/N > 250) instrument_setup->set_params acquire Acquire ¹H NMR Spectrum set_params->acquire processing Fourier Transform, Phase & Baseline Correction acquire->processing integration Integrate selected Analyte and IS signals processing->integration calculation Calculate Concentration/Purity using the qNMR formula integration->calculation report Report Final Result calculation->report

Caption: Workflow for qNMR concentration determination.

Step-by-Step Experimental Protocol
  • Preparation of the Stock Solution:

    • Accurately weigh approximately 10-20 mg of the 5-Bromo-2-butoxybenzyl alcohol sample into a clean, dry vial. Record the weight precisely.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (Dimethyl sulfone) into the same vial. Record the weight precisely. The goal is a near 1:1 molar ratio to optimize integration accuracy.[3]

    • Using a calibrated pipette, add a precise volume (e.g., 1.00 mL) of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication. Complete dissolution is a prerequisite for accurate quantification.[9]

  • NMR Sample Preparation:

    • Transfer approximately 0.6-0.7 mL of the prepared stock solution into a high-quality, clean NMR tube.[10][11]

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal separation.[3]

    • Temperature: Ensure the spectrometer is at a stable temperature (e.g., 298 K).

    • Tuning and Matching: Tune and match the probe for the ¹H frequency.

    • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Receiver Gain: Set the receiver gain automatically to prevent signal clipping or distortion.[3]

    • Acquisition Parameters (Crucial for Quantification):

      • Pulse Angle: Use a 30° or 45° pulse angle to reduce the experiment time while allowing for sufficient relaxation.

      • Relaxation Delay (d1): This is the most critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and IS). A conservative value of 30-60 seconds is often sufficient, but an inversion-recovery experiment should be performed to determine the T₁ values accurately.[12]

      • Number of Scans (ns): Set the number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This minimizes integration errors.[8]

  • Data Processing and Calculation:

    • Apply a small line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting the peak shape.

    • Perform Fourier transformation.

    • Manually phase the spectrum carefully. Incorrect phasing is a major source of integration error.[3]

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the integrated regions.[13]

    • Integrate the chosen, well-resolved signal for 5-Bromo-2-butoxybenzyl alcohol (e.g., the benzylic -CH₂) and the singlet for Dimethyl sulfone.

    • Calculate the purity or concentration using the following equation[8]:

      Purity (wt%) = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (m_std / m_x) * P_std

      Where:

      • I_x, I_std: Integral areas of the analyte and standard signals.

      • N_x, N_std: Number of protons for the respective integrated signals.

      • MW_x, MW_std: Molecular weights of the analyte and standard.

      • m_x, m_std: Masses of the analyte and standard.

      • P_std: Purity of the internal standard (from its certificate).

Method Validation: Building Trust in the Data

To be used in a regulated environment, the qNMR method must be validated according to ICH Q2(R2) guidelines.[6][7][14] This ensures the method is fit for its intended purpose.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze the internal standard, a blank solvent, and the analyte separately to ensure no signal overlap in the regions of interest.The signals used for quantification must be free of interference.
Linearity Prepare at least five samples with varying concentrations of the analyte while keeping the internal standard concentration constant. Plot the analyte/IS integral ratio against the analyte/IS mass ratio.The correlation coefficient (R²) should be ≥ 0.999.
Accuracy Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the % recovery for each.Mean recovery should be within 98.0% to 102.0%.
Precision (Repeatability) Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each).[14]The relative standard deviation (%RSD) should be ≤ 1.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.The %RSD should be ≤ 2.0%.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.Typically 80-120% of the nominal test concentration.

Comparative Analysis: qNMR vs. HPLC-UV

Choosing the right analytical tool requires a clear understanding of its strengths and weaknesses relative to other available techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse of pharmaceutical analysis for purity and potency.

Tech_Comparison start Start: Need to Quantify 5-Bromo-2-butoxybenzyl alcohol have_standard Do you have a certified reference standard of the analyte? start->have_standard need_structure Is simultaneous structural confirmation required? have_standard->need_structure No choose_hplc Choose HPLC-UV (Requires Analyte Standard) have_standard->choose_hplc Yes choose_qnmr Choose qNMR (Primary Method) need_structure->choose_qnmr Yes need_structure->choose_hplc No

Caption: Decision tree for selecting an analytical technique.

Head-to-Head Performance Comparison
Parameter Quantitative NMR (qNMR) HPLC-UV Supporting Rationale
Principle Primary Ratio Method: Direct measurement based on molar ratios.Secondary Method: Requires calibration against a reference standard of the analyte.qNMR's quantitation is based on the universal property of nuclear spins, making it inherently more direct.[1]
Reference Standard Requires a certified internal standard (can be a universal compound like DMSO₂). Does not require an analyte-specific standard.Mandatory: Requires a well-characterized, high-purity reference standard of the specific analyte being measured.This is a key advantage for qNMR, especially for novel compounds or in early development stages.[4][5]
Speed & Throughput Faster method development and "first sample" analysis. Sample run time is typically 5-15 minutes.Method development can be time-consuming (column/mobile phase screening). Run times are similar, but system setup and equilibration add time.qNMR can deliver potency results in hours, whereas a validated HPLC method can take days to establish and run.[4][15]
Sensitivity (LOQ) Moderate (typically ~0.1 mg/mL).High (often in the µg/mL or ng/mL range).HPLC is generally the superior technique for trace-level impurity analysis.[16]
Selectivity Excellent. Depends on the chemical shift dispersion. Can resolve and quantify isomers if signals are distinct.Excellent. Depends on chromatographic separation. Co-eluting impurities can be a problem.Both techniques offer high selectivity, but through different mechanisms.
Information Content High. Provides quantitative data and unambiguous structural information simultaneously.Low. Provides retention time and UV response. No structural data.The ability to confirm identity and quantify in a single experiment is a unique strength of qNMR.[9]
Cost Higher initial instrument cost. Lower per-sample cost due to reduced solvent and column usage and no need for analyte-specific standards.Lower initial instrument cost. Higher long-term operational costs (solvents, columns, reference standards).For routine analysis, qNMR can be more economical over the long term.[4][15]
Destructiveness Non-destructive. The sample can be recovered.Destructive. The sample is consumed.Sample recovery makes qNMR ideal for analyzing precious or limited-quantity materials.[15]

A Senior Scientist's Perspective: When to Employ qNMR

For the specific task of determining the concentration of 5-Bromo-2-butoxybenzyl alcohol, qNMR is not just an alternative to HPLC; it is a superior choice in several critical scenarios.

Choose qNMR when:

  • You are in early-stage development: When a certified reference standard of the API is not yet available, qNMR provides a direct and accurate path to potency determination.

  • You need absolute certainty of identity: The NMR spectrum provides an unequivocal fingerprint of the molecule, confirming its structure while simultaneously measuring its concentration.

  • Sample quantity is limited: The non-destructive nature of qNMR allows for the recovery of valuable material.

  • Speed to first result is critical: qNMR allows for rapid potency assessment without the lengthy method development often required for HPLC.

While HPLC remains the gold standard for routine release testing and the detection of trace impurities due to its higher sensitivity, qNMR offers a powerful, efficient, and direct method for absolute quantification. It provides a high degree of confidence and a wealth of information from a single, elegant experiment, making it an indispensable tool in the modern pharmaceutical scientist's arsenal.

References

  • JEOL Ltd. What is qNMR (quantitative NMR) ?. JEOL Ltd.[Link]

  • AWS. qNMR - Quantitative Analysis by NMR. AWS. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. ResearchGate. [Link]

  • Chemistry For Everyone. What Is Quantitative NMR (qNMR)? YouTube. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Mestrelab Resources. What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. [Link]

  • Webster, G. K. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]

  • JEOL Ltd. Let's try doing quantitative NMR. JEOL Ltd.[Link]

  • American Pharmaceutical Review. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review. [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. University of Oxford. [Link]

  • Regis Technologies. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies. [Link]

  • PubChem. 5-Bromo-2-methoxybenzyl alcohol. PubChem. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]

  • European Medicines Agency (EMA). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

  • PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Iowa State University. NMR Sample Preparation. Iowa State University. [Link]

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

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  • University of Arizona. Purity by Absolute qNMR Instructions. University of Arizona. [Link]

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Safety & Regulatory Compliance

Handling

Mastering the Safe Handling of 5-Bromo-2-butoxybenzyl Alcohol: A Guide for Laboratory Professionals

As a novel aromatic alcohol, 5-Bromo-2-butoxybenzyl alcohol presents unique opportunities in synthetic chemistry and drug development. Its bifunctional nature, combining a reactive benzyl alcohol moiety with a brominated...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel aromatic alcohol, 5-Bromo-2-butoxybenzyl alcohol presents unique opportunities in synthetic chemistry and drug development. Its bifunctional nature, combining a reactive benzyl alcohol moiety with a brominated aromatic ring and a butoxy group, makes it a versatile intermediate. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) selection to operational procedures and disposal plans, ensuring the well-being of researchers and the integrity of their work.

Anticipated Hazard Profile

Based on data from analogous compounds, 5-Bromo-2-butoxybenzyl alcohol is anticipated to be:

  • A skin irritant : Prolonged or repeated contact may cause redness, itching, and inflammation.[1][2][3][4]

  • A serious eye irritant : Contact with the eyes is likely to cause significant irritation, pain, and potential damage.[1][2][3][4][5]

  • Harmful if swallowed : Ingestion may lead to adverse health effects.[1][5]

  • A potential respiratory tract irritant : Inhalation of dust or vapors may irritate the respiratory system.[2][3][4]

Thermal decomposition may release irritating gases and vapors.[6] Therefore, handling this compound requires a proactive and informed approach to safety.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to mitigating the risks associated with handling 5-Bromo-2-butoxybenzyl alcohol. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (Butyl rubber or Viton recommended)To prevent skin contact and subsequent irritation.[7] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.To protect against eye irritation from dust particles or splashes.[1][5]
Body Laboratory coatTo protect skin and personal clothing from contamination.[8]
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator with organic vapor cartridges may be necessary if ventilation is inadequate or if handling large quantities.To prevent inhalation of dust or vapors that may cause respiratory irritation.[2][7]

Operational Protocol: A Step-by-Step Approach to Safe Handling

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring experimental reproducibility. The following workflow is designed to guide the user through the safe handling of 5-Bromo-2-butoxybenzyl alcohol from initial preparation to temporary storage.

Workflow for Handling 5-Bromo-2-butoxybenzyl Alcohol

prep 1. Preparation - Assemble all necessary equipment and reagents. - Don appropriate PPE. handling 2. Handling & Dispensing - Work in a well-ventilated fume hood. - Avoid generating dust. - Use appropriate tools for transfer. prep->handling reaction 3. Reaction Setup - Slowly add the compound to the reaction vessel. - Monitor the reaction for any signs of exothermic activity. handling->reaction cleanup 4. Decontamination & Cleanup - Clean spills immediately with an appropriate absorbent material. - Decontaminate all surfaces and equipment. reaction->cleanup storage 5. Temporary Storage - Store in a tightly sealed, properly labeled container. - Place in a cool, dry, and well-ventilated area. cleanup->storage

Caption: A five-step workflow for the safe handling of 5-Bromo-2-butoxybenzyl alcohol.

Procedural Breakdown:
  • Preparation : Before handling the compound, ensure all necessary equipment, including glassware, spatulas, and weighing paper, is clean and readily accessible. Don all required PPE as outlined in the table above.

  • Handling and Dispensing : All manipulations of 5-Bromo-2-butoxybenzyl alcohol should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][6][9] When weighing and transferring the solid, do so carefully to minimize the generation of airborne dust.

  • Reaction Setup : When introducing the compound into a reaction mixture, add it slowly and in a controlled manner. Be mindful of the potential for exothermic reactions, especially when mixing with strong oxidizing agents.[2]

  • Decontamination and Cleanup : In the event of a spill, immediately alert others in the vicinity. For small spills, use an absorbent material like sand or diatomaceous earth to contain the substance.[10] Sweep up the material and place it in a sealed container for proper disposal.[1][6] Clean the affected area thoroughly.

  • Temporary Storage : After use, ensure the container is tightly closed to prevent the release of vapors.[6][9] Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[6][9]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of 5-Bromo-2-butoxybenzyl alcohol and its containers is a critical aspect of laboratory safety and environmental responsibility. All waste must be handled in accordance with local, state, and federal regulations.

Waste Management Protocol

collection 1. Waste Collection - Collect all waste containing the compound in a designated, labeled hazardous waste container. segregation 2. Waste Segregation - Do not mix with incompatible waste streams. collection->segregation container 3. Container Management - Keep waste containers tightly sealed when not in use. - Store in a designated satellite accumulation area. segregation->container disposal 4. Final Disposal - Arrange for pickup by certified hazardous waste personnel. - Dispose of contents/container to an approved waste disposal plant. container->disposal

Caption: A four-step protocol for the responsible disposal of 5-Bromo-2-butoxybenzyl alcohol waste.

Key Disposal Considerations:
  • Waste Characterization : All waste containing 5-Bromo-2-butoxybenzyl alcohol should be considered hazardous.

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as hazardous or special waste.[11]

By adhering to these guidelines, researchers can confidently and safely utilize 5-Bromo-2-butoxybenzyl alcohol in their work, fostering a culture of safety and scientific excellence.

References

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  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification.
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  • Fisher Scientific. (n.d.). 5-Bromo-2-methoxybenzyl Alcohol 98.0+%, TCI America 5 g | Buy Online.
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  • TSI Journals. (2018, June 8). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent.
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